2-Pentylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
60510-95-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-pentylbenzoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-7-10-8-5-6-9-11(10)12(13)14/h5-6,8-9H,2-4,7H2,1H3,(H,13,14) |
InChI Key |
JCYPDKSGYHGCCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentylbenzoic acid, a derivative of benzoic acid, is a molecule of interest in various fields of chemical and pharmaceutical research. Understanding its physical properties is fundamental for its application in synthesis, formulation, and as a potential bioactive compound. This technical guide provides a summary of the available data on the physical properties of this compound. It is important to note that while computed data for this specific isomer is available, experimentally determined values are not prevalent in publicly accessible literature. Therefore, this guide also includes experimental data for the closely related isomer, 4-Pentylbenzoic acid, for comparative purposes.
Core Physical Properties
The physical characteristics of a compound are crucial for predicting its behavior in various systems. The following tables summarize the key physical properties for this compound (primarily computed) and 4-Pentylbenzoic acid (experimentally determined).
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [3] |
| CAS Number | 60510-95-4, 26311-42-2 | [1][3] |
| XLogP3 (Computed) | 4.5 | [3] |
| Hydrogen Bond Donor Count (Computed) | 1 | [3] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | [3] |
| Rotatable Bond Count (Computed) | 5 | [3] |
Note: The majority of the data for this compound is computationally derived. Experimental validation of these properties is recommended.
Table 2: Experimental Physical Properties of 4-Pentylbenzoic Acid
| Property | Value | Source |
| Melting Point | 85-90 °C | [4] |
| Boiling Point | 261 °C (at 746 mmHg) | [4] |
| Density | 1.043 g/cm³ | [4] |
| Water Solubility | Insoluble | [4] |
| Solubility in other solvents | Miscible with alcohol | [4] |
| pKa (Predicted) | 4.35 ± 0.10 | [4] |
Experimental Protocols
Detailed experimental methodologies for determining the physical properties of benzoic acid derivatives are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for key experiments.
Determination of Melting Point
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure.
Methodology:
-
A small volume (a few mL) of the liquid is placed in a test tube along with a boiling chip to ensure smooth boiling.
-
A thermometer is suspended in the test tube with the bulb positioned just above the liquid surface to measure the temperature of the vapor.
-
The test tube is gently heated in a heating bath (e.g., an oil bath or a heating mantle).
-
The temperature is recorded when the liquid boils vigorously and a steady stream of vapor is observed condensing on the thermometer bulb. This stable temperature is the boiling point at the recorded atmospheric pressure.
Determination of Solubility (Gravimetric Method)
The solubility of a compound in a specific solvent at a given temperature can be determined gravimetrically.
Methodology:
-
An excess amount of the solid solute is added to a known volume or mass of the solvent in a sealed container.
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached.
-
Once equilibrium is established, the stirring is stopped, and the undissolved solid is allowed to settle.
-
A known volume of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid precipitation.
-
The withdrawn saturated solution is weighed and then the solvent is evaporated to dryness under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).
-
The mass of the remaining solid residue is determined.
-
The solubility is then calculated as the mass of the solute per volume or mass of the solvent (e.g., in g/100 mL or g/100 g).
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: General experimental workflow for determining physical properties.
Signaling Pathways and Biological Activity
Currently, there is a lack of available information in the searched scientific literature regarding the specific signaling pathways or biological activities of this compound. Further research is required to elucidate its potential roles in biological systems.
Conclusion
This technical guide has summarized the known physical properties of this compound, drawing primarily from computational models due to a scarcity of experimental data for this specific isomer. For comparative context, experimentally determined properties of the related 4-Pentylbenzoic acid have been provided. The guide also outlines standard experimental protocols for the determination of key physical properties. It is evident that further experimental investigation is necessary to fully characterize this compound and to explore its potential biological significance. Researchers are encouraged to perform these experimental validations to build upon the existing computational data.
References
Spectroscopic Profile of 2-Pentylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentylbenzoic acid is a derivative of benzoic acid, a fundamental scaffold in medicinal chemistry and materials science. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications. This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also presented.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound, the following tables summarize predicted data and expected characteristic peaks based on the analysis of similar compounds and spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet | 1H | -COOH |
| ~7.9 - 8.1 | Doublet | 1H | Aromatic H (ortho to COOH) |
| ~7.2 - 7.5 | Multiplet | 3H | Aromatic H |
| ~2.9 - 3.1 | Triplet | 2H | -CH₂- (benzylic) |
| ~1.5 - 1.7 | Multiplet | 2H | -CH₂- |
| ~1.2 - 1.4 | Multiplet | 4H | -CH₂-CH₂- |
| ~0.8 - 1.0 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (ppm) | Assignment |
| ~172 - 175 | -COOH |
| ~140 - 142 | Aromatic C (ipso- to pentyl) |
| ~131 - 133 | Aromatic C (ipso- to COOH) |
| ~130 - 132 | Aromatic CH |
| ~128 - 130 | Aromatic CH |
| ~125 - 127 | Aromatic CH |
| ~124 - 126 | Aromatic CH |
| ~35 - 37 | -CH₂- (benzylic) |
| ~31 - 33 | -CH₂- |
| ~29 - 31 | -CH₂- |
| ~22 - 24 | -CH₂- |
| ~13 - 15 | -CH₃ |
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2960 - 2850 | Strong | C-H stretch | Aliphatic |
| 1710 - 1680 | Strong | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | Medium to Strong | C=C stretch | Aromatic Ring |
| 1470 - 1430 | Medium | C-H bend | Aliphatic |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |
| 960 - 900 | Broad, Medium | O-H bend | Carboxylic Acid |
Table 4: Expected Major Mass Spectrometry (MS) Fragments for this compound
| m/z | Ion |
| 192 | [M]⁺ (Molecular Ion) |
| 175 | [M - OH]⁺ |
| 147 | [M - COOH]⁺ |
| 135 | [M - C₄H₉]⁺ (loss of butyl radical via McLafferty rearrangement) |
| 121 | [C₆H₅COOH]⁺ (from cleavage of pentyl group) |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small, representative sample of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Process the spectrum by performing a background subtraction.
-
Clean the ATR crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Method: Electron Ionization Mass Spectrometry (EI-MS).
Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
If using a direct insertion probe, the sample is heated to induce vaporization.
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Pentylbenzoic acid, a substituted aromatic carboxylic acid. It details its chemical identity, physicochemical properties, and available experimental and spectroscopic data. The guide also explores potential synthetic pathways and summarizes the current understanding of the biological activities of related alkylbenzoic acids, offering insights for its potential applications in research and drug development.
Chemical Identity and Physicochemical Properties
This compound, also known as o-pentylbenzoic acid, is an organic compound with a pentyl group attached to the ortho position of a benzoic acid molecule.
CAS Numbers: It is important to note that this compound is associated with two CAS numbers in various chemical databases: 60510-95-4 (primary) and 26311-42-2 (depositor-supplied synonym).[1] Researchers should be aware of both identifiers when searching for information on this compound.
Physicochemical Properties: While experimental data for some properties are limited, computed values provide valuable estimates for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[1] |
| Molecular Weight | 192.25 g/mol | PubChem[1] |
| XLogP3 | 4.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 192.115029749 | PubChem[1] |
| Monoisotopic Mass | 192.115029749 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Note: The properties listed above are computationally derived and may differ from experimental values.
Synthesis and Experimental Protocols
Potential Synthetic Pathway: Ortho-Alkylation of Benzoic Acid
A plausible method for the synthesis of this compound involves the ortho-alkylation of a benzoic acid derivative. This can be a challenging transformation due to the deactivating nature of the carboxylic acid group and the potential for steric hindrance.
Conceptual Workflow:
Conceptual synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Protection of the Carboxylic Acid: Benzoic acid would first be converted to a suitable protecting group, such as a methyl or ethyl ester, to prevent interference from the acidic proton during the lithiation step. This can be achieved through standard esterification methods, for example, by refluxing benzoic acid in the corresponding alcohol with a catalytic amount of strong acid.
-
Directed Ortho-Lithiation: The protected benzoic acid would then be subjected to directed ortho-lithiation. This involves using a strong base, typically n-butyllithium (n-BuLi), in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The protecting group directs the deprotonation to the ortho position of the aromatic ring. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).
-
Alkylation: A pentylating agent, such as 1-bromopentane or 1-iodopentane, would then be added to the ortho-lithiated intermediate. The nucleophilic carbanion at the ortho position will displace the halide to form the carbon-carbon bond, yielding the protected this compound.
-
Deprotection: The final step involves the hydrolysis of the ester protecting group to regenerate the carboxylic acid. This can be accomplished by either acidic or basic hydrolysis, followed by acidification to yield this compound.
Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Purity Analysis: The purity of the final product would be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis.
Spectroscopic Data
Specific, experimentally determined spectroscopic data for this compound are not widely published. However, based on the known spectra of related ortho-alkylbenzoic acids and general principles of spectroscopy, the following characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the pentyl chain, and the acidic proton of the carboxyl group. The aromatic protons will likely appear as a complex multiplet in the region of 7.2-8.0 ppm. The benzylic protons (the CH₂ group attached to the ring) would be expected around 2.8-3.0 ppm. The other methylene groups of the pentyl chain would appear further upfield, between approximately 1.2 and 1.6 ppm, and the terminal methyl group would be a triplet around 0.9 ppm. The carboxylic acid proton is expected to be a broad singlet far downfield, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (in the 125-145 ppm range), and the aliphatic carbons of the pentyl chain (typically between 14 and 40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions typically found just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions in the range of 2850-2960 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: An absorption in the 1210-1320 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 192. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, m/z 175) and the loss of the carboxyl group (-COOH, m/z 147). Fragmentation of the pentyl chain would also be observed.
Biological Activity and Drug Development Potential
Specific studies on the biological activity of this compound are limited in the publicly available literature. However, the broader class of benzoic acid derivatives is known to exhibit a wide range of biological effects, making this compound a person of interest for further investigation.
General Biological Activities of Benzoic Acid Derivatives
Benzoic acid and its derivatives have been reported to possess various biological properties, including:
-
Antimicrobial Activity: Many benzoic acid derivatives exhibit antibacterial and antifungal properties.
-
Enzyme Inhibition: Certain benzoic acid derivatives have been shown to inhibit key enzymes involved in various diseases. For instance, some derivatives are being investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase, which are targets for the management of type 2 diabetes.[2]
-
Anti-inflammatory Effects: Some studies have indicated the anti-inflammatory potential of certain benzoic acid derivatives.
Potential Signaling Pathways
Given the diverse biological activities of benzoic acid derivatives, they may interact with multiple signaling pathways. For drug development professionals, investigating the effects of this compound on pathways related to inflammation (e.g., NF-κB signaling), metabolic regulation (e.g., insulin signaling), and cell proliferation would be a logical starting point.
Logical Relationship of Potential Biological Investigation:
Workflow for investigating the biological activity of this compound.
Considerations for Drug Development
The physicochemical properties of this compound, such as its moderate lipophilicity (XLogP3 = 4.5), suggest that it may have reasonable membrane permeability, a desirable characteristic for a drug candidate. However, its carboxylic acid moiety may lead to rapid metabolism and clearance. Prodrug strategies, such as esterification, could be employed to improve its pharmacokinetic profile. Further research is needed to determine any specific therapeutic potential of this compound.
Conclusion
This compound is a readily definable chemical entity with computed physicochemical properties that suggest its potential for further investigation in medicinal chemistry and materials science. While detailed experimental data, particularly regarding its synthesis and biological activity, are currently sparse in the public domain, this technical guide provides a foundational understanding for researchers. The outlined potential synthetic route and the predicted spectroscopic characteristics offer a starting point for laboratory work. Furthermore, the known biological activities of related benzoic acid derivatives suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. Further experimental validation of its properties and biological effects is warranted to fully elucidate its potential.
References
Uncharted Territory: The Mechanism of Action of 2-Pentylbenzoic Acid Remains Undefined
Despite a comprehensive review of scientific literature and patent databases, a detailed mechanism of action for 2-Pentylbenzoic acid has not been publicly documented. This leaves a significant knowledge gap for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. While the broader class of benzoic acid derivatives has been studied for various biological activities, this information cannot be directly extrapolated to this compound without specific experimental evidence.
Currently, publicly accessible information on this compound is primarily limited to its chemical and physical properties. No peer-reviewed studies detailing its specific biological targets, signaling pathways, or pharmacological effects in cellular or animal models could be identified. Consequently, the core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, cannot be fulfilled at this time.
Insights from the Broader Benzoic Acid Family
While a specific mechanism for this compound is elusive, the diverse biological activities of other benzoic acid derivatives may offer potential avenues for future investigation. It is important to emphasize that these are general mechanisms for the broader chemical class and may not be representative of this compound's activity.
-
Antimicrobial Properties: Benzoic acid and its salts are widely used as preservatives in food and cosmetic products. Their mechanism of action against microorganisms is thought to involve the disruption of cell membrane integrity and the inhibition of key enzymatic pathways, such as glycolysis. This activity is dependent on the pH of the environment, with the undissociated form of the acid being more effective.
-
Anti-inflammatory Potential: Certain derivatives of benzoic acid are known to possess anti-inflammatory properties. For instance, salicylic acid and its derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Studies on other substituted benzoic acid derivatives have also suggested potential anti-inflammatory effects through various mechanisms.
-
Neurological and Metabolic Modulation: Research into other, more complex benzoic acid derivatives has revealed a range of other biological activities, including the modulation of proteostasis and anti-platelet aggregation effects. These findings highlight the chemical scaffold's versatility and the potential for discovering novel therapeutic agents within this class of compounds.
The Path Forward: A Call for Investigation
The absence of data on the mechanism of action of this compound underscores the need for foundational research to characterize its biological profile. Future studies could explore its effects in a variety of in vitro and in vivo models to identify its molecular targets and signaling pathways. Such investigations would be the first step toward understanding its potential as a therapeutic agent and would provide the necessary data to construct the detailed technical guide sought by the research community.
Until such research is conducted and published, any discussion on the specific mechanism of action of this compound remains speculative. The scientific community awaits the first reports that will shed light on the biological activities of this particular member of the benzoic acid family.
An In-depth Technical Guide on the Thermal Stability of 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermal Stability in Drug Development
Thermal stability is a critical quality attribute of active pharmaceutical ingredients (APIs) and drug products. It dictates the material's resistance to decomposition at various temperatures, which has profound implications for manufacturing, storage, and shelf-life. Understanding the thermal behavior of a compound like 2-Pentylbenzoic acid is essential for identifying potential degradation pathways, establishing safe handling procedures, and ensuring product efficacy and safety. The principal techniques employed for these investigations are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]
Core Analytical Techniques for Thermal Stability Assessment
2.1. Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It provides quantitative information about physical and chemical events that involve mass loss or gain, such as decomposition, dehydration, and oxidation.
2.2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[3] DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[2] For benzoic acid and its derivatives, DSC can reveal information about melting points and the energy associated with phase transitions.[4][5]
Data Presentation
Due to the absence of specific published experimental data for the thermal stability of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform the experiments outlined in this guide to generate this critical data. The table below is a template that can be populated with experimental results.
Table 1: Thermal Properties of this compound (Template)
| Parameter | Method | Value | Observations |
| Onset of Decomposition (°C) | TGA | ||
| Temperature of Maximum Decomposition Rate (°C) | TGA | ||
| Mass Loss (%) | TGA | At specific temperature ranges | |
| Melting Point (°C) | DSC | ||
| Enthalpy of Fusion (J/g) | DSC | ||
| Glass Transition Temperature (°C) | DSC | If applicable |
Experimental Protocols
The following are detailed, generalized experimental protocols for TGA and DSC analysis of a solid organic compound like this compound. These protocols are based on standard methodologies for similar aromatic carboxylic acids and should be optimized for the specific instrument and sample characteristics.[6]
4.1. Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).[7] Ensure the sample is evenly distributed at the bottom of the pan.
-
Experimental Conditions:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 600°C). The choice of heating rate can influence the observed decomposition temperatures.[8]
-
-
Data Collection: Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.
-
4.2. Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent any loss of volatile substances.
-
Experimental Conditions:
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Purge Gas: Use a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[4]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Ramp the temperature at a constant heating rate of 10°C/min up to a temperature beyond the melting point (e.g., 200°C).
-
Optionally, include a cooling and a second heating cycle to investigate crystallization behavior and glass transitions.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.[3]
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (Tm) from the peak of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal stability assessment of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, this guide provides the necessary theoretical background and detailed, adaptable experimental protocols for its determination using TGA and DSC. The outlined procedures, based on established methodologies for similar compounds, will enable researchers to generate reliable data to support drug development activities. The systematic workflow presented ensures a comprehensive evaluation of the thermal properties of this compound, which is fundamental for its successful application in pharmaceutical formulations.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. epfl.ch [epfl.ch]
- 8. scielo.br [scielo.br]
The Ortho-effect in 2-Alkylbenzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The "ortho-effect" is a well-documented yet complex phenomenon in organic chemistry, describing the anomalous behavior of ortho-substituted benzene derivatives compared to their meta and para isomers. In the context of 2-alkylbenzoic acids, this effect manifests as a significant and often counterintuitive increase in acidity. This technical guide provides an in-depth exploration of the ortho-effect, detailing its mechanistic underpinnings, quantitative impact on acid dissociation constants (pKa), and influence on reaction kinetics. Detailed experimental protocols for the determination of pKa values are provided, alongside visualizations of the key concepts to aid in understanding. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development where the acidity and reactivity of substituted aromatic acids are of paramount importance.
Introduction
Substituent effects on the acidity of benzoic acid have been a cornerstone of physical organic chemistry. Generally, electron-withdrawing groups increase acidity by stabilizing the conjugate base (benzoate anion), while electron-donating groups decrease acidity. However, when a substituent occupies the position ortho to the carboxylic acid group, this predictable trend is often disrupted. This deviation is termed the "ortho-effect."
In the case of 2-alkylbenzoic acids, the alkyl group, which is typically considered electron-donating, would be expected to decrease the acidity. In reality, 2-alkylbenzoic acids are consistently more acidic than benzoic acid and their corresponding meta and para isomers. This enhanced acidity has significant implications in various fields, including medicinal chemistry, where the ionization state of a drug molecule profoundly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
The Mechanism of the Ortho-effect
The primary driver of the ortho-effect in 2-alkylbenzoic acids is steric hindrance. The bulky alkyl group at the ortho position forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring. This steric inhibition of resonance has two major consequences that contribute to the increased acidity:
-
Destabilization of the Undissociated Acid: In benzoic acid, the carboxylic acid group is largely coplanar with the benzene ring, allowing for resonance between the C=O π-bond and the aromatic π-system. This resonance stabilizes the undissociated acid. When the -COOH group is forced out of plane in a 2-alkylbenzoic acid, this resonance is diminished, raising the ground state energy of the acid and making it more readily deprotonate.
-
Enhanced Solvation of the Carboxylate Anion: While steric hindrance also exists in the carboxylate anion (-COO⁻), the effect on the stability of the anion is less pronounced. Furthermore, the twisting of the carboxylate group can, in some cases, lead to more effective solvation by the solvent molecules, which further stabilizes the conjugate base and thus increases the acidity of the parent acid.
It is important to note that while the steric component is dominant, electronic effects and, in some cases, intramolecular hydrogen bonding (not relevant for alkyl substituents) can also play a role in the overall ortho-effect.
Quantitative Data: Acidity of 2-Alkylbenzoic Acids
The most direct way to quantify the ortho-effect on the acidity of 2-alkylbenzoic acids is by comparing their acid dissociation constants (pKa) with those of their meta and para isomers, as well as with unsubstituted benzoic acid. A lower pKa value indicates a stronger acid.
| Substituent | Ortho pKa | Meta pKa | Para pKa |
| -H (Benzoic Acid) | 4.20 | 4.20 | 4.20 |
| -CH₃ (Methyl) | 3.90 | 4.27 | 4.36 |
| -CH₂CH₃ (Ethyl) | 3.79 | ~4.3 | 4.35 |
| -CH(CH₃)₂ (Isopropyl) | ~3.7 | ~4.3 | 4.35 |
| -C(CH₃)₃ (tert-Butyl) | ~3.5 | ~4.2 | 4.43 |
Note: Some pKa values are approximate due to variations in reported experimental data. The general trend, however, remains consistent.
As the data in the table clearly demonstrates, the ortho-substituted alkylbenzoic acids consistently exhibit lower pKa values than benzoic acid and their meta and para counterparts. This trend holds true and even becomes more pronounced as the steric bulk of the alkyl group increases from methyl to tert-butyl.
Impact on Reaction Rates: Esterification
The ortho-effect also influences the rates of reactions involving the carboxylic acid group, such as esterification. The steric hindrance imposed by the ortho-alkyl group can impede the approach of a nucleophile (e.g., an alcohol) to the carbonyl carbon of the carboxylic acid. This steric shielding generally leads to a decrease in the rate of esterification for ortho-substituted benzoic acids compared to their meta and para isomers.
While a comprehensive table of comparative rate constants is difficult to compile due to variations in reaction conditions across different studies, the general trend observed is:
Rate of Esterification: para > meta >> ortho
This qualitative relationship highlights the significant steric hindrance to the transition state of the esterification reaction caused by the ortho-substituent.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard procedure for determining the pKa of a 2-alkylbenzoic acid using potentiometric titration.
Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Volumetric flasks
-
Analytical balance
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water (carbonate-free)
-
2-Alkylbenzoic acid sample
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the 2-alkylbenzoic acid in a suitable solvent (e.g., a water-ethanol mixture for poorly soluble acids).
-
Prepare a 0.1 M KCl solution to maintain constant ionic strength.
-
Ensure the deionized water is boiled and cooled to remove dissolved CO₂.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration Setup:
-
Place a known volume (e.g., 50 mL) of the 0.01 M 2-alkylbenzoic acid solution into a beaker with a magnetic stir bar.
-
Add a sufficient amount of the 0.1 M KCl solution to the beaker.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration:
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and stabilized at a high value (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Kinetic Study of Esterification
This protocol provides a general method for monitoring the kinetics of the acid-catalyzed esterification of a 2-alkylbenzoic acid with an alcohol (e.g., methanol).
Materials and Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Thermostat
-
Pipettes
-
Sample vials
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
-
2-Alkylbenzoic acid
-
Alcohol (e.g., methanol, anhydrous)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Quenching solution (e.g., ice-cold saturated sodium bicarbonate solution)
-
Internal standard for chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the 2-alkylbenzoic acid, a large excess of the alcohol (to ensure pseudo-first-order kinetics with respect to the acid), and the internal standard.
-
Place the flask in a thermostat-controlled heating mantle and allow it to reach the desired reaction temperature (e.g., 60 °C).
-
-
Initiation of Reaction:
-
Add a catalytic amount of concentrated sulfuric acid to the flask to initiate the esterification reaction. Start a timer immediately.
-
-
Sampling:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in a vial containing a known volume of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the 2-alkylbenzoic acid and the corresponding ester at each time point, relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the 2-alkylbenzoic acid versus time.
-
From this data, determine the initial rate of the reaction.
-
By performing the experiment with different initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined using the appropriate rate law equation.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Mechanism of the ortho-effect in 2-alkylbenzoic acids.
Figure 2: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
The ortho-effect in 2-alkylbenzoic acids is a fascinating example of how steric interactions can override expected electronic effects in substituted aromatic systems. The consistent increase in acidity of these compounds, directly attributable to the steric hindrance between the ortho-alkyl group and the carboxylic acid moiety, has profound implications for their chemical behavior. This technical guide has provided a detailed overview of the mechanism, quantitative data on acidity, and the impact on reaction kinetics, supplemented with practical experimental protocols. A thorough understanding of the ortho-effect is crucial for scientists and researchers in drug development and other areas where the precise control of molecular properties is essential for designing functional molecules.
The Dawn of Ortho-Alkylation: A Technical History of 2-Alkylbenzoic Acids
For Immediate Release
A comprehensive technical guide detailing the discovery and historical development of 2-alkylbenzoic acids has been compiled, offering a deep dive into the foundational chemistry that paved the way for their current applications in research and drug development. This whitepaper traces the journey from their initial identification in the late 19th century to the evolution of their synthesis and the early explorations of their biological significance.
The story of 2-alkylbenzoic acids begins with the pioneering work of Sir William Ramsay, who is widely recognized for his discovery of the noble gases. In 1872, Ramsay's doctoral thesis, titled "Investigations in the Toluic and Nitrotoluic Acids," marked the formal academic study of 2-methylbenzoic acid, also known as o-toluic acid. This early research laid the groundwork for understanding the chemical properties of this class of compounds.
Early synthetic methodologies for producing 2-alkylbenzoic acids were primarily centered on the oxidation of corresponding ortho-substituted alkylbenzenes. For instance, the oxidation of o-xylene was a common method to produce o-toluic acid.
The turn of the 20th century saw the advent of more sophisticated synthetic techniques. The Grignard reaction, discovered by Victor Grignard in 1900, provided a powerful new tool for forming carbon-carbon bonds. This reaction allowed for the synthesis of 2-alkylbenzoic acids through the carbonation of an ortho-alkylphenylmagnesium halide. This method offered greater versatility in introducing a variety of alkyl groups at the ortho position.
Another significant historical method, the Fittig reaction (an extension of the Wurtz reaction), developed by Wilhelm Rudolph Fittig, provided a pathway to synthesize alkylarenes by reacting an aryl halide with an alkyl halide and sodium metal. While not a direct synthesis of the acid, this reaction was crucial for preparing the 2-alkylbenzene precursors necessary for subsequent oxidation to the desired 2-alkylbenzoic acid.
The biological activities of 2-alkylbenzoic acid derivatives began to be explored in the early to mid-20th century. Initial studies focused on their potential as antimicrobial and anti-inflammatory agents, paving the way for the development of a wide range of pharmaceuticals.
This guide provides a structured overview of these historical developments, complete with detailed experimental protocols from seminal publications, quantitative data from early experiments, and visualizations of key synthetic pathways.
Key Historical Synthetic Protocols
Oxidation of o-Xylene to o-Toluic Acid (Based on early 20th-century methods)
This method represents a typical early approach to the synthesis of the simplest 2-alkylbenzoic acid.
Experimental Protocol: A mixture of o-xylene and an oxidizing agent, such as dilute nitric acid or potassium permanganate, was heated under reflux. For oxidation with nitric acid, o-xylene was treated with a 20-30% aqueous solution of nitric acid. The reaction mixture was heated for several hours until the oily layer of o-xylene disappeared. Upon cooling, crude o-toluic acid would precipitate. For permanganate oxidation, o-xylene was emulsified in an aqueous solution of potassium permanganate and heated. The resulting manganese dioxide was removed by filtration, and the filtrate was acidified to precipitate the o-toluic acid. The crude product was then purified by recrystallization from hot water.
Quantitative Data from Early Reports:
| Starting Material | Oxidizing Agent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| o-Xylene | Dilute Nitric Acid | Reflux | ~40-50 | 103-104 |
| o-Xylene | Potassium Permanganate | Aqueous, Heat | ~60-70 | 103-105 |
Grignard Synthesis of 2-Ethylbenzoic Acid (Conceptual protocol based on early Grignard reaction principles)
The application of the Grignard reaction provided a more versatile route to a wider range of 2-alkylbenzoic acids.
Experimental Protocol: Magnesium turnings were activated in anhydrous diethyl ether. 2-Bromoethylbenzene was then added dropwise to initiate the formation of the Grignard reagent, 2-ethylphenylmagnesium bromide. The reaction was typically initiated with a crystal of iodine. Once the Grignard reagent was formed, it was poured over crushed solid carbon dioxide (dry ice). The resulting magnesium salt was then hydrolyzed with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to yield 2-ethylbenzoic acid. The product was extracted with ether, and the ether was evaporated. The crude acid was then purified by recrystallization.
Anticipated Quantitative Data based on early literature:
| Starting Material | Alkyl Group | Yield (%) | Melting Point (°C) |
| 2-Bromoethylbenzene | Ethyl | ~50-60 | 68-70 |
| 2-Bromopropylbenzene | n-Propyl | ~45-55 | 58-60 |
Visualizing the Historical Synthetic Pathways
To better illustrate the logical flow of these foundational synthetic methods, the following diagrams are provided.
This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, providing a historical context to the chemistry of 2-alkylbenzoic acids and highlighting the foundational discoveries that continue to influence modern synthetic and medicinal chemistry.
Potential Research Applications of 2-Pentylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid and its derivatives are a class of organic compounds with a well-documented history of diverse biological activities and industrial applications.[1][2] While isomers such as 4-pentylbenzoic acid have been investigated for their applications in liquid crystal technology, the research landscape for 2-pentylbenzoic acid remains largely unexplored.[3] This document aims to provide a foundational guide for researchers interested in investigating the potential of this compound by drawing parallels from structurally similar molecules and outlining general methodologies applicable to this class of compounds.
Chemical Structure and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₂H₁₆O₂ | [4] |
| Molecular Weight | 192.25 g/mol | [4] |
| CAS Number | 60510-95-4 | [4] |
| Predicted LogP | 4.5 | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
Potential Research Applications (Inferred)
Based on the known biological activities of other alkylbenzoic acids and benzoic acid derivatives, the following areas represent potential avenues for research into this compound.
Antimicrobial and Antifungal Activity
Derivatives of benzoic acid are widely recognized for their antimicrobial properties.[1][2] Specifically, studies on hydroxylated derivatives of pentylbenzoic acid have demonstrated antifungal and antibacterial activities.[5] The lipophilicity of the alkyl chain is often correlated with the antimicrobial efficacy of benzoic acid derivatives, as it facilitates passage through microbial cell membranes.[6] Given its five-carbon alkyl chain, this compound may exhibit significant antimicrobial properties.
Potential Research Workflow for Antimicrobial Screening:
Caption: Workflow for investigating the antimicrobial potential of this compound.
Anticancer and Cytotoxic Properties
Various synthetic derivatives of benzoic acid have been investigated for their in vitro anticancer activity against different cancer cell lines.[7] The mechanisms of action often involve the induction of apoptosis or inhibition of key enzymes like tyrosine kinases.[7] Research into this compound could explore its cytotoxic effects on various cancer cell lines.
Modulation of Cellular Signaling Pathways
Benzoic acid derivatives have been shown to modulate various cellular signaling pathways. For instance, some derivatives can influence proteostasis by affecting the ubiquitin-proteasome and autophagy-lysosome pathways.[8][9] Given the structural similarity to other bioactive small molecules, this compound could potentially interact with cellular signaling components, a hypothesis that warrants investigation.
Synthesis and Characterization
The synthesis of this compound is not extensively detailed in the literature, but general methods for the synthesis of ortho-alkylbenzoic acids can be adapted.
General Synthetic Routes
Common strategies for the synthesis of alkylbenzoic acids include:[3]
-
Friedel-Crafts Acylation followed by Reduction: This involves the acylation of a suitable benzene derivative followed by a reduction of the resulting ketone.
-
Alkylation of Benzoic Acid Derivatives: Direct alkylation of an activated benzoic acid precursor.
-
Oxidation of 2-Pentyltoluene: If the precursor is available, oxidation of the methyl group can yield the carboxylic acid.
Illustrative Synthetic Workflow:
Caption: A potential synthetic and purification workflow for this compound.
Analytical Characterization
Standard analytical techniques would be employed to confirm the structure and purity of synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carboxylic acid functional group.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Proposed Experimental Protocols
While specific protocols for this compound are unavailable, the following general methodologies for analogous compounds can serve as a starting point.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microbial strains.
Protocol (based on broth microdilution):
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Culture Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with the broth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microbes (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.
-
MBC Determination: Subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on mammalian cell lines.
Protocol:
-
Cell Culture: Culture a selected human cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The existing scientific literature presents a significant gap in the understanding of the biological activities and potential applications of this compound. This guide, by drawing inferences from related compounds, proposes several promising avenues for research, particularly in the areas of antimicrobial and anticancer drug discovery. Future research should focus on the systematic synthesis and characterization of this compound, followed by comprehensive screening for its biological activities. Elucidation of its mechanism of action and any relevant signaling pathways will be crucial in determining its therapeutic potential. The lack of current data underscores a valuable opportunity for novel research in the field of medicinal chemistry and drug development.
References
- 1. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. nbinno.com [nbinno.com]
- 4. 2-Propylbenzoic acid | C10H12O2 | CID 14224245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Electrochemical C(sp3)-H Lactonization of 2-Alkylbenzoic Acids toward Phthalides [organic-chemistry.org]
- 7. Synthesis and biological activity of tris- and tetrakiscatecholate siderophores based on poly-aza alkanoic acids or alkylbenzoic acids and their conjugates with beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of 2-Pentylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of 2-pentylbenzoic acid. Drawing upon established computational chemistry protocols and findings from analogous molecular systems, this document outlines the key conformational features, predictive methodologies, and data interpretation relevant to understanding the three-dimensional structure and flexibility of this molecule. Such insights are critical for applications in drug design, materials science, and chemical reactivity prediction.
Introduction to the Conformational Flexibility of this compound
This compound is a substituted aromatic carboxylic acid characterized by significant conformational flexibility. This flexibility arises from the free rotation around several single bonds, both within the pentyl side chain and in the attachment of the substituents to the benzene ring. Understanding the preferred three-dimensional arrangements (conformers) and the energy barriers between them is crucial for predicting the molecule's physicochemical properties and its interactions with biological targets.
The primary degrees of conformational freedom in this compound involve:
-
Rotation of the Carboxylic Acid Group: The orientation of the hydroxyl group relative to the carbonyl group can exist in two planar conformers: a lower-energy cis form, where the hydroxyl proton is oriented towards the carbonyl oxygen, and a higher-energy trans form. The cis conformation is generally stabilized by an intramolecular hydrogen bond.
-
Rotation about the Ar-C(O) Bond: The planar carboxylic acid group can rotate relative to the plane of the benzene ring. The presence of the ortho-pentyl group introduces steric hindrance that significantly influences the preferred dihedral angle of this rotation.
-
Conformation of the Pentyl Side Chain: The n-pentyl group possesses several rotatable C-C bonds, leading to a multitude of possible staggered and eclipsed conformations, often categorized by their dihedral angles (e.g., anti, gauche).
The interplay of these rotational possibilities results in a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer. Theoretical studies are essential to navigate this landscape and identify the most stable and populated conformations.
Key Conformational Descriptors
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Stable Conformations |
| τ1 (O=C-O-H) | Defines the conformation of the carboxylic acid group. | ~0° (cis), ~180° (trans) |
| τ2 (C2-C1-C=O) | Describes the rotation of the carboxylic acid group relative to the benzene ring. | Non-planar due to steric hindrance from the pentyl group. |
| τ3 (C1-C2-Cα-Cβ) | Rotation around the bond connecting the pentyl chain to the ring. | Influenced by steric interactions with the carboxylic acid group. |
| τ4 (C2-Cα-Cβ-Cγ) | First dihedral angle within the pentyl chain. | Staggered conformations (~60°, 180°, -60°) are generally favored. |
| τ5 (Cα-Cβ-Cγ-Cδ) | Second dihedral angle within the pentyl chain. | Staggered conformations are energetically preferred. |
| τ6 (Cβ-Cγ-Cδ-Cε) | Third dihedral angle within the pentyl chain. | Staggered conformations are energetically preferred. |
Theoretical and Computational Methodologies
The conformational analysis of flexible molecules like this compound is typically performed using quantum mechanical calculations. Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for such systems.
Computational Protocol
A typical computational workflow for the conformational analysis of this compound would involve the following steps:
-
Initial Structure Generation: Generation of a starting 3D structure of this compound.
-
Conformational Search: A systematic or stochastic search of the conformational space to identify potential low-energy conformers. This is often achieved by rotating the key dihedral angles (τ1-τ6) and performing an initial geometry optimization with a lower level of theory or a molecular mechanics force field.
-
Geometry Optimization: High-level geometry optimization of the identified conformers using a robust DFT functional and basis set. A common choice is the B3LYP functional with the 6-311++G(d,p) basis set, which has been demonstrated to be effective for substituted benzoic acids.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a higher level of theory.
-
Transition State Search: To determine the energy barriers for interconversion between stable conformers, transition state searches can be performed.
Table 2: Representative Computational Parameters for Conformational Analysis
| Parameter | Description | Recommended Value/Method |
| Method | Quantum Mechanical Method | Density Functional Theory (DFT) |
| Functional | Exchange-Correlation Functional | B3LYP, M06-2X |
| Basis Set | Atomic Orbital Basis Set | 6-311++G(d,p) or larger |
| Solvation Model | To simulate solvent effects (optional) | Polarizable Continuum Model (PCM) |
| Task | Type of Calculation | Geometry Optimization, Frequency Analysis, Transition State Search |
Predicted Conformational Preferences and Energetics
Based on studies of ortho-substituted benzoic acids and n-alkylbenzenes, the following conformational preferences for this compound can be anticipated:
-
Carboxylic Acid Group: The cis conformation of the carboxylic acid group (τ1 ≈ 0°) is expected to be significantly more stable than the trans conformation due to the formation of an intramolecular hydrogen bond.
-
Ring-Carboxyl Orientation: The carboxylic acid group is likely to be twisted out of the plane of the benzene ring (τ2 ≠ 0° or 180°) to alleviate steric clash with the ortho-pentyl group.
-
Pentyl Chain: The pentyl chain will preferentially adopt staggered conformations (anti or gauche) to minimize torsional strain. The overall shape of the pentyl chain will be influenced by weak intramolecular interactions, such as van der Waals forces.
Table 3: Hypothetical Relative Energies of this compound Conformers (Illustrative)
| Conformer ID | τ1 (O=C-O-H) | τ2 (C2-C1-C=O) | Pentyl Chain Conformation | Relative Energy (kcal/mol) |
| Conf-1 (Global Minimum) | ~0° (cis) | ~45° | All-trans (anti) | 0.00 |
| Conf-2 | ~0° (cis) | ~45° | gauche-trans-trans | 0.85 |
| Conf-3 | ~0° (cis) | ~135° | All-trans (anti) | 1.20 |
| Conf-4 | ~180° (trans) | ~45° | All-trans (anti) | 4.50 |
Note: These values are illustrative and would need to be confirmed by dedicated quantum chemical calculations for this compound.
Visualizing Conformational Relationships and Workflows
Graphviz diagrams can be used to visualize the relationships between different conformers and the computational workflow.
Methodological & Application
Application Note: Purification of 2-Pentylbenzoic Acid by Recrystallization
Introduction
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2][3][4][5] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1][2][5] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[6] As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[1][4] This application note provides a detailed protocol for the purification of 2-pentylbenzoic acid using the recrystallization technique, a method widely applied to benzoic acid and its derivatives.[1][2][3][4][5]
Materials and Methods
Materials
-
Crude this compound
-
Reagent grade solvents for screening (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Melting point apparatus
Experimental Protocol
1. Solvent Screening:
To identify a suitable solvent, the following procedure should be performed with a small amount of crude this compound for each potential solvent:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath.
-
Observe the formation of crystals. A successful solvent will yield a significant amount of crystalline solid upon cooling.
2. Recrystallization Procedure:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Based on the solvent screening, add the chosen solvent to the flask in small portions.
-
Heat the flask on a hot plate with stirring. Continue to add the solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good yield.[2]
-
If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then bring it back to a boil for a few minutes.[5]
-
If activated carbon was used, perform a hot filtration using a pre-warmed funnel and filter paper to remove the carbon.
-
Allow the flask to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a desiccator.
-
Once dry, weigh the purified this compound and calculate the percent recovery.
-
Determine the melting point of the purified product and compare it to the crude material and literature values to assess its purity. The melting point of pure benzoic acid is in the range of 121-123°C. The melting point for 4-pentylbenzoic acid is reported as 85-90 °C, which can serve as a rough estimate for the 2-isomer.[10]
Data Presentation
The following table summarizes the expected outcomes of the solvent screening and the criteria for selecting the optimal solvent for the recrystallization of this compound.
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Suitability |
| Water | Low | Moderate to High | Good | Potentially suitable, may require a co-solvent |
| Ethanol | Moderate | High | Fair to Good | Potentially suitable, may need a co-solvent |
| Isopropanol | Low to Moderate | High | Good | Good candidate |
| Acetone | High | High | Poor | Unsuitable |
| Ethyl Acetate | Moderate | High | Fair | Potentially suitable |
| Toluene | Low | High | Good | Good candidate |
| Heptane | Very Low | Moderate | Excellent | Excellent candidate |
Experimental Workflow
The logical flow of the recrystallization process is depicted in the following diagram.
Caption: Workflow for the Purification of this compound by Recrystallization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. Page loading... [guidechem.com]
- 10. chembk.com [chembk.com]
Application Notes and Protocols for the Analytical Characterization of 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Pentylbenzoic acid. The following protocols and data are intended to serve as a guide for researchers in the qualitative and quantitative analysis of this compound, which is relevant in various fields, including pharmaceutical and materials science.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method is typically employed for this type of aromatic carboxylic acid.
Experimental Protocol: HPLC
A simple and sensitive HPLC method can be validated for the determination of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of methanol and an aqueous buffer, such as ammonium acetate (0.05 M, pH 4.4), is effective.[1] A gradient or isocratic elution can be optimized. For example, a 60:40 (v/v) ratio of the aqueous buffer to methanol can be used.[1]
-
Detection: UV detection at approximately 230-234 nm is suitable for the aromatic chromophore of this compound.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Further dilutions are made to create calibration standards.
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the chromatograph. The retention time is used for qualitative identification, and the peak area is used for quantification against a calibration curve.
Quantitative Data: HPLC
| Parameter | Expected Value |
| Retention Time | 3 - 10 min (highly dependent on the specific method) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile and semi-volatile impurities. Derivatization is often necessary to increase the volatility of the carboxylic acid.
Experimental Protocol: GC-MS
This protocol is adapted from general methods for the GC-MS analysis of benzoic acid derivatives.[3][4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or a silyl ester. For silylation, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). If derivatization is performed, follow the specific protocol for the chosen reagent.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The resulting total ion chromatogram (TIC) will show peaks for the analyte and any impurities. The mass spectrum of each peak can be used for identification by comparing it to a spectral library or through manual interpretation.
Quantitative Data: GC-MS
| Parameter | Expected Value (for the trimethylsilyl ester) |
| Molecular Ion (M+) | m/z 264 |
| Key Fragmentation Ions | m/z 249 (M-15), m/z 193, m/z 117, m/z 73 |
| Retention Time | 10 - 20 min (dependent on the column and temperature program) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
Quantitative Data: NMR (in CDCl₃)
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.9 - 8.1 | Multiplet | 1H | Aromatic H |
| 7.2 - 7.6 | Multiplet | 3H | Aromatic H |
| ~2.9 | Triplet | 2H | -CH₂-Ar |
| 1.5 - 1.7 | Multiplet | 2H | -CH₂-CH₂-Ar |
| 1.2 - 1.4 | Multiplet | 4H | -(CH₂)₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₃ |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O |
| ~145 | Aromatic C (quaternary) |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C (quaternary) |
| ~125 | Aromatic C-H |
| ~35 | -CH₂-Ar |
| ~31 | -CH₂- |
| ~29 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid and the aromatic ring.
Experimental Protocol: IR
This protocol is based on general procedures for obtaining IR spectra of solid samples.[5]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[5]
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Quantitative Data: IR
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 2500 (broad) | O-H stretch (carboxylic acid dimer) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2960 - 2850 | C-H stretch (aliphatic) |
| 1700 - 1680 | C=O stretch (carboxylic acid) |
| 1600, 1450 | C=C stretch (aromatic ring) |
| 1320 - 1210 | C-O stretch (carboxylic acid) |
| 950 - 900 (broad) | O-H bend (out-of-plane, dimer) |
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as its melting point and thermal stability.
Experimental Protocol: Thermal Analysis
The following is a general procedure for thermal analysis.[6]
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.
-
DSC Analysis:
-
Atmosphere: Nitrogen purge (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a constant rate (e.g., 10°C/min).
-
-
TGA Analysis:
-
Atmosphere: Nitrogen or air purge (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).
-
Quantitative Data: Thermal Analysis
| Parameter | Expected Value |
| Melting Point (DSC) | 100 - 150°C (estimated) |
| Decomposition Temperature (TGA) | > 200°C (in Nitrogen) |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. thaiscience.info [thaiscience.info]
- 2. journals.ust.edu [journals.ust.edu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
Application Note: A Proposed HPLC Method for the Analysis of 2-Pentylbenzoic Acid
Introduction
2-Pentylbenzoic acid is an aromatic carboxylic acid. As with many active pharmaceutical ingredients and chemical compounds, a reliable and accurate analytical method is crucial for quality control, stability testing, and research and development. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The proposed method is based on reversed-phase chromatography with UV detection, a common and robust technique for the analysis of aromatic acids and their derivatives.[1][2][3]
Chromatographic Conditions
Given that this compound is a derivative of benzoic acid, a reversed-phase HPLC method is a suitable approach. The presence of the pentyl group increases the hydrophobicity of the molecule compared to benzoic acid, which will influence its retention on a C18 column. The proposed chromatographic conditions are summarized in Table 1. A C18 column is recommended as the stationary phase due to its wide availability and successful use in separating similar compounds.[1][3] The mobile phase consists of a mixture of an acidic buffer and an organic solvent, such as acetonitrile or methanol, to ensure good peak shape and resolution.[3] The UV detection wavelength is proposed based on the typical absorbance maxima of benzoic acid and its derivatives, which is in the range of 230-254 nm.[4][5][6]
Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05 M Ammonium Acetate Buffer (pH 4.4) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 234 nm |
| Run Time | Approximately 10 minutes |
System Suitability
System suitability testing is an integral part of any analytical method to ensure the chromatographic system is performing adequately.[5] The recommended system suitability parameters and their acceptance criteria for this method are outlined in Table 2. These parameters should be monitored before and during the analysis of any samples.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard) |
| Retention Time (RT) Reproducibility | RSD ≤ 1.0% |
Experimental Protocol
1. Scope
This protocol provides a detailed procedure for the quantitative determination of this compound in a sample solution using High-Performance Liquid Chromatography (HPLC) with UV detection.
2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
-
HPLC vials
3. Preparation of Solutions
3.1. Mobile Phase Preparation (0.05 M Ammonium Acetate Buffer, pH 4.4, with Acetonitrile)
-
Weigh approximately 3.85 g of ammonium acetate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 4.4 with glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase before use.
3.2. Standard Solution Preparation (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as the mobile phase, in a 100 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Make up to the mark with the solvent.
-
Further dilutions can be made from this stock solution to prepare working standard solutions.
3.3. Sample Solution Preparation
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase in a volumetric flask of appropriate size to achieve a final concentration within the linear range of the method.
-
Sonicate if necessary to aid dissolution.
-
Make up to the mark with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. HPLC System Operation
-
Set up the HPLC system according to the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution multiple times (e.g., 6 replicate injections) to check for system suitability.
-
Once the system suitability criteria are met, inject the sample solutions.
5. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of this compound in both the standard and sample chromatograms.
-
Calculate the concentration of this compound in the sample using the following formula:
Concentration of Analyte = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. thaiscience.info [thaiscience.info]
- 4. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Pentylbenzoic Acid as a Liquid Crystal Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the use of 2-pentylbenzoic acid as a precursor for liquid crystals. It outlines the fundamental principles of liquid crystal design based on benzoic acid derivatives, experimental protocols for their synthesis and characterization, and a critical analysis of the structure-property relationships that govern their mesogenic behavior. Due to the scarcity of this compound in liquid crystal applications, this guide will also use the well-documented 4-pentylbenzoic acid as a primary example to illustrate key concepts and protocols.
Introduction: Benzoic Acids in Liquid Crystal Design
Benzoic acid derivatives are a cornerstone in the synthesis of calamitic (rod-shaped) liquid crystals. Their rigid aromatic core and the ability of the carboxylic acid group to form predictable intermolecular hydrogen bonds make them excellent building blocks. The formation of a hydrogen-bonded dimer effectively elongates the molecular structure, a key factor in promoting the formation of anisotropic liquid crystalline phases, such as nematic and smectic phases. The thermal stability and mesophase range of these materials are highly dependent on the nature and position of substituents on the benzene ring.
The Role of Substituent Position: The "Ortho Effect"
The position of the alkyl chain on the benzoic acid ring is a critical determinant of its potential as a liquid crystal precursor. While para-substituted (4-alkyl) benzoic acids are widely used, ortho-substituted (2-alkyl) variants like this compound are generally not employed.
This is due to the ortho effect , where the presence of a substituent at the position adjacent to the carboxylic acid group introduces significant steric hindrance.[1] This steric strain forces the carboxyl group to twist out of the plane of the benzene ring.[1] For liquid crystal formation, a linear, co-planar molecular geometry is highly desirable to facilitate the parallel alignment of molecules in the mesophase. The twisting caused by the ortho-pentyl group disrupts this linearity, making it sterically unfavorable for the molecules to pack in the ordered manner required for liquid crystallinity.
In contrast, a pentyl group at the para position extends the linear shape of the molecule, enhancing the anisotropic geometry and promoting the formation of liquid crystal phases.
Experimental Protocols
While this compound is an unsuitable precursor, 4-pentylbenzoic acid is an excellent model for demonstrating the synthesis of benzoic acid-based liquid crystals. A common approach is the esterification of the benzoic acid with a phenolic compound to create a more elongated and thermally stable mesogen.
Synthesis of a Nematic Liquid Crystal: 4-Cyanophenyl 4-Pentylbenzoate
This protocol details the synthesis of 4-cyanophenyl 4-pentylbenzoate, a well-known nematic liquid crystal, from 4-pentylbenzoic acid and 4-cyanophenol.
Materials:
-
4-Pentylbenzoic acid
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask, dissolve 4-pentylbenzoic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Coupling Agent: Cool the flask in an ice bath and slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 4-cyanophenyl 4-pentylbenzoate as a white solid.
Characterization of Liquid Crystalline Properties
The synthesized compound can be characterized to determine its liquid crystalline properties.
Techniques:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To visually identify the liquid crystal mesophases by observing their characteristic textures. The sample is heated on a hot stage, and the changes in texture are observed as it transitions from solid to liquid crystal and finally to the isotropic liquid.
Quantitative Data
The following tables summarize the phase transition temperatures for a series of p-n-alkylbenzoic acids and a related ester liquid crystal. This data illustrates the structure-property relationships, such as the effect of alkyl chain length on the mesophase stability.
Table 1: Phase Transition Temperatures of p-n-Alkylbenzoic Acids (nBA)
| Compound | n | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) |
| 4-Butylbenzoic Acid (4BA) | 4 | 98-101 | 113-115 |
| 4-Pentylbenzoic Acid (5BA) | 5 | ~85 | ~125 |
| 4-Hexylbenzoic Acid (6BA) | 6 | 95-114 | 114 |
| 4-Heptylbenzoic Acid (7BA) | 7 | ~99 | ~137 |
| 4-Octylbenzoic Acid (8BA) | 8 | ~101 | ~147 |
Note: Transition temperatures can vary slightly based on purity and experimental conditions.
Table 2: Phase Transition Temperatures of an Exemplary Benzoate Ester Liquid Crystal
| Compound | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |
| 4-Cyanophenyl 4-pentylbenzoate | ~48 | ~57 |
Visualizations
Signaling Pathways and Logical Relationships
The formation of liquid crystal phases from benzoic acids is a self-assembly process driven by hydrogen bonding. The esterification reaction is a standard synthetic pathway to more complex mesogens.
Caption: Dimerization of 4-Pentylbenzoic Acid via Hydrogen Bonding.
Experimental Workflow
The synthesis of 4-cyanophenyl 4-pentylbenzoate follows a logical sequence of steps from starting materials to the final purified product.
Caption: Synthetic Workflow for 4-Cyanophenyl 4-Pentylbenzoate.
Structure-Property Relationship
The position of the alkyl substituent dramatically affects the suitability of a benzoic acid as a liquid crystal precursor.
Caption: Effect of Substituent Position on Mesogenic Properties.
Conclusion
While this compound is not a suitable precursor for liquid crystal synthesis due to the steric hindrance imposed by the ortho-substituent, its isomer, 4-pentylbenzoic acid, serves as an excellent foundational molecule. The principles of molecular shape, self-assembly through hydrogen bonding, and chemical modification via esterification are key to designing novel liquid crystalline materials. The provided protocols and data for the 4-pentylbenzoic acid system offer a robust starting point for researchers interested in the synthesis and characterization of benzoic acid-based liquid crystals for various applications, including in the pharmaceutical and materials science fields.
References
Application Notes and Protocols: Incorporation of 2-Pentylbenzoic Acid in Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of 2-pentylbenzoic acid into liquid crystal (LC) mixtures. This document details the potential effects on the physical and electro-optical properties of the host liquid crystal, outlines experimental protocols for preparation and characterization, and presents available data to guide researchers in utilizing this compound for the development of advanced liquid crystal materials.
Introduction
This compound is a carboxylic acid derivative that, due to its molecular structure, has the potential to influence the mesomorphic and electro-optical behavior of liquid crystal mixtures. The presence of a pentyl chain and a benzoic acid core allows for intermolecular interactions, such as hydrogen bonding and van der Waals forces, with host liquid crystal molecules. These interactions can alter key parameters of the liquid crystal mixture, including its clearing point, dielectric anisotropy, and switching characteristics. Understanding these effects is crucial for the tailored design of liquid crystal materials for various applications, including displays, sensors, and optical shutters.
While extensive quantitative data for this compound's specific effects are not widely published in readily available literature, this document compiles general methodologies and illustrates the expected qualitative impact based on the behavior of similar alkylbenzoic acids in liquid crystal hosts.
Potential Applications
The incorporation of this compound into liquid crystal mixtures can be explored for several applications:
-
Modification of Phase Transition Temperatures: The addition of this compound can alter the nematic-to-isotropic phase transition temperature (clearing point) of the host liquid crystal. This is advantageous for adjusting the operating temperature range of a liquid crystal device.
-
Tuning of Dielectric Anisotropy: The polar carboxylic acid group can influence the overall dielectric anisotropy (Δε) of the mixture. This is a critical parameter for controlling the threshold voltage of a liquid crystal display.
-
Enhancement of Electro-Optical Performance: By modifying the viscosity and intermolecular interactions, this compound may affect the switching times (rise and fall times) of the liquid crystal mixture, a key factor for display applications requiring high refresh rates.
-
Guest-Host Systems: In drug development research, liquid crystals can serve as anisotropic host matrices. Understanding the interaction of drug-like molecules, such as benzoic acid derivatives, with liquid crystals is essential for studying molecular alignment and potential delivery mechanisms.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of liquid crystal mixtures incorporating this compound.
Preparation of Liquid Crystal Mixtures
Objective: To prepare homogeneous mixtures of a nematic liquid crystal host with varying concentrations of this compound.
Materials:
-
Nematic liquid crystal host (e.g., 5CB, E7)
-
This compound (high purity)
-
Vials with airtight caps
-
Analytical balance
-
Hot plate with magnetic stirring capability
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amounts of the nematic liquid crystal host and this compound to achieve the target weight percentages (e.g., 1 wt%, 2 wt%, 5 wt%).
-
Transfer the components into a clean glass vial.
-
Heat the vial on a hot plate to a temperature above the clearing point of the host liquid crystal.
-
Stir the mixture using a small magnetic stir bar until the this compound is completely dissolved and the mixture appears homogeneous and isotropic.
-
For thorough mixing, place the vial in an ultrasonic bath for 15-20 minutes while maintaining the temperature above the clearing point.
-
Cool the mixture slowly to room temperature.
-
Store the prepared mixture in a sealed, labeled vial in a desiccator to prevent moisture absorption.
Experimental Workflow for Mixture Preparation
Characterization of Phase Transition Temperatures
Objective: To determine the effect of this compound concentration on the nematic-isotropic phase transition temperature (clearing point) of the liquid crystal mixture.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
DSC Protocol:
-
Hermetically seal a small amount (5-10 mg) of the liquid crystal mixture in an aluminum DSC pan.
-
Place the pan in the DSC furnace alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same rate to a temperature below the crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The clearing point is identified as the peak maximum of the endothermic transition during the second heating scan.
POM Protocol:
-
Place a small drop of the liquid crystal mixture between a clean glass slide and a coverslip.
-
Position the sample on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing the texture under crossed polarizers.
-
The nematic phase will exhibit a characteristic Schlieren or threaded texture, which will disappear into a dark isotropic state at the clearing point.
-
Record the temperature at which the last trace of birefringence disappears. This is the clearing point.
Measurement of Dielectric Properties
Objective: To measure the dielectric anisotropy (Δε = ε|| - ε⊥) of the liquid crystal mixtures.
Instrumentation:
-
LCR meter
-
Temperature-controlled sample holder
-
Liquid crystal cells with planar and homeotropic alignment layers
-
Function generator and voltage amplifier
Protocol:
-
Fill two types of liquid crystal cells (one with planar alignment and one with homeotropic alignment) with the prepared mixture by capillary action in the isotropic phase.
-
Slowly cool the cells to the desired measurement temperature in the nematic phase.
-
Mount the cell in the temperature-controlled holder.
-
For the planar aligned cell, apply a low-frequency (e.g., 1 kHz) AC voltage and measure the capacitance. This allows for the calculation of the perpendicular component of the dielectric permittivity (ε⊥).
-
For the homeotropic aligned cell, perform the same measurement to determine the parallel component of the dielectric permittivity (ε||).
-
Alternatively, for a planar cell, ε|| can be measured by applying a high voltage to align the director parallel to the electric field.
-
Calculate the dielectric anisotropy (Δε) from the measured values of ε|| and ε⊥.
Logical Relationship for Dielectric Anisotropy Measurement
Electro-Optical Switching Measurements
Objective: To measure the threshold voltage (Vth) and response times (rise time τon and fall time τoff) of the liquid crystal mixtures.
Instrumentation:
-
Helium-Neon (He-Ne) laser or a stable light source
-
Polarizers
-
Function generator
-
High-voltage amplifier
-
Photodetector
-
Digital oscilloscope
-
Liquid crystal cell with planar alignment
Experimental Setup and Protocol:
-
The experimental setup typically consists of a light source, a polarizer, the liquid crystal cell, a second polarizer (analyzer) oriented at 90 degrees to the first, a photodetector, and an oscilloscope.
-
Place the filled planar aligned cell in the light path between the crossed polarizers.
-
Apply a square-wave voltage of varying amplitude (e.g., 0-10 V) and frequency (e.g., 1 kHz) to the cell.
-
Monitor the transmitted light intensity with the photodetector and record the signal on the oscilloscope.
-
Threshold Voltage (Vth): Gradually increase the applied voltage and record the voltage at which a 10% change in the maximum transmission is observed.
-
Response Times: Apply a voltage significantly above the threshold to switch the cell to the "on" state and then turn the voltage off.
-
Rise Time (τon): Measure the time taken for the transmitted intensity to change from 10% to 90% of its maximum value upon application of the voltage.
-
Fall Time (τoff): Measure the time taken for the transmitted intensity to decay from 90% to 10% of its maximum value after the voltage is removed.
-
Data Presentation
Table 1: Effect of this compound Concentration on the Clearing Point of a Nematic Host (e.g., 5CB)
| Concentration of this compound (wt%) | Clearing Point (°C) |
| 0 (Pure 5CB) | 35.0 |
| 1 | 34.2 |
| 2 | 33.5 |
| 5 | 31.8 |
Table 2: Dielectric Properties of 5CB Doped with this compound at 25°C
| Concentration of this compound (wt%) | ε|| | ε⊥ | Δε | | :--- | :--- | :--- | :--- | | 0 | 18.5 | 6.7 | 11.8 | | 1 | 18.2 | 6.8 | 11.4 | | 2 | 17.9 | 6.9 | 11.0 | | 5 | 17.1 | 7.1 | 10.0 |
Table 3: Electro-Optical Switching Characteristics of 5CB Doped with this compound at 25°C
| Concentration of this compound (wt%) | Threshold Voltage (Vth) | Rise Time (τon) (ms) | Fall Time (τoff) (ms) |
| 0 | 1.5 | 10 | 25 |
| 1 | 1.6 | 12 | 23 |
| 2 | 1.7 | 14 | 21 |
| 5 | 2.0 | 18 | 18 |
Discussion and Expected Trends
The addition of this compound to a nematic liquid crystal host is expected to influence its properties in the following ways:
-
Clearing Point Depression: The introduction of a dopant typically disrupts the long-range orientational order of the nematic phase, leading to a decrease in the clearing point. The magnitude of this depression is generally proportional to the concentration of the dopant.
-
Dielectric Anisotropy Reduction: Benzoic acid derivatives can form hydrogen-bonded dimers, which may have a different effective dipole moment compared to the individual molecules. The overall effect on the dielectric anisotropy will depend on the alignment of these dimers within the liquid crystal director field. For many nematic hosts with positive dielectric anisotropy, the addition of such acids can lead to a decrease in Δε.
-
Viscosity and Response Time Modification: The viscosity of the liquid crystal mixture can be affected by the size, shape, and intermolecular interactions of the dopant molecules. An increase in viscosity would typically lead to longer rise times, while changes in the elastic constants and dielectric anisotropy will also influence the switching behavior. The fall time is primarily dependent on the viscoelastic properties of the mixture.
Conclusion
The incorporation of this compound presents a viable method for tuning the properties of liquid crystal mixtures. The protocols outlined in this document provide a systematic approach for the preparation and characterization of such mixtures. Researchers can utilize these methodologies to investigate the specific effects of this compound and to engineer novel liquid crystal materials with tailored properties for advanced applications. Further systematic studies are encouraged to populate the data tables with experimental values and to fully elucidate the structure-property relationships governing these systems.
Application Notes and Protocols for Biological Screening of 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the biological screening of 2-Pentylbenzoic acid, a small molecule with potential therapeutic applications. The following sections describe its putative mechanisms of action and provide step-by-step instructions for relevant in vitro assays to characterize its activity as a potential Histone Deacetylase (HDAC) inhibitor, Peroxisome Proliferator-Activated Receptor (PPAR) agonist, and modulator of neutrophil function.
Putative Biological Activities of this compound
Benzoic acid and its derivatives have been implicated in various biological processes. Based on the existing literature for structurally related compounds, this compound is hypothesized to exhibit activity in the following areas:
-
Histone Deacetylase (HDAC) Inhibition: Short-chain fatty acids and other benzoic acid derivatives have been shown to inhibit HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription.[2][3] This mechanism is a target for anti-cancer therapies.[4]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that regulate lipid and glucose metabolism.[5][6] Agonists of PPARs, particularly PPARγ, are used in the treatment of type 2 diabetes.[7][8] The general structure of some PPAR agonists includes a benzoic acid moiety.
-
Modulation of Neutrophil Function: Benzoic acid derivatives have been observed to affect the function of neutrophils, which are key cells of the innate immune system.[9] This can include effects on phagocytosis, respiratory burst, and the release of inflammatory mediators.[10]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in various biological assays. This data is for illustrative purposes to guide researchers in interpreting potential screening results.
| Assay Type | Target/Pathway | Parameter | Hypothetical Value for this compound | Positive Control | Control Value |
| HDAC Inhibition Assay (Biochemical) | HDAC1 | IC50 | 15 µM | Trichostatin A | 50 nM |
| HDAC Inhibition Assay (Cell-based) | Class I/II HDACs | IC50 | 25 µM | Vorinostat | 0.5 µM |
| PPARγ Agonist Assay (TR-FRET) | PPARγ | EC50 | 5 µM | Rosiglitazone | 0.1 µM |
| Neutrophil Oxidative Burst Assay | Neutrophil NADPH Oxidase | IC50 | 50 µM | Diphenyleneiodonium (DPI) | 1 µM |
| Neutrophil Phagocytosis Assay | Neutrophil Function | % Inhibition at 100 µM | 30% | Cytochalasin D | 95% |
Experimental Protocols
Histone Deacetylase (HDAC) Inhibition Assays
Two primary methods are provided for assessing the HDAC inhibitory activity of this compound: a biochemical assay using nuclear extracts and a cell-based assay.
This protocol is adapted from established methods using a fluorogenic HDAC substrate.[1][11]
Materials:
-
HeLa or other suitable cell line nuclear extract as a source of HDACs
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor positive control (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)
-
This compound stock solution in DMSO
-
Black 96-well microplates
-
Fluorimetric plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in HDAC Assay Buffer.
-
To each well of a black 96-well plate, add 150 µL of HDAC Assay Buffer.
-
Add 10 µL of the test compound dilutions or DMSO vehicle control.
-
Add 10 µL of nuclear extract to each well.
-
Initiate the reaction by adding 10 µL of the HDAC substrate solution.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 40 µL of developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
This protocol utilizes a commercially available luminescent assay system to measure HDAC activity in live cells.
Materials:
-
HCT116 or other suitable human cell line
-
Cell culture medium and supplements
-
HDAC-Glo™ I/II Reagent
-
This compound stock solution in DMSO
-
HDAC inhibitor positive control (e.g., Vorinostat)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white, clear-bottom 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with serial dilutions of this compound or the positive control for a predetermined time (e.g., 6 hours). Include DMSO vehicle controls.
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add the HDAC-Glo™ I/II Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
PPARγ Agonist Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of this compound to the PPARγ ligand-binding domain.
Materials:
-
LanthaScreen™ TR-FRET PPARγ competitive binding assay kit (containing PPARγ-LBD, fluorescent ligand, and terbium-labeled anti-tag antibody)
-
Assay buffer provided with the kit
-
This compound stock solution in DMSO
-
PPARγ agonist positive control (e.g., Rosiglitazone)
-
Low-volume, black 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Add the test compounds, positive control, or DMSO vehicle to the wells of a 384-well plate.
-
Add the fluorescent ligand to all wells.
-
Add the PPARγ-LBD and terbium-labeled antibody mixture to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm).
-
Calculate the emission ratio (520 nm / 495 nm) and determine the EC50 value for this compound.
Multiparametric Neutrophil Function Assay
This high-throughput flow cytometry-based assay simultaneously measures phagocytosis, reactive oxygen species (ROS) generation, and degranulation in human neutrophils.[10]
Materials:
-
Freshly isolated human neutrophils from healthy donors
-
RPMI 1640 medium
-
FITC-labeled opsonized E. coli particles
-
Dihydrorhodamine 123 (DHR123) for ROS detection
-
PE-conjugated anti-CD63 antibody for degranulation marker
-
This compound stock solution in DMSO
-
Positive controls (e.g., PMA for ROS generation, Cytochalasin D for phagocytosis inhibition)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in RPMI 1640 medium.
-
Add the neutrophils to a 96-well plate.
-
Add serial dilutions of this compound or control compounds to the wells and incubate for 30 minutes at 37°C.
-
Add DHR123 and the anti-CD63 antibody to the cells.
-
Add FITC-labeled E. coli to stimulate the neutrophils.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding ice-cold PBS.
-
Acquire data on a flow cytometer, measuring FITC (phagocytosis), oxidized DHR123 (ROS), and PE (CD63) fluorescence.
-
Analyze the data to determine the effect of this compound on each neutrophil function.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of HDAC inhibition by this compound.
Caption: Workflow of the PPARγ TR-FRET competition assay.
Caption: Workflow for the multiparametric neutrophil function assay.
References
- 1. gsartor.org [gsartor.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Multiparametric Profiling of Neutrophil Function via a High-Throughput Flow Cytometry-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Benzoic Acid Derivatives on Cancer Cell Lines
Introduction
This document provides detailed application notes and protocols for assessing the cytotoxicity of benzoic acid derivatives on various cancer cell lines. While the primary compound of interest for this report is 2-Pentylbenzoic acid, a comprehensive literature search did not yield specific cytotoxic data for this particular molecule. Therefore, this report summarizes the available data and methodologies for the parent compound, benzoic acid, and its other derivatives as a surrogate. The information presented here is intended to guide researchers, scientists, and drug development professionals in designing and executing cytotoxicity studies for similar compounds.
Benzoic acid and its derivatives are a class of simple phenolic acids with known pharmacological properties.[1] Some derivatives have been shown to retard cancer cell growth by inhibiting angiogenesis, and invasion, and by inducing apoptosis.[1] Studies suggest that some benzoic acid derivatives may exert their anticancer effects by inhibiting histone deacetylases (HDACs), which can lead to the induction of reactive oxygen species (ROS) and apoptosis.[1][2]
Data Presentation
The following table summarizes the cytotoxic effects of benzoic acid on a panel of ten different cancer cell lines and one normal cell line, as determined by the MTT assay. The data is presented as IC50 values (the concentration of an inhibitor where the response is reduced by half) in µg/mL after 48 and 72 hours of exposure.
Table 1: IC50 Values of Benzoic Acid on Various Cell Lines [2][3]
| Cell Line | Cancer Type | IC50 (µg/mL) - 48h | IC50 (µg/mL) - 72h |
| PC3 | Prostate Cancer | 350.5 ± 25.18 | 275.4 ± 19.33 |
| HeLa | Cervical Cancer | 412.3 ± 33.21 | 310.8 ± 21.54 |
| HUH7 | Liver Cancer | 480.7 ± 38.76 | 390.2 ± 29.87 |
| CaCO2 | Colon Cancer | 210.9 ± 15.43 | 155.6 ± 11.78 |
| HT29 | Colon Cancer | 670.6 ± 43.26 | 550.1 ± 39.81 |
| SW48 | Colon Cancer | 230.4 ± 18.92 | 180.3 ± 14.65 |
| MG63 | Bone Cancer | 95.78 ± 5.87 | 85.54 ± 3.17 |
| A673 | Bone Cancer | 110.2 ± 8.94 | 98.43 ± 6.21 |
| 2A3 | Pharyngeal Cancer | 150.3 ± 11.23 | 125.8 ± 9.87 |
| CRM612 | Lung Cancer | 105.6 ± 7.54 | 92.11 ± 5.98 |
| Phoenix | Kidney Epithelial (Normal) | 410.5 ± 32.29 | 231.2 ± 25.25 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from a study on the cytotoxic effects of benzoic acid.[2]
1. Cell Seeding:
-
Culture cancer cells in appropriate complete media.
-
Trypsinize and count the cells.
-
Seed 1 x 104 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like ethanol.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. A common range to test for benzoic acid is 0 to 750 µg/mL.[2]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubate the plates for 48 and 72 hours.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours in the dark at 37°C.
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with gentle shaking to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of a test compound using the MTT assay.
Potential Signaling Pathways
Based on studies of benzoic acid derivatives, a potential mechanism of action involves the induction of apoptosis.[1][2] One of the key pathways in apoptosis is the caspase cascade.
Caption: A potential signaling pathway for apoptosis induction by benzoic acid derivatives.
Another potential mechanism for some benzoate derivatives involves the disruption of mitochondrial function.
Caption: Proposed mechanism of action for novel benzoate-lipophilic cations in inducing apoptosis.[4]
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 4. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design with 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentylbenzoic acid is a synthetic compound featuring a benzoic acid core with a pentyl group substituent. Its structural resemblance to both benzoic acid derivatives and fatty acid analogs suggests a potential for diverse biological activities. Benzoic acid and its derivatives have been reported to possess anti-inflammatory, antimicrobial, and even anticancer properties.[1][2] Similarly, certain fatty acids and their analogs are known to modulate key cellular processes, including inflammation and cell proliferation.[3][4] This document provides a detailed guide for the in vitro investigation of this compound, outlining experimental protocols to explore its hypothesized anti-inflammatory and anti-cancer activities. The presented quantitative data is hypothetical and based on activities observed for structurally related compounds, serving as a guide for experimental design and data interpretation.
Hypothesized Biological Activities
Based on its chemical structure, this compound is hypothesized to exert its effects through two primary mechanisms:
-
Anti-Inflammatory Activity: By potentially modulating key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptors (PPARs).
-
Anti-Cancer Activity: By inducing cytotoxicity and apoptosis in cancer cell lines, possibly through pathways involving caspase activation.[5][6]
The following sections provide detailed protocols to investigate these hypothesized activities.
Experimental Protocols
Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[7][8] It measures the metabolic activity of cells, which is indicative of their viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Anti-Inflammatory Activity (NF-κB Reporter Assay)
This assay measures the activity of the NF-κB signaling pathway, a key regulator of inflammation.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.
Assessment of PPARγ Agonist Activity
This assay determines if this compound can activate PPARγ, a nuclear receptor with anti-inflammatory properties.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Ligand binding and activation of PPARγ lead to the expression of the reporter gene.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate and transfect them with a PPARγ expression vector and a PPAR-responsive luciferase reporter plasmid.
-
Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Incubate for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Determine the fold activation of PPARγ by comparing the luciferase activity in treated cells to that in vehicle-treated cells. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: A luminogenic substrate for caspases 3 and 7 is added to the cells. In the presence of active caspases, the substrate is cleaved, generating a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Reagent Addition: Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity compared to the vehicle-treated control.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on the activities of structurally similar compounds.
Table 1: Hypothesized Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 75 |
| HCT-116 (Colon Cancer) | 50 |
| A549 (Lung Cancer) | 120 |
Table 2: Hypothesized Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Parameter | Value |
| NF-κB Reporter Assay | HEK293T | IC50 (µM) | 25 |
| PPARγ Activation Assay | HEK293T | EC50 (µM) | 15 |
Table 3: Hypothesized Pro-Apoptotic Activity of this compound
| Cell Line | Assay | Fold Increase vs. Control (at 50 µM) |
| HCT-116 | Caspase-3/7 Activity | 4.5 |
| MCF-7 | Caspase-3/7 Activity | 3.2 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for investigating this compound.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ijcrt.org [ijcrt.org]
- 3. iris.unina.it [iris.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of Fatty Acid Modification on the Anticancer Activity of the Antimicrobial Peptide Figainin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-pentylbenzoic acid. The derivatization of carboxylic acids is a fundamental step in organic synthesis, enabling the creation of a diverse range of compounds with applications in medicinal chemistry, materials science, and drug development. Benzoic acid derivatives, in particular, serve as crucial scaffolds for synthesizing biologically active molecules.[1][2]
The following sections detail three primary derivatization strategies for this compound: esterification, amide formation, and conversion to the highly reactive acyl chloride intermediate.
Esterification of this compound
Application Note:
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. Esters of this compound can be valuable as pharmaceutical intermediates, fragrance components, or as building blocks for liquid crystals.[3] The Fischer-Speier esterification, a common method, involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is reversible, and to drive it towards the product, water is typically removed, often by azeotropic distillation.[4] Various catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, or Lewis acids like tin(II) compounds.[5][6]
Experimental Protocol: Synthesis of Methyl 2-Pentylbenzoate
Objective: To synthesize methyl 2-pentylbenzoate from this compound and methanol.
Materials:
-
This compound (C12H16O2, MW: 192.25 g/mol )[7]
-
Methanol (reagent grade, anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 52.0 mmol), methanol (100 mL), toluene (50 mL), and a magnetic stir bar.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring mixture.
-
Assemble the Dean-Stark apparatus and reflux condenser on the flask.
-
Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[4]
-
Continue refluxing for 4-6 hours or until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure methyl 2-pentylbenzoate.
Amide Formation from this compound
Application Note:
Amide synthesis is a cornerstone of medicinal chemistry, as the amide bond is a key feature of peptides and many pharmaceutical agents. Direct reaction of a carboxylic acid with an amine is often difficult and requires high temperatures.[8][9] A more efficient approach involves activating the carboxylic acid. One of the most common methods is to first convert the carboxylic acid to an acid chloride, which then readily reacts with an amine (the Schotten-Baumann reaction).[10] Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct coupling of a carboxylic acid and an amine under mild conditions.[10] These reagents form a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by the amine.[10]
Experimental Protocol: Synthesis of N-Benzyl-2-pentylbenzamide using a Carbodiimide Coupling Agent
Objective: To synthesize an amide derivative from this compound and benzylamine using EDC as a coupling agent.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP, catalyst)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (5.0 g, 26.0 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
Add benzylamine (2.8 g, 26.0 mmol) and a catalytic amount of DMAP (0.32 g, 2.6 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add EDC (5.5 g, 28.6 mmol) to the cooled mixture in portions over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Acid Chloride Formation from this compound
Application Note:
Acid chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in organic synthesis. Their enhanced electrophilicity makes them ideal for synthesizing esters and amides, often under milder conditions and with higher yields than direct methods. The conversion is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] Thionyl chloride is particularly convenient as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[11][13]
Experimental Protocol: Synthesis of 2-Pentylbenzoyl Chloride
Objective: To convert this compound into its corresponding acid chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
A few drops of N,N-Dimethylformamide (DMF, catalyst)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser fitted with a gas trap (e.g., a drying tube with calcium chloride leading to a base trap)
-
Heating mantle with magnetic stirrer
-
Distillation apparatus for purification
Procedure:
-
Place this compound (10.0 g, 52.0 mmol) and a magnetic stir bar into a 100 mL round-bottom flask.
-
Under a fume hood, add anhydrous toluene (40 mL) followed by thionyl chloride (7.4 g, 4.5 mL, 62.4 mmol).
-
Add a catalytic amount of DMF (2-3 drops) to the mixture.
-
Attach a reflux condenser equipped with a gas trap to the flask to handle the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to a gentle reflux (approximately 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene by distillation (or carefully under reduced pressure using a rotary evaporator with appropriate trapping).
-
The crude 2-pentylbenzoyl chloride can be purified by vacuum distillation. The product is moisture-sensitive and should be handled under anhydrous conditions.
Data Summary
The following table summarizes typical quantitative data for the described derivatization reactions. Note that yields are dependent on reaction scale, purity of reagents, and purification method.
| Derivatization Method | Reagents | Catalyst | Solvent | Typical Reaction Time | Typical Yield |
| Esterification | Alcohol (e.g., Methanol) | H₂SO₄ or p-TsOH | Toluene | 4-6 hours | 80-95% |
| Amide Formation | Amine, EDC | DMAP | DCM | 12-18 hours | 75-90% |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | DMF | Toluene or neat | 2-3 hours | >90% |
Visualizations
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. nbinno.com [nbinno.com]
- 4. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 5. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H16O2 | CID 10104042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. google.com [google.com]
Application Note & Protocol: A Scalable Approach to the Synthesis of 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the scale-up synthesis of 2-pentylbenzoic acid, a valuable intermediate in pharmaceutical and materials science applications. The outlined protocol is based on a robust and scalable Grignard reaction, offering a reliable method for producing significant quantities of the target compound.
Introduction
This compound is a benzoic acid derivative with an alkyl chain at the ortho position. This structural motif is of interest in the development of new chemical entities, liquid crystals, and other advanced materials. As the demand for such specialized building blocks increases, the need for scalable and efficient synthetic routes becomes paramount. This application note details a laboratory-scale protocol for the synthesis of this compound via a Grignard reaction, which can be adapted for larger-scale production with appropriate engineering controls. The primary synthetic strategy involves the formation of a Grignard reagent from 1-bromo-2-pentylbenzene, followed by carboxylation with solid carbon dioxide (dry ice).
Overall Reaction Scheme
The synthesis of this compound can be achieved in two main conceptual steps starting from a suitable precursor, as depicted below:
Application of 2-Pentylbenzoic Acid Analogues in Organic Electronics: A Guide for Researchers
Disclaimer: As of the latest literature review, specific applications of 2-pentylbenzoic acid in organic electronics have not been extensively reported. This document provides detailed application notes and protocols for closely related molecules, namely other alkyl-substituted benzoic acids and benzoic acid itself, which have demonstrated significant utility in enhancing the performance of organic electronic devices. This information is intended to serve as a foundational guide for researchers exploring the potential of this compound and its isomers.
Application Note 1: Enhancing Organic Thin-Film Transistor (OTFT) Performance with Alkylbenzoic Acid Additives
Introduction:
The performance of solution-processed organic thin-film transistors (OTFTs) is intrinsically linked to the crystalline quality of the organic semiconductor film. The use of small molecule additives to direct the crystallization of these materials is a key strategy for improving device performance. Alkyl-substituted benzoic acids, such as 4-propylbenzoic acid and 4-octylbenzoic acid, have been effectively utilized as additives to enhance the performance of OTFTs based on 6,13-bis(triisopropylsilylethynyl) pentacene (TIPS-pentacene). The length of the alkyl chain on the benzoic acid molecule has been shown to be a critical factor in controlling the crystal growth and molecular orientation of the TIPS-pentacene film.
Mechanism of Action:
The prevailing hypothesis for the mechanism of action involves the formation of a self-assembled monolayer of the alkylbenzoic acid at the interface between the dielectric and the semiconductor. The carboxylic acid functional group is believed to interact with the dielectric surface, while the protruding alkyl chain acts as a template, influencing the nucleation and subsequent growth of the TIPS-pentacene crystals. This templating effect promotes the formation of larger, more ordered crystalline domains, which facilitates more efficient charge transport and, consequently, higher charge carrier mobility.
Quantitative Data:
The following table presents a summary of the performance of TIPS-pentacene based OTFTs fabricated with and without the inclusion of alkylbenzoic acid additives.
| Additive | Concentration (wt% relative to TIPS-pentacene) | Solvent | Mobility (cm²/Vs) | On/Off Ratio |
| None | - | Toluene | ~0.1 | > 10^5 |
| 4-Propylbenzoic Acid | 1 | Toluene | ~0.4 | > 10^6 |
| 4-Octylbenzoic Acid | 1 | Toluene | ~0.8 | > 10^6 |
Experimental Protocol: Fabrication of TIPS-Pentacene OTFTs with Alkylbenzoic Acid Additives
This protocol outlines the fabrication of a bottom-gate, top-contact OTFT device.
1. Substrate Preparation: a. Begin with silicon wafers coated with a 300 nm layer of thermally grown SiO₂. b. Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes per solvent. c. Dry the substrates thoroughly using a stream of high-purity nitrogen. d. Treat the substrates with an oxygen plasma for 5 minutes to render the surface hydrophilic.
2. Solution Formulation: a. Prepare a 10 mg/mL stock solution of TIPS-pentacene in toluene. b. Prepare 1 mg/mL stock solutions of 4-propylbenzoic acid and 4-octylbenzoic acid in toluene. c. Add the appropriate volume of the alkylbenzoic acid stock solution to the TIPS-pentacene solution to achieve the target weight percentage (e.g., 1 wt%). d. Vigorously stir the resulting solution at ambient temperature for a minimum of 1 hour to ensure homogeneity.
3. Semiconductor Film Deposition: a. Deposit the TIPS-pentacene solution (with or without the additive) onto the prepared substrates via spin-coating at 1000 rpm for 60 seconds. b. Thermally anneal the films on a calibrated hotplate at 90°C for 30 minutes within a nitrogen-purged glovebox.
4. Electrode Fabrication: a. Define the source and drain electrodes by thermally evaporating gold through a shadow mask. A typical channel length and width are 50 µm and 1 mm, respectively.
5. Device Evaluation: a. Characterize the electrical properties of the fabricated OTFTs within a nitrogen atmosphere using a semiconductor parameter analyzer. b. Extract key performance metrics, including charge carrier mobility, threshold voltage, and the on/off current ratio, from the measured transfer and output characteristics.
Workflow Diagram:
Caption: Workflow for the fabrication of OTFTs.
Application Note 2: Benzoic Acid as a Passivating Agent for High-Performance Perovskite Solar Cells (PSCs)
Introduction:
Perovskite solar cells have demonstrated remarkable power conversion efficiencies, positioning them as a leading next-generation photovoltaic technology. However, the presence of defects within the perovskite crystalline film, particularly at grain boundaries and surfaces, can act as sites for charge recombination, thereby limiting device performance and long-term stability. Benzoic acid has been effectively utilized as an additive in the perovskite precursor solution to passivate these defects, leading to a significant improvement in the quality of the perovskite film and overall device performance.
Mechanism of Action:
The carboxylic acid moiety of the benzoic acid molecule is capable of coordinating with under-coordinated lead ions (Pb²⁺) present at the perovskite grain boundaries and surfaces. This passivation of defect sites mitigates non-radiative recombination pathways, resulting in an enhancement of the open-circuit voltage (Voc) and fill factor (FF). Additionally, the presence of benzoic acid can influence the perovskite crystallization kinetics, often leading to the formation of larger, more uniform crystalline grains.
Quantitative Data:
The following table provides a comparison of the photovoltaic performance of MAPbI₃-based perovskite solar cells fabricated with and without the addition of benzoic acid.
| Additive | Concentration (mg/mL in precursor solution) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| None | - | 17.5 | 1.05 | 22.1 | 75.3 |
| Benzoic Acid | 1 | 19.2 | 1.10 | 22.5 | 77.8 |
Experimental Protocol: Fabrication of Perovskite Solar Cells with a Benzoic Acid Additive
This protocol details the fabrication of a conventional n-i-p planar heterojunction perovskite solar cell.
1. Substrate Preparation: a. Clean patterned indium tin oxide (ITO)-coated glass substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen and subsequently treat with UV-ozone for 15 minutes.
2. Electron Transport Layer (ETL) Deposition: a. Deposit a SnO₂ nanoparticle solution onto the ITO substrates by spin-coating at 3000 rpm for 30 seconds. b. Anneal the substrates at 150°C for 30 minutes in ambient air.
3. Perovskite Precursor Solution Preparation: a. Prepare a MAPbI₃ stock solution by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a 1:1 molar ratio in a 4:1 (v/v) mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). b. Prepare a 10 mg/mL stock solution of benzoic acid in DMF. c. Add the benzoic acid stock solution to the perovskite precursor solution to achieve the desired final concentration (e.g., 1 mg/mL). d. Stir the final solution for a minimum of 2 hours prior to use.
4. Perovskite Film Deposition: a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution (with or without benzoic acid) at 4000 rpm for 30 seconds. c. During the final 10 seconds of the spin-coating step, dispense an anti-solvent (e.g., chlorobenzene) onto the rotating substrate. d. Anneal the films at 100°C for 60 minutes.
5. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of Spiro-OMeTAD in chlorobenzene containing additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
6. Electrode Deposition: a. Thermally evaporate a gold or silver counter electrode (approximately 100 nm in thickness) on top of the HTL.
7. Device Characterization: a. Measure the current density-voltage (J-V) characteristics of the completed solar cells under simulated AM 1.5G illumination. b. Extract the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
Conceptual Diagram of Benzoic Acid's Role in Perovskite Solar Cells:
Caption: Conceptual illustration of the role of benzoic acid in perovskite solar cells.
Troubleshooting & Optimization
Troubleshooting 2-Pentylbenzoic acid synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Pentylbenzoic acid, a common procedure in research and drug development. The information is tailored to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the carbonation of a Grignard reagent. This process begins with the formation of 2-pentylphenylmagnesium bromide from 2-pentylbromobenzene and magnesium metal. This Grignard reagent is then reacted with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt, which is subsequently protonated with a strong acid to yield this compound.[1][2][3][4][5]
Q2: Why is it crucial to maintain anhydrous (dry) conditions throughout the synthesis?
A2: Grignard reagents are highly reactive and are strong bases. They will react readily with any source of protons, including water.[1][3][4][6] If water is present, the Grignard reagent will be quenched, forming pentylbenzene instead of the desired product, which will significantly reduce the yield of this compound. All glassware must be thoroughly dried, and anhydrous solvents should be used.
Q3: My Grignard reaction is not initiating. What are the common causes and solutions?
A3: Failure to initiate is a common issue. Several factors can contribute to this:
-
Inactive Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction. Activating the magnesium surface by crushing the turnings, adding a small crystal of iodine, or using a sonicator can help initiate the reaction.[6]
-
Presence of Moisture: As mentioned, even trace amounts of water can inhibit the reaction. Ensure all reagents and apparatus are scrupulously dry.
-
Impure Starting Materials: The 2-pentylbromobenzene should be pure and dry.
Q4: What are the expected side products in this synthesis?
A4: The primary side products are typically:
-
Pentylbenzene: Formed from the reaction of the Grignard reagent with any residual water.[1]
-
Biphenyl-type impurity (e.g., 2,2'-dipentylbiphenyl): This can result from a coupling reaction between the Grignard reagent and unreacted 2-pentylbromobenzene, a side reaction often referred to as Wurtz coupling.[3][7] The formation of this byproduct is often favored by higher temperatures and concentrations of the alkyl halide.[7]
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through acid-base extraction.[5][8] The crude reaction mixture is dissolved in an organic solvent (like diethyl ether) and washed with an aqueous base (e.g., sodium hydroxide). The basic this compound will move to the aqueous layer as its sodium salt, while neutral organic impurities (like pentylbenzene and the biphenyl-type byproduct) will remain in the organic layer. The aqueous layer is then separated and acidified to precipitate the pure this compound, which can be collected by filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete formation of the Grignard reagent due to moisture. 2. Inactive magnesium surface. 3. Insufficient reaction time for Grignard formation or carboxylation. 4. Loss of product during workup. | 1. Ensure all glassware is oven-dried and cooled under a dry atmosphere. Use anhydrous solvents. 2. Activate magnesium with a crystal of iodine or by crushing the turnings. 3. Allow sufficient time for the Grignard reagent to form (often indicated by the disappearance of magnesium). Ensure the reaction with CO2 is also given adequate time. 4. Be careful during the separation of layers in the acid-base extraction to avoid discarding the aqueous layer containing the product. |
| Presence of a Significant Amount of Pentylbenzene in the Product | The Grignard reagent reacted with water. | Meticulously dry all glassware and use anhydrous solvents. Minimize exposure of the reaction to atmospheric moisture. |
| Formation of a High-Boiling Point, Non-Acidic Impurity | Wurtz coupling side reaction leading to 2,2'-dipentylbiphenyl.[3][7] | Add the 2-pentylbromobenzene slowly to the magnesium turnings to maintain a low concentration of the halide. Avoid excessively high reaction temperatures. |
| Product is an Oily Substance Instead of a Solid | Presence of impurities that are depressing the melting point. | Purify the product using acid-base extraction followed by recrystallization from a suitable solvent (e.g., hexanes or a mixture of ethanol and water). |
| Difficulty in Isolating the Product After Acidification | The product may be partially soluble in the aqueous acidic solution. | Cool the acidified solution in an ice bath to maximize precipitation. If the product remains oily, extract it with an organic solvent, dry the organic layer, and evaporate the solvent. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
Materials:
-
2-Pentylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Solid carbon dioxide (dry ice)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4) (anhydrous)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Dissolve 2-pentylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-pentylbromobenzene solution to the magnesium. If the reaction does not start, add a small crystal of iodine or warm the flask gently.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining 2-pentylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation:
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution over the dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Workup and Purification:
-
Slowly add aqueous HCl or H2SO4 to the reaction mixture to protonate the carboxylate and dissolve any remaining magnesium.
-
Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material.
-
Separate the organic layer.
-
Extract the organic layer with aqueous NaOH solution.
-
Combine the aqueous basic extracts and wash them with a small amount of diethyl ether to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with concentrated HCl while cooling in an ice bath. This compound should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Visualizations
Caption: Synthetic pathway for this compound with major side reactions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. google.com [google.com]
Technical Support Center: Optimizing Reaction Yield for 2-Alkylbenzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction yield for the synthesis of 2-alkylbenzoic acids.
Troubleshooting Guides
Method 1: Directed Ortho-Lithiation (DoM)
This method involves the deprotonation at the position ortho to the carboxylic acid group, followed by quenching with an alkylating agent.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard or Organolithium Reagent: The reagent may have degraded due to exposure to air or moisture. | 1. Use freshly prepared or newly purchased, properly stored reagents. Titrate the reagent before use to determine its exact concentration. |
| 2. Insufficient Deprotonation: The base may not be strong enough, or the reaction temperature may be too high. | 2. Use a strong base like sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance basicity. Maintain a very low reaction temperature (e.g., -90°C to -78°C) during the lithiation step.[1][2][3] | |
| 3. Poor Quality Alkylating Agent: The alkyl halide may be impure or degraded. | 3. Use a pure, dry alkylating agent. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). | |
| Formation of Side Products (e.g., Ketones) | 1. Attack of the Organolithium Reagent on the Carboxylate: This can occur if the lithiated intermediate is not stable. | 1. Add the benzoic acid solution slowly to the organolithium reagent at a very low temperature (-90°C) to minimize this side reaction.[4] |
| 2. Incorrect Stoichiometry: An excess of the organolithium reagent can lead to side reactions. | 2. Use a slight excess (around 2.2 equivalents) of the organolithium reagent for the initial deprotonation.[4] | |
| Incorrect Regioselectivity (Alkylation at the Wrong Position) | 1. Influence of Other Substituents: Other directing groups on the benzoic acid ring can compete with the carboxylic acid group. | 1. The choice of base can influence regioselectivity. For example, with 2-methoxybenzoic acid, s-BuLi/TMEDA directs lithiation ortho to the carboxylate, while n-BuLi/t-BuOK can lead to a different regioisomer. |
| 2. Steric Hindrance: Bulky alkylating agents may have difficulty accessing the ortho position. | 2. Consider using a less sterically hindered alkylating agent if possible. |
Method 2: Negishi Cross-Coupling
This method involves the palladium- or nickel-catalyzed coupling of a 2-halobenzoic acid with an organozinc reagent.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst Deactivation: The palladium or nickel catalyst may have been poisoned by impurities or has decomposed. | 1. Ensure all reagents and solvents are pure and dry. Use fresh catalyst from a reliable source. Consider using a more robust catalyst system, such as one with bulky phosphine ligands (e.g., CPhos).[5][6] |
| 2. Inactive Organozinc Reagent: The organozinc reagent may have degraded. | 2. Use freshly prepared or commercially available organozinc reagents. Ensure they are handled under inert conditions. | |
| 3. Poor Oxidative Addition: The aryl halide may be unreactive. | 3. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive aryl halide if possible. | |
| Homocoupling of the Organozinc Reagent | 1. Slow Transmetalation or Reductive Elimination: This can lead to side reactions of the organozinc reagent. | 1. Optimize the ligand for the catalyst. Different ligands can accelerate the desired steps in the catalytic cycle. |
| Low Yield with Ortho-Substituted Aryl Halides | 1. Steric Hindrance: The ortho-substituent can hinder the approach of the catalyst and the organozinc reagent. | 1. Use a catalyst with less bulky ligands to minimize steric clashes. Longer reaction times or higher temperatures may be necessary, but this can also lead to side reactions. |
| β-Hydride Elimination (with Alkylzinc Reagents with β-Hydrogens) | 1. Formation of an Alkene Byproduct: This is a common side reaction with certain alkylzinc reagents. | 1. The choice of ligand is crucial to suppress β-hydride elimination. Bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.[5][6] |
Frequently Asked Questions (FAQs)
Q1: Which method is generally better for synthesizing 2-alkylbenzoic acids: directed ortho-lithiation or Negishi cross-coupling?
A1: The choice of method depends on several factors. Directed ortho-lithiation is often a more direct route if the starting material is benzoic acid itself. However, it requires cryogenic temperatures and strictly anhydrous conditions. Negishi cross-coupling is milder in terms of temperature but requires the synthesis of a 2-halobenzoic acid and an organozinc reagent. It can be more tolerant of certain functional groups.
Q2: My directed ortho-lithiation reaction is giving a low yield of the desired 2-alkylbenzoic acid and a significant amount of a ketone byproduct. What is the most likely cause?
A2: The formation of a ketone byproduct suggests that the organolithium reagent is attacking the carboxylate group.[4] To minimize this, ensure you are adding the benzoic acid solution slowly to the organolithium reagent at a very low temperature (e.g., -90°C).[4] Also, verify the stoichiometry of your organolithium reagent.
Q3: I am trying to perform a Negishi coupling with a 2-bromobenzoic acid, but the reaction is sluggish. What can I do to improve the reaction rate?
A3: A sluggish reaction could be due to several factors. Ensure your catalyst is active and your reagents are pure. You could try switching to the more reactive 2-iodobenzoic acid. Alternatively, optimizing the catalyst system by screening different palladium or nickel catalysts and ligands can significantly impact the reaction rate.
Q4: Can I use unprotected benzoic acid directly in a Negishi coupling reaction?
A4: It is generally not advisable to use unprotected carboxylic acids directly in Negishi couplings as the acidic proton can react with the organozinc reagent. It is common practice to protect the carboxylic acid as an ester before performing the coupling reaction, followed by deprotection.
Data Presentation
Table 1: Yields for the Synthesis of 2-Alkylbenzoic Acids via Directed Ortho-Lithiation
| Starting Material | Base/Additive | Alkylating Agent | Product | Yield (%) | Side Product (Yield %) | Reference |
| Benzoic Acid | s-BuLi/TMEDA | Methyl Iodide | 2-Methylbenzoic Acid | 65 | Ketone (8%) | [4] |
| Benzoic Acid | s-BuLi/TMEDA | Dimethyl Disulfide | 2-(Methylthio)benzoic Acid | 55 | - | [7] |
| Benzoic Acid | s-BuLi/TMEDA | Hexachloroethane | 2-Chlorobenzoic Acid | 48 | - | [7] |
Table 2: Representative Yields for Negishi Coupling of Aryl Halides with Alkylzinc Reagents
| Aryl Halide | Alkylzinc Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |
| 2-Bromoanisole | Isopropylzinc Bromide | Pd(OAc)₂ / CPhos | 2-Isopropylanisole | 97 | [5] |
| Methyl 2-bromobenzoate | Isopropylzinc Bromide | Pd(OAc)₂ / CPhos | Methyl 2-isopropylbenzoate | 91 | [5] |
| 2-Bromobenzonitrile | Isopropylzinc Bromide | Pd(OAc)₂ / CPhos | 2-Isopropylbenzonitrile | 89 | [5] |
| 4-Bromotoluene | Ethylzinc Iodide | Pd(PPh₃)₄ | 4-Ethyltoluene | 86 |
Experimental Protocols
Protocol 1: Directed Ortho-Lithiation for the Synthesis of 2-Methylbenzoic Acid
Materials:
-
Benzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add TMEDA (2.2 equivalents) to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -90°C using a liquid nitrogen/ethanol bath.
-
Addition of Base: Slowly add s-BuLi (2.2 equivalents) to the stirred solution, maintaining the temperature at -90°C.
-
Addition of Benzoic Acid: In a separate flask, dissolve benzoic acid (1 equivalent) in anhydrous THF. Slowly add this solution via the dropping funnel to the s-BuLi/TMEDA solution over 30 minutes, ensuring the internal temperature does not rise above -90°C.[4]
-
Lithiated Intermediate Formation: Stir the reaction mixture at -78°C for 1 hour.
-
Quenching: Slowly add methyl iodide (1.5 equivalents) to the reaction mixture at -78°C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield 2-methylbenzoic acid.
Protocol 2: Representative Negishi Coupling for the Synthesis of a 2-Alkylbenzoic Acid Derivative
Note: This is a general protocol adapted from the coupling of aryl halides with alkylzinc reagents. The benzoic acid is protected as a methyl ester.
Materials:
-
Methyl 2-bromobenzoate
-
Alkyl halide (e.g., ethyl bromide)
-
Zinc dust
-
Iodine (catalytic)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos ligand
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Organozinc Reagent:
-
Under an inert atmosphere, activate zinc dust by stirring with a catalytic amount of iodine in DMA until the color of iodine disappears.
-
Add the alkyl halide (e.g., ethyl bromide, 1.5 equivalents) to the activated zinc and stir at room temperature until the organozinc reagent is formed.
-
-
Reaction Setup:
-
In a separate flame-dried flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equivalents) and the CPhos ligand (0.04 equivalents).
-
Add anhydrous THF to the flask.
-
-
Addition of Reactants:
-
Add methyl 2-bromobenzoate (1 equivalent) to the catalyst mixture.
-
Slowly add the prepared organozinc reagent solution to the reaction mixture.
-
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the methyl 2-alkylbenzoate.
-
Deprotection: Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with NaOH followed by acidification).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Impurities in 2-Pentylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Pentylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common impurities encountered during the synthesis of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols for impurity analysis, and a summary of potential impurities.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I performed a Grignard reaction with 1-bromo-2-pentylbenzene and CO2, but my final product shows an extra aromatic signal in the 1H NMR spectrum. What could this be?
A1: A common byproduct in Grignard reactions is a homocoupling product of the Grignard reagent, leading to the formation of a biphenyl derivative. In this case, you may have formed 2,2'-dipentylbiphenyl .
-
Troubleshooting Steps:
-
Confirm the presence of 2,2'-dipentylbiphenyl: Compare the 1H and 13C NMR spectra of your product with the known spectrum of 2,2'-dipentylbiphenyl. Look for characteristic aromatic proton signals that are different from your desired product.
-
Optimize Grignard reagent formation:
-
Ensure your magnesium turnings are fresh and activated.
-
Add the 1-bromo-2-pentylbenzene slowly to the magnesium to control the exothermic reaction and minimize side reactions.
-
Use anhydrous solvents and glassware to prevent quenching of the Grignard reagent.[1]
-
-
Purification: Biphenyl impurities can often be removed by recrystallization or column chromatography due to polarity differences with the carboxylic acid product.[1]
-
Q2: My reaction mixture from a directed ortho-metalation of benzoic acid followed by alkylation with a pentyl halide shows a product with a higher molecular weight than expected on the mass spectrum. What is the likely impurity?
A2: A potential side reaction in directed ortho-metalation is dialkylation, especially if an excess of the alkylating agent is used or if the reaction is not quenched properly. This would result in the formation of 2,6-dipentylbenzoic acid .
-
Troubleshooting Steps:
-
Verify dialkylation: Use mass spectrometry to confirm the molecular weight of the impurity. The molecular weight of 2,6-dipentylbenzoic acid is 262.40 g/mol , which is 70.13 g/mol higher than this compound.
-
Control stoichiometry: Carefully control the stoichiometry of the organolithium reagent and the pentyl halide. Use of 1.0 to 1.1 equivalents of the pentyl halide is recommended.
-
Reaction conditions: Maintain a low reaction temperature during the addition of the pentyl halide to improve selectivity.
-
Purification: Separation of the mono- and di-alkylated products can be achieved by column chromatography.
-
Q3: After synthesizing this compound, my IR spectrum shows a weak but sharp peak around 1770 cm-1 in addition to the broad carboxylic acid O-H stretch and the C=O stretch. What could this indicate?
A3: The peak at 1770 cm-1 could indicate the presence of an anhydride, such as 2-pentylbenzoic anhydride . This might form if the carboxylic acid is exposed to high temperatures or dehydrating conditions during workup or purification.
-
Troubleshooting Steps:
-
Avoid high temperatures: During solvent removal or distillation, use reduced pressure to keep the temperature low.
-
Careful workup: Ensure that the workup conditions are not overly acidic or basic, which could catalyze anhydride formation.
-
Purification: Anhydrides can be hydrolyzed back to the carboxylic acid by treatment with water.
-
Q4: I have an unknown impurity in my this compound sample. What is a general workflow to identify it?
A4: A logical workflow for identifying an unknown impurity involves a combination of spectroscopic and chromatographic techniques. The following diagram illustrates a typical process:
Caption: Workflow for identifying unknown impurities in a this compound sample.
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Analytical Features |
| 1-Bromo-2-pentylbenzene | C₁₁H₁₅Br | 227.14 | ~240 | GC-MS: Presence of bromine isotope pattern. 1H NMR: Aromatic protons in the region of 7.0-7.6 ppm. |
| 2,2'-Dipentylbiphenyl | C₂₂H₃₀ | 294.48 | > 300 | GC-MS: Molecular ion peak at m/z 294. 1H NMR: Complex aromatic signals due to restricted rotation. |
| Pentylbenzene | C₁₁H₁₆ | 148.25 | 205 | GC-MS: Molecular ion peak at m/z 148. 1H NMR: Aromatic protons appear as a multiplet around 7.2 ppm.[2][3] |
| 2,6-Dipentylbenzoic acid | C₁₇H₂₆O₂ | 262.40 | > 300 | MS: Molecular ion peak at m/z 262. 1H NMR: One aromatic proton signal (singlet or narrow triplet). |
| 2-Pentylbenzoic anhydride | C₂₄H₃₀O₃ | 366.50 | > 300 | IR: Two C=O stretches (~1810 and 1750 cm⁻¹). 13C NMR: Carbonyl carbon signal around 162 ppm. |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile impurities in the this compound sample.
-
Sample Preparation:
-
Dissolve approximately 1-2 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If the sample contains non-volatile components, consider derivatization (e.g., silylation with BSTFA) to make the benzoic acid more volatile.[4]
-
-
Instrumentation and Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound and quantify impurities.
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for benzoic acid derivatives.[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is often effective.[5] For example:
-
Start with 70% water (with 0.1% TFA) and 30% acetonitrile (with 0.1% TFA).[5]
-
Linearly increase acetonitrile to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detector: UV detector at 220 nm.[5]
-
-
Data Analysis: Calculate the purity based on the relative peak areas. Identify impurities by comparing their retention times with those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the structure of the main product and any isolated impurities.
-
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7]
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette.[6]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.[7]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton environment.
-
Acquire a ¹³C NMR spectrum to determine the number and type of carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structural elucidation.
-
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the structure of the compounds present in the sample. The carboxylic acid proton of this compound will appear as a broad singlet far downfield (>10 ppm).
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Pentylbenzene | C11H16 | CID 10864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Analysis of Benzoic Acid Derivatives on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Resolving solubility issues with 2-Pentylbenzoic acid
Welcome to the technical support center for 2-Pentylbenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a primary focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound with the chemical formula C12H16O2. It belongs to the class of alkylbenzoic acids, characterized by a pentyl group attached to the benzene ring at the ortho-position relative to the carboxylic acid group. While specific research applications are continually emerging, alkylbenzoic acids, such as the related 4-Pentylbenzoic acid, are utilized in the synthesis of liquid crystals and as intermediates in the development of new pharmaceutical compounds.
Q2: I'm having trouble dissolving this compound in aqueous solutions. Why is it so poorly soluble in water?
A2: The poor aqueous solubility of this compound is attributed to its molecular structure. The molecule has a significant nonpolar character due to the five-carbon pentyl chain and the benzene ring. While the carboxylic acid group is polar and can participate in hydrogen bonding with water, the large hydrophobic portion of the molecule dominates, leading to low solubility in water. Generally, the aqueous solubility of carboxylic acids decreases as the length of the carbon chain increases.
Q3: What are the initial steps I should take to improve the solubility of this compound?
A3: To improve the solubility of this compound, you can start by:
-
pH Adjustment: Increasing the pH of the aqueous solution by adding a base (e.g., NaOH, KOH) will deprotonate the carboxylic acid group, forming a more soluble benzoate salt.
-
Co-solvents: Employing a water-miscible organic co-solvent such as ethanol, DMSO, or DMF can significantly enhance solubility.
-
Heating: Gently warming the solution can increase the kinetic energy of the molecules and improve the dissolution rate. However, be cautious about the thermal stability of the compound and any other components in your experiment.
Q4: Can I use surfactants to dissolve this compound?
A4: Yes, surfactants can be effective. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used to increase the solubility of poorly soluble compounds for in vitro assays. It is crucial to use the lowest effective concentration of the surfactant to avoid potential interference with your experimental system.
Troubleshooting Guide
Issue: Compound precipitates out of solution during my experiment.
| Potential Cause | Troubleshooting Step |
| Change in pH | Buffer the solution to maintain a stable pH where the ionized, more soluble form of the acid is favored. |
| Temperature Fluctuation | Ensure your experimental setup maintains a constant temperature. If the experiment is performed at a lower temperature than the initial dissolution, the compound may crash out. |
| Solvent Evaporation | Keep containers tightly sealed to prevent the evaporation of volatile organic co-solvents, which would decrease the overall solvating power of your solution. |
| High Concentration | The concentration of this compound may be above its solubility limit under the experimental conditions. Try working with a lower concentration. |
Quantitative Solubility Data
While specific experimental solubility data for this compound is limited in publicly available literature, the following table provides an estimated solubility profile based on the known behavior of similar long-chain alkylbenzoic acids. These values should be considered as starting points for your own optimization.
| Solvent | Type | Estimated Solubility at 25°C (mg/mL) | Notes |
| Water (pH 7.4) | Aqueous Buffer | < 0.1 | Solubility is highly pH-dependent. |
| Ethanol | Polar Protic | > 100 | Generally a good solvent for benzoic acid derivatives. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | A strong solvent for many organic compounds. |
| Dichloromethane (DCM) | Nonpolar | > 50 | Effective for dissolving the free acid form. |
| Hexane | Nonpolar | < 1 | Limited solubility due to the polar carboxylic acid group. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution into aqueous experimental media.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, chemically resistant container (e.g., glass vial).
-
Solvent Addition: Add a small volume of a suitable organic solvent (e.g., DMSO or ethanol) to the solid.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. If necessary, gently warm the solution in a water bath (not exceeding 40°C).
-
Volume Adjustment: Once dissolved, add the remaining solvent to reach the final desired concentration and volume.
-
Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C for long-term storage) and protected from light.
Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment
This protocol is designed for experiments where an organic co-solvent is not desirable.
-
Weighing: Weigh the required amount of this compound.
-
Initial Suspension: Suspend the solid in a small volume of the desired aqueous buffer.
-
pH Adjustment: While stirring, slowly add a dilute solution of a suitable base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: Continue adding the base until the solid dissolves and the desired pH is reached. The deprotonation of the carboxylic acid to the more soluble carboxylate will occur.
-
Final Volume: Adjust the final volume with the aqueous buffer.
-
Filtration: It is recommended to filter the final solution through a 0.22 µm filter to remove any undissolved particulates.
Visualizations
Caption: A workflow for dissolving this compound and troubleshooting precipitation issues.
Caption: A hypothetical signaling pathway for a bioactive this compound derivative.
Technical Support Center: Crystallization of 2-Pentylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of 2-Pentylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 192.25 g/mol | --INVALID-LINK-- |
| Melting Point | 85-90 °C (for 4-Pentylbenzoic acid) | Safety Data Sheet |
| Boiling Point | 261 °C (for 4-Pentylbenzoic acid) | Safety Data Sheet |
| Appearance | Off-white crystalline powder (for 4-Pentylbenzoic acid) | Safety Data Sheet |
Note: Data for the closely related isomer, 4-Pentylbenzoic acid, is provided as a reference. The properties of this compound are expected to be similar.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given the structure of this compound, which has both a polar carboxylic acid group and a nonpolar pentyl chain, a solvent of intermediate polarity is often a good starting point. A general guideline is that solvents with similar functional groups to the solute tend to be good solubilizers.
Solvent Selection Guide (Qualitative)
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Rationale |
| Heptane/Hexane | Nonpolar | Low | Moderate | The nonpolar alkyl chain will have good affinity for these solvents, but the polar carboxylic acid group will limit solubility, especially when cold. |
| Toluene | Nonpolar (Aromatic) | Low to Moderate | High | The aromatic ring of toluene can interact favorably with the benzene ring of the benzoic acid derivative. |
| Ethyl Acetate | Intermediate | Moderate | High | Offers a balance of polar (ester) and nonpolar (ethyl) characteristics. |
| Acetone | Intermediate | Moderate to High | Very High | A good solvent for many organic compounds, but its high volatility can be a challenge. |
| Ethanol/Methanol | Polar | High | Very High | The carboxylic acid group will readily form hydrogen bonds with alcohols, likely leading to high solubility even at room temperature. May be more suitable as part of a mixed solvent system. |
| Water | Very Polar | Very Low | Low | Due to the long nonpolar pentyl chain, solubility in water is expected to be very low, even at elevated temperatures. |
A mixed solvent system can also be effective. For instance, dissolving this compound in a more soluble solvent (like ethanol or ethyl acetate) at an elevated temperature and then adding a less soluble "anti-solvent" (like water or heptane) dropwise until turbidity is observed can induce crystallization upon cooling.
Q3: What are the common methods to assess the quality of my this compound crystals?
Several analytical techniques can be employed to evaluate the purity and quality of your crystals:
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.
-
X-Ray Diffraction (XRD): Single-crystal XRD provides the definitive crystal structure, while powder XRD (PXRD) can identify the crystalline phase and assess purity.[1][2]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the melting point and enthalpy of fusion, providing insights into crystal purity and polymorphism.[3]
-
Microscopy: Visual inspection under a microscope can reveal crystal morphology (shape), size distribution, and the presence of any amorphous material or oil. Polarized light microscopy is particularly useful for identifying crystalline material.[4]
-
Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can identify functional groups and confirm the chemical identity, while Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem 1: The compound "oils out" and does not form crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the solute is highly impure.[5][6]
-
Cause A: Cooling rate is too fast.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
-
Cause B: The solution is too concentrated.
-
Solution: Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation level.
-
-
Cause C: High level of impurities.
-
Solution: Consider a preliminary purification step, such as passing a solution of the crude product through a short column of silica gel, before recrystallization.
-
-
Cause D: Inappropriate solvent.
-
Solution: The boiling point of the solvent may be too high. Select a solvent with a lower boiling point. Alternatively, if the compound has a low melting point, a lower polarity solvent might be more effective.
-
Problem 2: No crystals form upon cooling.
-
Cause A: The solution is not sufficiently saturated.
-
Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration.
-
-
Cause B: Nucleation is not initiated.
-
Solution 1 (Scratching): Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Solution 2 (Seeding): Add a very small crystal of pure this compound (a "seed crystal") to the cooled solution to induce crystallization.
-
Problem 3: The crystal yield is very low.
-
Cause A: Too much solvent was used.
-
Solution: If the filtrate (mother liquor) has not been discarded, try to recover more product by evaporating a portion of the solvent and cooling the solution again.
-
-
Cause B: The crystals were washed with a solvent in which they are too soluble.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.
-
-
Cause C: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Using a slight excess of hot solvent can also help prevent this.
-
Problem 4: The crystals are very small or appear as a powder.
-
Cause: The solution cooled too rapidly.
-
Solution: Rapid cooling leads to the formation of many small nuclei, resulting in small crystals. For larger crystals, ensure a slow cooling rate by allowing the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., heptane, ethyl acetate, or a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Pour the hot solution through the pre-heated setup to remove the insoluble material.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Visualizations
References
Technical Support Center: Purification of Ortho-Substituted Benzoic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of ortho-substituted benzoic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of ortho-substituted benzoic acids, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in achieving sharp melting point after recrystallization. | Co-crystallization of meta or para isomers; Presence of persistent impurities. | Employ fractional recrystallization; Utilize a different solvent system or a mixed-solvent system to alter solubility profiles. Consider chromatographic purification prior to final recrystallization. |
| Low recovery of product after recrystallization. | High solubility of the ortho-isomer in the chosen solvent, even at low temperatures, potentially enhanced by intramolecular hydrogen bonding; Use of excessive solvent. | Select a solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound.[1][2] Consider using a co-solvent to decrease solubility upon cooling. |
| Oiling out during recrystallization instead of crystal formation. | The boiling point of the solvent is higher than the melting point of the solute; High concentration of impurities depressing the melting point. | Use a lower-boiling point solvent. Ensure the starting material is not excessively impure; a preliminary purification step might be necessary. |
| Poor separation of isomers (ortho, meta, para) using standard chromatography. | Similar polarities of the isomers. | Optimize the mobile phase composition in thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, consider using aqueous solutions of α-cyclodextrin as the mobile phase.[3] For HPLC, adjusting the pH of the mobile phase can improve separation of acidic compounds.[4] |
| Product degradation during purification. | Thermal instability, especially for compounds with sensitive functional groups. | Use lower temperatures for distillation (vacuum distillation) or recrystallization.[5] Avoid prolonged heating. |
Frequently Asked Questions (FAQs)
Q1: Why are ortho-substituted benzoic acids often more challenging to purify than their meta and para isomers?
A1: The challenges primarily stem from the "ortho effect." This phenomenon is a combination of steric and electronic effects caused by the substituent's proximity to the carboxylic acid group.[6] Steric hindrance can force the carboxyl group out of the plane of the benzene ring, altering its polarity and intermolecular interactions.[6] Additionally, ortho-substituents capable of hydrogen bonding (e.g., -OH, -NH2) can form strong intramolecular hydrogen bonds.[7][8] These interactions can significantly affect solubility, making it difficult to find a suitable recrystallization solvent and often leading to different chromatographic behavior compared to the other isomers.
Q2: How does intramolecular hydrogen bonding in compounds like salicylic acid (2-hydroxybenzoic acid) affect its purification?
A2: Intramolecular hydrogen bonding in salicylic acid decreases its intermolecular hydrogen bonding with solvent molecules like water. This reduces its water solubility compared to its meta and para isomers, where intermolecular hydrogen bonding with water is more favorable. However, it is still more soluble in hot water than in cold water, which allows for purification by recrystallization.[9][10] The presence of this intramolecular bond can also influence its acidity and chromatographic retention time, necessitating specific purification protocols.
Q3: What is the recommended starting point for developing a recrystallization protocol for a novel ortho-substituted benzoic acid?
A3: A good starting point is solvent screening. Test the solubility of a small amount of the crude compound in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below.[1] Water is a common first choice for benzoic acids due to the polarity of the carboxylic acid group.[11][12] If water is unsuitable, consider other polar solvents like ethanol or acetic acid, or non-polar solvents like toluene or hexane, depending on the nature of the ortho-substituent. Mixed solvent systems (e.g., ethanol/water) can also be effective.
Q4: When should I consider using chromatography instead of recrystallization?
A4: Chromatography is preferred when dealing with mixtures of isomers that have very similar solubility profiles, making separation by recrystallization inefficient.[3][13] It is also the method of choice for removing impurities that have comparable solubility to your target compound or when only very small quantities of the material are available. Techniques like flash column chromatography or preparative HPLC can provide high purity, which can then be followed by a final recrystallization step to obtain crystalline material.
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques is recommended for confirming purity. A sharp melting point close to the literature value is a good indicator of purity.[14] Chromatographic methods like TLC and HPLC can be used to detect trace impurities.[14][15] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure of the compound and identify any remaining impurities.[14][16]
Experimental Protocols
Protocol 1: General Recrystallization of an Ortho-Substituted Benzoic Acid
This protocol provides a general procedure for the purification of an ortho-substituted benzoic acid by recrystallization.
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the impure solid in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure ortho-substituted benzoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate while stirring until the solid completely dissolves.[1][11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization.[12]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[11][12] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. Further analysis by TLC or HPLC can also be performed.
Protocol 2: TLC for Isomer Separation
This protocol describes a method for the separation of ortho, meta, and para isomers of a substituted benzoic acid using thin-layer chromatography.
-
Stationary Phase: Use polyamide thin-layer sheets.[3]
-
Mobile Phase Preparation: Prepare an aqueous solution of α-cyclodextrin (e.g., 0.1 M).[3]
-
Sample Preparation: Dissolve small amounts of the crude mixture and pure standards (if available) in a suitable solvent (e.g., acetone or chloroform).
-
Spotting: Spot the dissolved samples onto the polyamide TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the aqueous α-cyclodextrin mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under UV light.
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Analysis: Calculate the Rf values for each spot and compare them to identify the different isomers. The separation is based on the differential formation of inclusion complexes between the isomers and α-cyclodextrin.[3]
Visualizations
References
- 1. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Intramolecular hydrogen bonding in ortho-substituted benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edu.rsc.org [edu.rsc.org]
- 10. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. youtube.com [youtube.com]
- 13. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-Pentylbenzoic Acid Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 2-Pentylbenzoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analytical process.
Troubleshooting Guide
This guide addresses common issues observed during the HPLC separation of this compound isomers, offering systematic solutions to resolve them.
Issue: Poor Resolution Between Isomer Peaks
Poor resolution is a common challenge when separating structurally similar isomers.
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Symptom: Overlapping or co-eluting peaks of this compound isomers, making accurate quantification difficult.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reverse-phase HPLC, adjust the organic modifier (e.g., acetonitrile or methanol) to water/buffer ratio. A lower percentage of organic solvent will generally increase retention and may improve resolution. Experiment with small, incremental changes. |
| Incorrect Mobile Phase pH | The pH of the mobile phase is critical for acidic compounds like benzoic acids.[1] To ensure the analytes are in their non-ionized form for better retention and peak shape in reverse-phase chromatography, the mobile phase pH should be at least 2 pH units below the pKa of the benzoic acid moiety (pKa ~4.2). |
| Suboptimal Column Chemistry | Not all C18 columns are the same. Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.[2] |
| Inadequate Column Temperature | Lowering the column temperature can sometimes enhance resolution by increasing retention times, although it may also lead to broader peaks.[3] Conversely, increasing the temperature can improve efficiency but may decrease retention. Evaluate a temperature range (e.g., 25-40°C). |
| Flow Rate is Too High | A high flow rate can lead to insufficient interaction time between the analytes and the stationary phase, resulting in poor separation. Try reducing the flow rate to improve resolution. |
Issue: Peak Tailing
Peak tailing can compromise peak integration and accuracy.
-
Symptom: Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group, causing tailing. Ensure the mobile phase pH is low enough to suppress the ionization of both the silanols and the benzoic acid. Adding a competitive base, like a small amount of triethylamine (TEA), to the mobile phase can also block active silanol sites. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Contaminants on the column can cause active sites that lead to tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue: Peak Splitting or Shoulder Peaks
Split or shoulder peaks can indicate a variety of problems from the sample preparation to the column itself.
-
Symptom: A single peak appears as two or more closely eluting peaks or with a "shoulder".
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This often requires column replacement. |
| Co-elution of an Impurity | A shoulder peak may indicate the presence of a closely related impurity. Modify the mobile phase composition or gradient to try and resolve the two compounds. |
| Partially Blocked Frit | A blockage in the column inlet frit can disrupt the sample flow path.[4] Back-flushing the column may help, but replacement is often necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC method development for this compound isomers?
A1: For positional isomers of alkylbenzoic acids, a reverse-phase method is a good starting point. Begin with a C18 column and a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid to control pH). A gradient elution from a lower to a higher concentration of acetonitrile is often effective in separating isomers with slightly different hydrophobicities.
Q2: How does the position of the pentyl group affect the elution order in reverse-phase HPLC?
A2: In reverse-phase HPLC, retention is primarily driven by hydrophobicity. Generally, isomers with less steric hindrance around the carboxylic acid group and those that are more "linear" may have a stronger interaction with the C18 stationary phase, leading to longer retention times. The elution order of ortho, meta, and para isomers can be complex and depends on a combination of hydrophobic and electronic effects. It is often determined empirically.
Q3: Can chiral HPLC be used to separate enantiomers of this compound?
A3: If a chiral center is present in the pentyl group (e.g., if it were a sec-pentyl group), then chiral HPLC would be necessary to separate the enantiomers. This would require a chiral stationary phase (CSP). For achiral positional isomers, standard reverse-phase or normal-phase HPLC is appropriate.
Q4: What detector is suitable for the analysis of this compound isomers?
A4: A UV detector is well-suited for this analysis. Benzoic acid and its derivatives have a strong chromophore (the benzene ring) and absorb UV light. A detection wavelength in the range of 230-254 nm is typically effective.
Experimental Protocols
Below is a hypothetical experimental protocol for the separation of 2-, 3-, and 4-pentylbenzoic acid isomers using reverse-phase HPLC. This protocol is intended as a starting point for method development.
Sample Preparation
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Prepare a stock solution of a mixture of 2-, 3-, and 4-pentylbenzoic acid isomers at a concentration of 1 mg/mL in methanol.
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Dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 100 µg/mL.
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Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 50% B
-
5-15 min: 50% to 70% B
-
15-20 min: 70% B
-
20-21 min: 70% to 50% B
-
21-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm
Data Presentation
The following table presents hypothetical quantitative data that could be obtained using the protocol above. This data is for illustrative purposes to guide optimization.
| Isomer | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) to next peak |
| 4-Pentylbenzoic acid | 12.5 | 150,000 | 1.8 |
| 3-Pentylbenzoic acid | 13.8 | 148,000 | 1.6 |
| This compound | 14.9 | 152,000 | - |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC separation of this compound isomers.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
References
Technical Support Center: Interpreting Complex NMR Spectra of 2-Alkylbenzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the nuclear magnetic resonance (NMR) analysis of 2-alkylbenzoic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of the ¹H NMR spectrum for my 2-alkylbenzoic acid so complex and difficult to interpret?
A1: The complexity in the aromatic region of 2-alkylbenzoic acids arises from several factors. The ortho-substitution by the alkyl group breaks the symmetry of the benzene ring, making all four aromatic protons chemically non-equivalent. This leads to four distinct signals, often with overlapping multiplets. Furthermore, the electronic effect of the carboxylic acid group and the steric and electronic influence of the 2-alkyl group cause a significant dispersion of chemical shifts, leading to complex splitting patterns that are not easily analyzed by first-order rules.
Q2: How does the size of the 2-alkyl group affect the chemical shifts of the aromatic protons?
A2: The size and nature of the 2-alkyl group can influence the chemical shifts of the aromatic protons through both electronic and steric effects. Generally, the proton at the 6-position (ortho to the carboxylic acid and adjacent to the alkyl group) is most affected. Steric hindrance between the alkyl group and the carboxylic acid can force the carboxylic acid group out of the plane of the aromatic ring, altering the electronic environment of the ring. Additionally, through-space interactions between the alkyl protons and the H6 proton can cause noticeable changes in the chemical shift of H6.
Q3: What is a "through-space" effect, and how can I confirm it in my 2-alkylbenzoic acid?
A3: A "through-space" effect in NMR refers to the interaction between nuclei that are close to each other in space, but not necessarily connected through a small number of chemical bonds. The most common of these is the Nuclear Overhauser Effect (NOE). For a 2-alkylbenzoic acid, an NOE can be observed between the protons of the alkyl group and the aromatic proton at the 6-position if they are spatially proximate. This can be confirmed using a 2D NMR experiment called NOESY (Nuclear Overhauser Effect Spectroscopy), which will show a cross-peak between the signals of the interacting protons.
Q4: My carboxylic acid proton signal is very broad or not visible at all. Is this normal?
A4: Yes, this is a common occurrence for carboxylic acid protons. The chemical shift of the acidic proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent. This often results in a very broad signal, sometimes so broad that it is indistinguishable from the baseline. To confirm its presence, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum; the carboxylic acid proton will exchange with deuterium, and its signal will disappear.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Overlapping and poorly resolved aromatic signals | - Inappropriate solvent choice.- High sample concentration causing line broadening. | - Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to induce different chemical shifts.- Reduce the concentration of the sample. |
| Broad peaks throughout the spectrum | - Sample contains suspended solid particles.- Poor shimming of the spectrometer.- Sample is too concentrated. | - Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.- Ensure the spectrometer is properly shimmed before acquiring data.- Dilute the sample. |
| Unexpected peaks in the spectrum | - Contamination from residual solvent (e.g., ethyl acetate, acetone).- Presence of water in the NMR solvent. | - Ensure all glassware is thoroughly clean and dry before sample preparation.- Use high-purity deuterated solvents. A peak for water is common and its chemical shift varies with the solvent. |
| Difficulty in assigning aromatic proton signals | - Complex second-order splitting patterns.- Ambiguity about through-space proximity. | - Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify through-bond proton-proton couplings.- Run a NOESY experiment to identify protons that are close in space. |
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (δ, ppm) for 2-Alkylbenzoic Acids in CDCl₃
| Substituent (R) | ¹H NMR (Alkyl Protons) | ¹H NMR (Aromatic Protons) | ¹³C NMR (Alkyl Carbons) | ¹³C NMR (Aromatic & Carbonyl Carbons) |
| -CH₃ | ~2.7 | ~7.2 - 8.1 | ~22 | ~126, 131, 132, 133, 141, 173 |
| -CH₂CH₃ | ~1.2 (t), ~3.1 (q) | ~7.2 - 8.1 | ~16, 28 | ~126, 130, 131, 132, 147, 173 |
| -CH(CH₃)₂ | ~1.3 (d), ~3.6 (sept) | ~7.2 - 8.1 | ~24, 33 | ~126, 129, 130, 131, 151, 173 |
| -C(CH₃)₃ | ~1.4 (s) | ~7.2 - 8.0 | ~32, 38 | ~125, 129, 130, 131, 154, 173 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocols
Standard Protocol for NMR Sample Preparation of a 2-Alkylbenzoic Acid
-
Weighing the Sample: Accurately weigh 5-10 mg of the 2-alkylbenzoic acid for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). CDCl₃ is a common starting point for many organic compounds.
-
Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently swirl or vortex the vial to dissolve the sample completely.
-
Filtering: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution. Take a clean Pasteur pipette and place a small, tight plug of glass wool into the narrow tip. Use this pipette to transfer the sample solution from the vial into a clean NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Spectrometer Insertion: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
Mandatory Visualizations
Minimizing by-product formation in Grignard synthesis of 2-alkylbenzoic acids
Technical Support Center: Grignard Synthesis of 2-Alkylbenzoic Acids
Welcome to the technical support center for the synthesis of 2-alkylbenzoic acids via Grignard reaction. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers minimize by-product formation and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the Grignard synthesis of 2-alkylbenzoic acids?
A1: The most common by-products are:
-
Homocoupling Products: Formation of a 2,2'-dialkylbiphenyl is a significant side reaction. This occurs when the Grignard reagent reacts with the unreacted 2-alkyl-aryl halide.[1][2]
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Benzene Derivatives (Protonation): If any moisture or other protic source (e.g., alcohols, terminal alkynes) is present, the highly basic Grignard reagent will be quenched, forming an alkylbenzene.[1][3]
-
Ketones and Tertiary Alcohols: In some cases, the initially formed carboxylate salt can be attacked by a second molecule of the Grignard reagent. This is less common when adding the Grignard to an excess of solid CO₂, but can occur if local concentrations of the Grignard reagent are high.[4]
Q2: How does the ortho-alkyl group affect the reaction and by-product formation?
A2: The ortho-alkyl group introduces steric hindrance around the reaction center. This can:
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Slow Down Grignard Formation: The bulky alkyl group can hinder the approach of the aryl halide to the magnesium surface, potentially requiring more vigorous activation or longer reaction times.
-
Inhibit Carboxylation: Steric hindrance can make the nucleophilic attack on the carbon dioxide molecule more difficult, potentially lowering the overall yield of the desired carboxylic acid.
-
Favor Homocoupling: If the rate of Grignard formation is slow and the local concentration of the aryl halide is high, the Wurtz-type homocoupling reaction may become more competitive.
Q3: Why is my Grignard reaction not starting?
A3: This is one of the most common issues in Grignard synthesis. The primary cause is a passivated layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide.[5] To initiate the reaction, the magnesium must be "activated."
Q4: What are the best methods for activating the magnesium?
A4: Several methods can be used to activate the magnesium surface:
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Mechanical Activation: Vigorously crushing the magnesium turnings with a glass rod (under an inert atmosphere) can break the oxide layer.
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Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane is a common and effective method.[6] The activator reacts with the magnesium to expose a fresh, reactive surface.
-
Sonication: Using an ultrasonic bath can help clean the oxide coating from the magnesium metal.[7]
Q5: What is the optimal method for adding the carbon dioxide?
A5: The best practice is to pour the prepared Grignard reagent solution onto a large excess of crushed solid carbon dioxide (dry ice).[6] This method ensures that the Grignard reagent is always in the presence of a high concentration of CO₂, which favors the desired carboxylation reaction over side reactions like attacking the carboxylate salt. It also keeps the reaction mixture cold.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 2-alkylbenzoic acids.
Problem 1: Low or No Yield of 2-Alkylbenzoic Acid
| Probable Cause | Recommended Solution |
| Inactive Magnesium Surface | Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane. Wait for the color to dissipate before adding the bulk of the alkyl halide. Alternatively, crush the magnesium turnings in situ with a dry stirring rod.[5][6] |
| Presence of Moisture | Flame-dry all glassware under vacuum or in an oven at >120°C and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether/THF). |
| Reaction Not Initiated | Add a small portion (5-10%) of the 2-alkyl-aryl halide solution first. Gentle warming with a heat gun may be required. Once the reaction initiates (observed by cloudiness or spontaneous reflux), begin the slow, dropwise addition of the remaining halide solution.[6] |
| Poor Quality Reagents | Use freshly opened or distilled 2-alkyl-aryl halide and high-purity magnesium turnings. |
Problem 2: High Percentage of 2,2'-Dialkylbiphenyl By-product
| Probable Cause | Recommended Solution |
| High Local Concentration of Alkyl Halide | Add the 2-alkyl-aryl halide solution dropwise and slowly using an addition funnel. This maintains a low concentration of the halide, minimizing the chance of it reacting with the already-formed Grignard reagent. |
| High Reaction Temperature | Maintain a gentle reflux during Grignard formation. If the reaction becomes too vigorous, cool the flask in an ice-water bath. Overheating can favor the coupling side reaction. |
| Solvent Choice | Tetrahydrofuran (THF) is often a better solvent than diethyl ether for forming sterically hindered Grignard reagents as it solvates the magnesium species more effectively. |
Data on By-Product Formation
The following table summarizes representative yields for the synthesis of substituted benzoic acids, highlighting the impact of steric hindrance.
| Starting Material | Product | Yield of Acid (%) | Major By-product | By-product Yield (%) | Reference |
| Bromobenzene | Benzoic Acid | ~85-95% | Biphenyl | ~5-15% | General Lab Manuals[8] |
| 2-Bromotoluene | 2-Methylbenzoic Acid | ~65-75% | 2,2'-Dimethylbiphenyl | ~15-25% | Adapted from[9] |
| 1-Bromo-2,4,6-trimethylbenzene | 2,4,6-Trimethylbenzoic Acid | ~40-50% | Bis(mesityl) | ~30-40% | Sterically Hindered Example |
Note: Yields are highly dependent on specific reaction conditions and experimental execution.
Visual Guides (Graphviz)
The following diagrams illustrate the key chemical and logical pathways involved in the synthesis.
Caption: Reaction pathway for the synthesis of 2-alkylbenzoic acids and major by-product routes.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Detailed Experimental Protocol
This protocol provides a generalized method for the synthesis of a 2-alkylbenzoic acid (e.g., 2-methylbenzoic acid from 2-bromotoluene).
1. Preparation and Setup:
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All glassware (a 250 mL three-neck round-bottom flask, a reflux condenser, and a 125 mL pressure-equalizing addition funnel) must be thoroughly dried in an oven at 120°C for at least 4 hours or flame-dried under vacuum.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of an inert gas (N₂ or Argon). Fit the condenser with a drying tube containing CaCl₂ or Drierite.[3]
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Weigh 2.4 g (0.1 mol) of magnesium turnings and place them in the reaction flask.
2. Grignard Reagent Formation:
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In the addition funnel, prepare a solution of 17.1 g (0.1 mol) of 2-bromotoluene in 75 mL of anhydrous diethyl ether.
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Add a single crystal of iodine to the magnesium turnings.[6]
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Add approximately 10 mL of the 2-bromotoluene solution from the addition funnel to the flask.
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If the reaction does not start spontaneously (indicated by the fading of the iodine color and the appearance of a cloudy, grey solution), gently warm the flask with a heat gun until initiation.
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Once the reaction has started and is self-sustaining (gentle reflux), add the remaining 2-bromotoluene solution dropwise over 30-45 minutes at a rate that maintains a steady reflux.
-
After the addition is complete, gently reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. Cool the mixture to room temperature.
3. Carboxylation:
-
In a separate 1 L beaker, place approximately 50 g of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution over the dry ice with gentle swirling. The mixture will solidify.[6]
-
Cover the beaker with a watch glass and allow it to stand until the excess dry ice has sublimed and the mixture has warmed to room temperature.
4. Work-up and Extraction:
-
Slowly add 100 mL of 6M HCl to the beaker to hydrolyze the magnesium carboxylate salt and dissolve any unreacted magnesium.[7]
-
Transfer the mixture to a 500 mL separatory funnel. The 2-alkylbenzoic acid and the biphenyl by-product will be in the ether layer.
-
Extract the acidic product from the organic layer by adding 50 mL of 5% aqueous NaOH solution. Shake and vent the funnel, then separate the layers. The sodium salt of the benzoic acid is now in the aqueous layer. Repeat the extraction with another 25 mL of 5% NaOH.[2][7]
-
Combine the aqueous layers. The ether layer, containing the neutral biphenyl by-product, can be discarded.
5. Isolation and Purification:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise until the precipitation of the 2-alkylbenzoic acid is complete (check with pH paper to ensure it is strongly acidic, pH ~1-2).[3]
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Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold distilled water.
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Purify the crude product by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
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Dry the purified crystals in a desiccator to a constant weight. Characterize by melting point and spectroscopy.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. youtube.com [youtube.com]
- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemistry-online.com [chemistry-online.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. scribd.com [scribd.com]
- 9. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Alkylbenzoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-alkylbenzoic acids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing 2-alkylbenzoic acids?
The synthesis of 2-alkylbenzoic acids is primarily achieved through the ortho-alkylation of benzoic acid derivatives via C-H activation. The most commonly employed catalysts are based on palladium, nickel, and copper. Each catalytic system offers distinct advantages regarding cost, substrate scope, and functional group tolerance. Palladium catalysts are well-established for their high efficiency and broad applicability in C-H activation chemistry.[1][2][3][4][5] Nickel catalysts provide a more cost-effective alternative to palladium and have shown significant promise in C-H alkylation. Copper catalysts, being even more economical, are also utilized, particularly in specific C-H functionalization reactions.[6]
Q2: How do I choose the right catalyst for my specific 2-alkylbenzoic acid synthesis?
The selection of an appropriate catalyst depends on several factors, including the specific alkyl group to be introduced, the substituents on the benzoic acid, and cost considerations.
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Palladium catalysts are often the first choice for broad substrate scope and high yields, particularly for the coupling of aryl halides.[1][2][3][4][5]
-
Nickel catalysts are a good alternative when cost is a significant factor and are effective for coupling with alkyl halides.[7]
-
Copper catalysts are the most economical option and can be effective, though they may have a more limited substrate scope compared to palladium and nickel.[6]
A decision-making workflow for catalyst selection is provided in the visualization section below.
Q3: What are the typical reaction conditions for these catalytic syntheses?
Reaction conditions can vary significantly depending on the chosen catalyst and substrates. However, a general overview is as follows:
| Parameter | Palladium-Catalyzed | Nickel-Catalyzed | Copper-Catalyzed |
| Catalyst Loading | 1-10 mol% | 5-20 mol% | 10-30 mol% |
| Ligand | Phosphine-based, N-heterocyclic carbenes (NHCs) | Phosphine-based, diamine-based | Phenanthroline, bipyridine |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Na₂CO₃, t-BuOK | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF | Toluene, DMF, DMAc | DMF, DMSO |
| Temperature | 80-140 °C | 100-160 °C | 100-180 °C |
| Reaction Time | 12-48 hours | 24-72 hours | 24-72 hours |
Note: These are general ranges, and specific conditions should be optimized for each reaction.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is not expired and has been stored under appropriate conditions (e.g., inert atmosphere). For palladium catalysts, ensure the active Pd(0) species is being generated in situ if a Pd(II) precatalyst is used. |
| Catalyst Poisoning | Impurities in the starting materials, solvents, or reagents can poison the catalyst. Purify all components before use. Common poisons include sulfur, thiols, and other strong coordinating species. |
| Incorrect Base | The choice of base is crucial. For palladium-catalyzed reactions, weaker bases like K₂CO₃ or K₃PO₄ are often preferred to avoid side reactions. For nickel and copper systems, a stronger base might be necessary. Experiment with different bases to find the optimal one for your specific substrate. |
| Sub-optimal Ligand | The ligand plays a critical role in stabilizing the catalyst and promoting the desired reaction. If using a palladium or nickel catalyst, screen different phosphine or NHC ligands. For copper catalysts, try different phenanthroline or bipyridine derivatives. |
| Poor Solvent Choice | The solvent can significantly impact the reaction. Ensure the chosen solvent is anhydrous and appropriate for the reaction temperature. High-boiling polar aprotic solvents like DMF or DMAc are often effective. |
| Low Reaction Temperature | C-H activation is often the rate-determining step and requires sufficient thermal energy.[4] Gradually increase the reaction temperature in increments of 10-20 °C to see if the yield improves. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Homocoupling of Starting Materials | This can occur if the transmetalation or reductive elimination steps are slow. Adjusting the ligand, temperature, or addition rate of reagents can help minimize this. |
| Over-alkylation or Di-alkylation | If the product is more reactive than the starting material, multiple alkylations can occur. Use a less reactive catalyst or a lower concentration of the alkylating agent. |
| Decomposition of Catalyst or Reagents | At high temperatures, the catalyst or reagents may decompose. Try running the reaction at a lower temperature for a longer duration. |
| SN2 Reaction | A major competing side reaction is the SN2 reaction between the benzoic acid substrate and the alkyl halide.[2] Careful selection of the base can help to minimize this side reaction.[2] |
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 2-alkylbenzoic acids using different catalytic systems. Note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
Table 1: Palladium-Catalyzed Synthesis of 2-Alkylbenzoic Acids
| Entry | Benzoic Acid Derivative | Alkylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoic Acid | 1,2-dichloroethane | Pd(OAc)₂ (10) | - | K₂HPO₄ | - | 120 | 24 | 75 | [2] |
| 2 | 4-Methoxybenzoic Acid | 1,2-dichloroethane | Pd(OAc)₂ (10) | - | K₂HPO₄ | - | 120 | 24 | 80 | [2] |
| 3 | 4-Trifluoromethylbenzoic Acid | Dibromomethane | Pd(OAc)₂ (10) | - | Na₂CO₃ | - | 140 | 48 | 65 | [2] |
Table 2: Nickel-Catalyzed Alkylation of Heteroarenes (as a proxy for benzoic acid C-H activation)
| Entry | Substrate | Alkylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoxazole | 1-iodobutane | NiBr₂ (10) | Diglyme (20) | K₂CO₃ | Toluene | 120 | 24 | 85 | [7] |
| 2 | Benzothiazole | 1-iodopentane | NiCl₂(dppe) (10) | - | NaOtBu | Toluene | 130 | 36 | 78 | [7] |
Table 3: Copper-Catalyzed C-H Functionalization of Arenes
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoxazole | Iodobenzene | CuI (20) | 1,10-Phenanthroline (40) | K₃PO₄ | DMF | 140 | 48 | 82 | [8] |
| 2 | Thiophene | 4-iodotoluene | CuI (10) | - | LiOtBu | DMF | 120 | 24 | 75 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Ortho-Alkylation of Benzoic Acid
This protocol is adapted from the work of Yu and co-workers for the synthesis of benzolactones, which involves an initial ortho-alkylation of benzoic acid.[2]
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To an oven-dried sealed tube, add the benzoic acid derivative (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and K₂HPO₄ (2.0 mmol).
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Evacuate and backfill the tube with argon three times.
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Add the alkyl halide (e.g., 1,2-dichloroethane, 2.0 mmol) via syringe.
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Seal the tube and place it in a preheated oil bath at 120-140 °C.
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Stir the reaction mixture for 24-48 hours.
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After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 2-alkylbenzoic acid derivative (often as the corresponding lactone after intramolecular cyclization).[2]
Mandatory Visualization
Caption: Decision tree for catalyst selection in 2-alkylbenzoic acid synthesis.
References
- 1. Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides. | Semantic Scholar [semanticscholar.org]
- 2. Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Cu(II) carboxylate arene C─H functionalization: Tuning for nonradical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Pentylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature control during the crystallization of 2-Pentylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of temperature control in the crystallization of this compound?
A1: The primary goal of temperature control is to regulate the supersaturation of the solution. Supersaturation is the driving force for both the nucleation (the formation of new crystals) and the growth of existing crystals.[1] By carefully controlling the temperature, one can influence the crystal size distribution, purity, and overall yield of the final product.
Q2: How does the cooling rate affect the crystal size and purity of this compound?
A2: The cooling rate has a significant impact on the crystallization process.
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Slow Cooling: A slow cooling rate generally leads to the formation of larger, more well-defined crystals with higher purity.[2][3] This is because it allows for controlled crystal growth and minimizes the incorporation of impurities into the crystal lattice.
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Rapid Cooling: Conversely, rapid cooling can induce rapid nucleation, resulting in a larger number of smaller crystals.[2][3][4] This can sometimes trap impurities within the crystals, leading to a less pure product.[5]
Q3: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase (an oil) rather than a solid crystal. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high, causing the saturation point to be reached at a temperature above the melting point of the solute in the solvent. To remedy this, you can try reheating the solution and adding a small amount of additional solvent to decrease the concentration. Then, allow the solution to cool more slowly.[5]
Q4: No crystals are forming even after the solution has cooled. What should I do?
A4: If no crystals form, the solution may be too dilute or it may be in a metastable supersaturated state. Here are a few techniques to induce crystallization:
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Seed Crystals: Add a very small crystal of pure this compound to the solution. This provides a template for further crystal growth.[5]
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Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation sites.[6]
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Solvent Evaporation: Partially evaporating the solvent will increase the concentration of the this compound, potentially inducing crystallization.
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Further Cooling: If initial cooling to room temperature is unsuccessful, try cooling the solution in an ice bath to further decrease the solubility.[6]
Q5: The yield of my crystallized this compound is very low. What are the possible causes?
A5: A low yield can be due to several factors:
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Incomplete Crystallization: Not all of the dissolved solute may have crystallized out of the solution. You can check the remaining solution (mother liquor) by evaporating a small amount to see if a significant amount of solid remains.
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Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even after cooling.[5]
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Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can dissolve some of the product. Always use ice-cold solvent for washing.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Crystal Formation (Crashing Out) | 1. Solution is too concentrated. 2. Cooling is too rapid. | 1. Reheat the solution and add a small amount of additional solvent. 2. Insulate the flask to slow down the cooling process.[5] |
| Formation of an Oil Instead of Crystals | 1. High solute concentration. 2. Rapid cooling. | 1. Reheat to dissolve the oil and add more solvent. 2. Allow the solution to cool at a slower rate. Consider using a controlled temperature bath. |
| No Crystal Formation | 1. Solution is too dilute. 2. Lack of nucleation sites. | 1. Evaporate some of the solvent to increase the concentration. 2. Introduce a seed crystal or scratch the inner surface of the flask.[5][6] |
| Small, Needle-like Crystals | 1. Cooling rate is too fast. 2. High degree of supersaturation. | 1. Decrease the cooling rate. 2. Start with a slightly less concentrated solution. |
| Low Crystal Purity | 1. Crystals formed too quickly, trapping impurities. 2. Impurities co-crystallized with the product. | 1. Recrystallize the product, ensuring a slow cooling rate. 2. Consider a different solvent in which the impurities are more soluble. |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general guideline. The optimal solvent and temperatures may need to be determined experimentally. Due to the hydrophobic nature of the pentyl group, a non-polar or moderately polar solvent is likely a good starting point. Alcohols or mixed solvent systems are often effective for benzoic acid and its derivatives.[7][8]
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Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a few drops of a candidate solvent at room temperature. A good solvent will dissolve the compound when heated, but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Add a slight excess of solvent to prevent premature crystallization.
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Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Data Presentation
The following tables provide illustrative data on the effect of temperature on solubility and the impact of cooling rate on crystal characteristics for a generic long-chain alkylbenzoic acid, which can serve as a starting point for optimizing the crystallization of this compound.
Table 1: Illustrative Solubility of a Long-Chain Alkylbenzoic Acid in Ethanol
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 5.2 |
| 30 | 10.8 |
| 40 | 21.5 |
| 50 | 40.1 |
| 60 | 75.3 |
Note: This data is illustrative and intended to show the general trend of increasing solubility with temperature for compounds similar to this compound.[7][8]
Table 2: Effect of Cooling Rate on Crystal Characteristics
| Cooling Rate | Average Crystal Size | Crystal Morphology | Purity |
| Slow (~0.1 °C/min) | Larger | Well-defined, prismatic | High |
| Moderate (~1 °C/min) | Medium | Prismatic to acicular | Moderate |
| Fast (>5 °C/min) | Smaller | Fine needles, dendritic | Lower |
Note: This table summarizes general trends observed in the crystallization of long-chain fatty acids and aromatic carboxylic acids.[2][3][4]
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
Technical Support Center: Synthesis of 2-Pentylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentylbenzoic acid, with a particular focus on the impact of solvent choice.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no color change, no exotherm) | 1. Wet glassware or solvent: Grignard reagents are highly sensitive to moisture.[1][2][3] 2. Inactive magnesium surface: A layer of magnesium oxide on the turnings can prevent the reaction.[1] 3. Impure starting materials: Contaminants in the 1-halopentane or solvent can inhibit the reaction. | 1. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and use anhydrous solvents.[1][3] 2. Activate the magnesium: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or use an ultrasonic bath to dislodge the oxide layer.[1] 3. Purify starting materials: Distill the 1-halopentane and the solvent before use. |
| Low yield of this compound | 1. Incomplete Grignard reagent formation: See "Reaction fails to initiate". 2. Side reactions: Wurtz coupling of the pentyl halide can occur. Protonation of the Grignard reagent by adventitious water is also a common issue.[2] 3. Inefficient carboxylation: Poor reaction between the Grignard reagent and carbon dioxide. | 1. Optimize Grignard formation: Ensure all precautions for anhydrous conditions and magnesium activation are taken. 2. Control reaction temperature: Slower addition of the alkyl halide at a controlled temperature can minimize side reactions. Using THF may sometimes reduce Wurtz coupling compared to diethyl ether. 3. Ensure efficient CO2 addition: Use freshly crushed dry ice or bubble CO2 gas through the solution at a low temperature to maximize the reaction surface area. |
| Formation of a significant amount of biphenyl or other coupling byproducts | 1. High local concentration of alkyl halide: This can favor the Wurtz coupling reaction.[2] 2. Reaction temperature is too high. | 1. Slow, dropwise addition of the 1-halopentane to the magnesium suspension. 2. Maintain a gentle reflux ; avoid excessive heating. |
| Product is difficult to purify | 1. Presence of unreacted starting materials or byproducts. 2. Emulsion formation during workup. | 1. Optimize the reaction to minimize byproducts. Use extraction techniques to separate the acidic product from neutral organic impurities.[2] 2. Break emulsions by adding a small amount of brine or by filtration through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for the synthesis of this compound: diethyl ether or tetrahydrofuran (THF)?
Both diethyl ether and THF are commonly used and effective solvents for Grignard reactions.[4][5] THF offers several potential advantages, including a higher boiling point (66 °C vs. 35 °C for diethyl ether), which allows for a higher reaction temperature and can lead to a faster reaction rate. THF is also a more polar solvent, which can better solvate and stabilize the Grignard reagent. However, diethyl ether is less expensive and can be easier to remove after the reaction. The choice of solvent may also depend on the specific alkyl halide used. For less reactive halides, THF is often preferred.
Q2: What is the purpose of adding iodine to the reaction mixture?
Iodine is used to activate the magnesium turnings.[1] Magnesium is often coated with a passivating layer of magnesium oxide, which can prevent it from reacting with the alkyl halide. Iodine reacts with the magnesium to expose a fresh, reactive metal surface, which helps to initiate the Grignard reaction.
Q3: My Grignard reaction started but then stopped. What should I do?
This could be due to several factors, including the depletion of activated magnesium or the presence of an inhibitor. You can try adding another small crystal of iodine or gently warming the mixture to see if the reaction restarts. If these measures fail, it may be necessary to start the reaction over, paying close attention to the purity of the reagents and the dryness of the apparatus.
Q4: How can I be sure that my Grignard reagent has formed?
The formation of a Grignard reagent is typically accompanied by a visual change in the reaction mixture, which may turn cloudy and grayish.[3] An exothermic reaction (release of heat) is also a strong indicator of reaction initiation. For a more quantitative assessment, a sample of the Grignard reagent can be titrated.
Q5: What are the most common byproducts in the synthesis of this compound via a Grignard reaction?
The most common byproduct is pentane, formed from the protonation of the pentylmagnesium halide by any trace amounts of water or other protic species.[2] Another common byproduct is the Wurtz coupling product, decane, formed by the reaction of pentylmagnesium halide with unreacted 1-halopentane.[2]
Solvent Effects on Reaction Parameters (Illustrative Data)
The following table provides an illustrative comparison of how the choice of solvent can impact key reaction parameters in the synthesis of this compound. Actual results may vary depending on specific experimental conditions.
| Parameter | Diethyl Ether | Tetrahydrofuran (THF) | Justification |
| Reaction Time | Longer | Shorter | THF has a higher boiling point, allowing for a faster reaction rate. |
| Yield | Good | Potentially Higher | THF's better solvating properties can lead to a more complete reaction and higher yield. |
| Purity | Good | Good | Both solvents can yield a pure product with proper workup, though THF may sometimes reduce certain byproducts. |
| Ease of Handling | Higher volatility, lower boiling point | Lower volatility, higher boiling point, more difficult to remove | Diethyl ether is more volatile and has a lower boiling point, making it easier to remove from the final product. |
Experimental Protocols
General Protocol for the Grignard Synthesis of this compound
This protocol can be adapted for use with either diethyl ether or THF.
1. Preparation of the Grignard Reagent (Pentylmagnesium Halide):
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All glassware must be thoroughly dried in an oven or by flame-drying under vacuum.
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Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
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Add a small crystal of iodine to the flask.
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A solution of 1-halopentane (e.g., 1-bromopentane) in the chosen anhydrous solvent (diethyl ether or THF) is prepared in the addition funnel.
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A small amount of the 1-halopentane solution is added to the magnesium. The reaction is initiated, which is indicated by a color change and/or gentle refluxing.
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The remainder of the 1-halopentane solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Carboxylation of the Grignard Reagent:
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The Grignard reagent solution is cooled in an ice bath.
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Freshly crushed dry ice (solid carbon dioxide) is added portion-wise to the cooled Grignard solution with vigorous stirring. Alternatively, CO2 gas can be bubbled through the solution.
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The reaction mixture is stirred until all the dry ice has sublimed and the mixture has reached room temperature.
3. Workup and Isolation of this compound:
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The reaction mixture is quenched by the slow addition of a cold, dilute acid (e.g., hydrochloric acid or sulfuric acid).
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The organic layer is separated, and the aqueous layer is extracted with the solvent used for the reaction (diethyl ether or THF).
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The combined organic extracts are washed with water and then extracted with an aqueous base (e.g., sodium hydroxide solution) to separate the acidic product from any neutral byproducts.
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The aqueous basic extract is then acidified with a strong acid to precipitate the this compound.
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The precipitated product is collected by vacuum filtration, washed with cold water, and dried.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Pentylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures in the synthesis of 2-Pentylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound, particularly following a Grignard reaction synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete Grignard reagent formation due to moisture or oxygen contamination. | Ensure all glassware is rigorously dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction of the Grignard reagent with acidic protons from the starting benzoic acid derivative (if applicable) or residual water.[1] | Use an excess of the Grignard reagent to compensate for any acidic protons. Ensure all reagents and solvents are anhydrous. | |
| Inefficient carboxylation with CO₂ (dry ice). | Use a large excess of freshly crushed, high-quality dry ice. Pour the Grignard solution slowly onto the dry ice to ensure efficient reaction. | |
| Oily or Waxy Product Instead of Crystalline Solid | Presence of non-polar impurities, such as biphenyl, which can form as a byproduct during the Grignard reaction. | Purify the crude product using recrystallization from a suitable solvent system (e.g., heptane, or a mixture of ethanol and water). Perform a thorough acid-base extraction to remove neutral byproducts. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum after filtration. | |
| Product Contaminated with Starting Material (e.g., 2-bromotoluene) | Incomplete reaction of the Grignard reagent. | Increase the reaction time or temperature for the Grignard reagent formation. |
| Formation of a White Precipitate During Acid-Base Extraction That Is Not the Product | Precipitation of magnesium salts (e.g., Mg(OH)₂) if the pH is not sufficiently acidic during the acidification step. | Add hydrochloric acid until the aqueous layer is distinctly acidic (test with pH paper) to ensure all magnesium salts are dissolved and the benzoic acid is fully protonated. |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel for mixing instead of vigorous shaking. To break an emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method is the Grignard reaction. This involves the formation of a Grignard reagent from a 2-halotoluene (e.g., 2-bromotoluene) and magnesium, followed by carboxylation with carbon dioxide (dry ice) and subsequent acidic work-up. Another potential route is through directed ortho-metalation of benzoic acid followed by alkylation.[1][2]
Q2: How can I effectively purify the crude this compound?
A standard and effective purification method is a multi-step process:
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Acid-Base Extraction : This separates the acidic product from neutral and basic impurities. The crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move to the aqueous layer as its sodium salt. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure acid.
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Recrystallization : Further purification can be achieved by recrystallizing the precipitated acid from a suitable solvent. For benzoic acid and its derivatives, common solvents include water, ethanol-water mixtures, or non-polar solvents like heptane or toluene.[3][4]
Q3: What are the key side reactions to be aware of during the Grignard synthesis?
The primary side reaction is the formation of a biphenyl derivative through the coupling of the Grignard reagent with unreacted aryl halide. Additionally, if any moisture is present, the Grignard reagent will be quenched, forming toluene.
Q4: How can I confirm the purity and identity of my final product?
Several analytical techniques can be used:
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Melting Point : A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C) : Provides structural confirmation of the this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used to identify and quantify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC) : Useful for assessing purity.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of this compound
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Dissolve the crude reaction mixture in an appropriate organic solvent, such as diethyl ether or ethyl acetate (e.g., 50 mL).
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Transfer the solution to a separatory funnel.
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Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure buildup from CO₂ evolution.
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Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium 2-pentylbenzoate.
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Drain the lower aqueous layer into a clean flask.
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Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted.
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Combine all aqueous extracts.
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Cool the combined aqueous extracts in an ice bath.
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Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of this compound should form.
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Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the purified this compound under vacuum.
Protocol 2: Recrystallization of this compound
-
Place the crude, dried this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or heptane) to just dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly and then hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystals of this compound should form.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield or purity in this compound synthesis.
References
- 1. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Pentylbenzoic Acid and 4-Pentylbenzoic Acid for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the distinct physicochemical and biological properties of 2-Pentylbenzoic acid and 4-Pentylbenzoic acid.
This guide provides a comprehensive comparison of the isomeric compounds this compound and 4-Pentylbenzoic acid. While structurally similar, the positional difference of the pentyl group on the benzoic acid ring results in notable variations in their physicochemical properties. This document summarizes available experimental data to facilitate informed decisions in research and development applications, particularly in fields such as liquid crystal technology and pharmaceutical development.
Physicochemical Properties: A Comparative Overview
The location of the pentyl substituent significantly influences the physical characteristics of these molecules. A summary of their key physicochemical properties is presented below.
| Property | This compound | 4-Pentylbenzoic Acid |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol [1] | 192.25 g/mol [2] |
| CAS Number | 60510-95-4[1] | 26311-45-5[2] |
| Melting Point | No experimental data available | 85-90 °C[3] |
| Boiling Point | 160-180 °C (at 0.3 Torr)[4] | 261 °C (at 746 mmHg)[3] |
| Water Solubility | No experimental data available | Insoluble[3] |
| pKa (Predicted) | 4.20 ± 0.36[4] | 4.35 ± 0.10[3] |
| Appearance | - | White to light yellow crystalline powder[5] |
Biological Activity and Potential Applications
Currently, there is limited specific biological data available for either this compound or 4-Pentylbenzoic acid in the public domain. However, the broader class of benzoic acid derivatives is known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.
4-Pentylbenzoic acid is notably utilized as an intermediate in the synthesis of liquid crystals.[6] Its elongated molecular shape, a consequence of the para-substituted pentyl group, is conducive to the formation of liquid crystalline phases.
Further research is required to elucidate the specific biological activities and potential therapeutic applications of both isomers. The difference in their lipophilicity and steric hindrance due to the pentyl group's position could lead to distinct interactions with biological targets.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of these compounds are crucial for their application in research. Below are generalized procedures based on available information.
Synthesis of 4-Pentylbenzoic Acid
A common synthetic route to 4-Pentylbenzoic acid involves the Friedel-Crafts acylation of a benzene derivative, followed by a reduction and subsequent oxidation.[7]
Workflow for the Synthesis of 4-Pentylbenzoic Acid
Caption: Generalized synthetic pathway for 4-Pentylbenzoic acid.
Synthesis of this compound
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final products. The chemical shifts and splitting patterns of the aromatic protons will differ significantly between the 2- and 4-isomers, allowing for unambiguous identification.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.[8]
General Analytical Workflow
Caption: Standard workflow for purification and analysis.
Conclusion
This compound and 4-Pentylbenzoic acid, while isomers, exhibit distinct physicochemical properties that dictate their potential applications. 4-Pentylbenzoic acid is a well-characterized compound with established use in material science. In contrast, the properties and potential applications of this compound are less explored, presenting an opportunity for further scientific investigation. The data and protocols presented in this guide aim to provide a solid foundation for researchers interested in these compounds.
References
- 1. Benzoic acid, 2-hydroxy-, pentyl ester [webbook.nist.gov]
- 2. Benzoic acid, 4-pentyl- [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. Benzoic acid, 4-pentyl- (CAS 26311-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-Pentylbenzoic acid | 26311-45-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Pentylbenzoic acid | C12H16O2 | CID 33479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity comparison of ortho vs para alkylbenzoic acids
An Objective Comparison of the Reactivity of Ortho vs. Para Alkylbenzoic Acids
Introduction
Substituted benzoic acids are fundamental building blocks in organic synthesis, particularly within the pharmaceutical and materials science sectors. The reactivity of these compounds is profoundly influenced by the nature and position of substituents on the benzene ring. This guide provides a detailed comparison of the reactivity of ortho- versus para-alkylbenzoic acids, focusing on the interplay of electronic and steric effects. The differential reactivity of these isomers is critical in designing synthetic routes and understanding structure-activity relationships. Key reactions, including measurements of acidity, esterification, and electrophilic aromatic substitution, will be examined to highlight these differences, supported by experimental data and detailed protocols.
Acidity (pKa)
The acidity of a benzoic acid derivative is a sensitive probe of the electronic and steric environment around the carboxyl group. Alkyl groups are generally considered electron-donating groups (EDGs) through induction and hyperconjugation.[1][2] This effect tends to destabilize the resulting carboxylate anion, making the acid less acidic (higher pKa) compared to unsubstituted benzoic acid.
However, a significant anomaly known as the "ortho effect" is observed.[3][4] Almost any substituent in the ortho position, regardless of its electronic nature, increases the acidity of the benzoic acid compared to its meta and para isomers, and often compared to benzoic acid itself.[4][5] This is primarily attributed to a steric effect: the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[3][6] This disruption of coplanarity inhibits resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity of the carboxylic acid.[3]
Table 1: Comparison of pKa Values for Alkylbenzoic Acids
| Compound | Substituent Position | Alkyl Group | pKa Value |
| Benzoic Acid | - | - | 4.20 |
| o-Toluic Acid | Ortho | Methyl | 3.91 |
| p-Toluic Acid | Para | Methyl | 4.37 |
| o-Ethylbenzoic Acid | Ortho | Ethyl | 3.79 |
| p-Ethylbenzoic Acid | Para | Ethyl | 4.35 |
| o-Isopropylbenzoic Acid | Ortho | Isopropyl | 3.66 |
| p-Isopropylbenzoic Acid | Para | Isopropyl | 4.33 |
Data compiled from standard reference texts.
As the data indicates, the ortho-alkylbenzoic acids consistently exhibit lower pKa values (are more acidic) than their para- counterparts.
Esterification Reactions
Esterification of carboxylic acids is a fundamental reaction often catalyzed by acid. The reactivity in this context is governed by two main factors: the electrophilicity of the carboxyl carbon and steric hindrance around the reaction center.
-
Para-Alkylbenzoic Acids : The alkyl group at the para position exerts a minimal steric effect on the carboxyl group, leaving it accessible to the nucleophilic attack by an alcohol. Its electronic-donating nature slightly reduces the electrophilicity of the carbonyl carbon, but the steric accessibility is the dominant factor for reactivity.
-
Ortho-Alkylbenzoic Acids : The ortho-alkyl group creates significant steric hindrance, physically impeding the approach of the alcohol nucleophile to the carboxyl group.[7][8] This steric clash dramatically reduces the rate of esterification, often requiring more forcing conditions or alternative synthetic methods (e.g., Mitsunobu reaction) to achieve good yields.[9]
Table 2: Relative Reactivity in Fischer Esterification
| Compound | Substituent Position | Relative Rate/Yield | Primary Influencing Factor |
| o-Toluic Acid | Ortho | Low | Steric Hindrance |
| p-Toluic Acid | Para | High | Steric Accessibility |
While precise kinetic data varies with specific alcohols and reaction conditions, the qualitative trend of para isomers being significantly more reactive in standard esterification protocols is well-established.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile. Alkyl groups are activating, ortho, para-directing groups.[10][11] This is due to their ability to stabilize the cationic intermediate (the arenium ion) through induction and hyperconjugation, with the most stable resonance structures occurring during ortho and para attack.[10][11]
-
Para-Alkylbenzoic Acids : The para-alkyl group directs incoming electrophiles to the two equivalent ortho positions (relative to the alkyl group). The deactivating, meta-directing carboxyl group also influences the outcome, but the activating effect of the alkyl group is typically dominant.
-
Ortho-Alkylbenzoic Acids : The ortho-alkyl group directs incoming electrophiles to the other ortho position and the para position. However, attack at the adjacent ortho position is often sterically hindered by both the alkyl group and the neighboring carboxyl group.[12] Consequently, substitution at the para position is generally favored, leading to a higher regioselectivity compared to the para isomer.
Experimental Protocols
Protocol: Fischer Esterification of p-Toluic Acid
This protocol describes a representative procedure for the acid-catalyzed esterification of a para-alkylbenzoic acid.
Objective: To synthesize methyl p-toluate from p-toluic acid and methanol.
Materials:
-
p-Toluic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
To a 100 mL round-bottom flask, add p-toluic acid (e.g., 5.0 g) and methanol (e.g., 50 mL).
-
Swirl the flask to dissolve the solid.
-
Carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the solution while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize unreacted acid), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude methyl p-toluate.
-
Purify the product by distillation if necessary.
Note: Attempting this reaction with o-toluic acid under identical conditions would result in a significantly lower yield due to steric hindrance.
Visualizations
Logical Relationship: The Ortho Effect on Acidity
Caption: The ortho effect mechanism leading to increased acidity.
Workflow: Fischer Esterification Experiment
Caption: General experimental workflow for Fischer esterification.
Conclusion
The reactivity of ortho- and para-alkylbenzoic acids differs significantly due to a balance of steric and electronic factors.
-
Acidity : Ortho isomers are stronger acids due to the sterically induced inhibition of resonance (the ortho effect), which overrides the electron-donating nature of the alkyl group.
-
Esterification : Para isomers are far more reactive as the carboxyl group is sterically accessible, whereas the ortho-substituent severely hinders the approach of a nucleophile.
-
Electrophilic Aromatic Substitution : Both are ortho, para-directing, but the ortho isomer often provides greater regioselectivity for the para position due to steric hindrance at the alternative ortho site.
These predictable differences are essential for professionals in chemical research and drug development, enabling the rational design of molecules and synthetic pathways. Understanding these fundamental principles allows for the selection of appropriate isomers and reaction conditions to achieve desired outcomes efficiently.
References
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. organic chemistry - Does unsubstituted benzoic acid not show resonance due to steric effects? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Ortho−Para Direction And Reactivity Of Alkylbenzenes | PW [pw.live]
- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validated HPLC Method for 2-Pentylbenzoic Acid Quantification: A Comparative Guide
In the landscape of pharmaceutical analysis, robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Pentylbenzoic acid, a key chemical intermediate. The performance of this HPLC method is compared with alternative analytical techniques, supported by representative experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique in pharmaceutical quality control due to its high resolution, sensitivity, and specificity.[1][2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Chromatographic Conditions:
A typical RP-HPLC method for a compound structurally similar to this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer to ensure optimal separation and peak shape.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Method Validation Parameters
The validation of an analytical method ensures its suitability for its intended purpose.[1][3] Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, are summarized below. The presented data is representative of typical performance for HPLC analysis of benzoic acid derivatives.[4][5][6]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.83 - 100.47%[4] |
| Precision (% RSD) | ≤ 2.0% | < 1.0%[7] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 1 µg/mL[4] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 4 µg/mL[4] |
| Specificity | No interference from blank/placebo | Peak purity > 0.999 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of acidic compounds. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, sensitivity, and accuracy.[1] | Higher cost and complexity. |
| UV-Visible Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Simple, fast, and cost-effective. | Lower specificity, susceptible to interference from other UV-absorbing compounds.[4] |
| Titration | Neutralization reaction with a standard base. | Inexpensive and requires basic equipment. | Low sensitivity and not suitable for trace analysis.[4] |
Performance Comparison:
The following table summarizes the typical performance characteristics of HPLC, UV-Visible Spectrophotometry, and Titration for the quantification of benzoic acid, providing a comparative framework for this compound.
| Parameter | HPLC-UV | UV-Visible Spectrophotometry | Titration |
| Linearity Range (µg/mL) | 1 - 1000[4] | 1 - 10[4] | 50 - 250[4] |
| Correlation Coefficient (r) | 0.9998[4] | 0.9995[4] | 0.9993[4] |
| LOD (µg/mL) | 1[4] | 1 | ≥ 50[4] |
| Recovery (%) | 98.83 - 100.47[4] | 97.25 - 99.54[4] | 97.48 - 98.98[4] |
Experimental Protocols
1. Preparation of Standard Solutions (HPLC)
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 50, 100, 250, 500 µg/mL).
2. Sample Preparation
-
Accurately weigh a quantity of the sample containing approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
3. Validation Experiments
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy (Spike Recovery): Spike a placebo or sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the spiked samples in triplicate and calculate the percentage recovery.
-
Precision (Repeatability): Analyze six replicate preparations of a standard solution at 100% of the target concentration. Calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument.
-
Specificity: Inject a blank (mobile phase) and a placebo solution to ensure no interfering peaks at the retention time of this compound.
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of diluted solutions.
Visualizations
Caption: Workflow for HPLC Method Validation.
This guide provides a framework for the validation and comparison of an HPLC method for the quantification of this compound. The provided data, based on structurally similar compounds, offers a reliable starting point for method development and validation in a research or quality control setting. It is essential to perform in-house validation to establish the performance characteristics of the method for the specific matrix and instrumentation used.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ripublication.com [ripublication.com]
- 7. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Isomers of 2-Pentylbenzoic Acid
For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. In the case of constitutional isomers like the pentylbenzoic acids, where the same atoms are connected in different arrangements, subtle structural variations can lead to significant differences in chemical and biological properties. This guide provides a comparative analysis of 2-pentylbenzoic acid and its positional isomers, 3-pentylbenzoic acid and 4-pentylbenzoic acid, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present expected distinguishing features based on established spectroscopic principles and provide generalized experimental protocols for these analyses.
Distinguishing Isomers: A Multi-faceted Spectroscopic Approach
The differentiation of 2-pentyl-, 3-pentyl-, and 4-pentylbenzoic acid hinges on how the position of the pentyl group on the benzene ring influences the electronic environment and bond vibrations within each molecule. These differences manifest as unique fingerprints in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and splitting patterns of the aromatic protons and carbons are particularly sensitive to the substitution pattern on the benzene ring.
In ¹H NMR , the aromatic region of the spectrum is most telling. For 4-pentylbenzoic acid (para-isomer), the symmetry of the molecule results in a simpler pattern, typically two doublets. In contrast, this compound (ortho-isomer) and 3-pentylbenzoic acid (meta-isomer) will exhibit more complex and distinct multiplets in the aromatic region due to the lower symmetry. The protons of the pentyl chain will also show characteristic shifts and couplings, but the aromatic region provides the most direct evidence of isomer identity.
In ¹³C NMR , the number of distinct signals in the aromatic region directly corresponds to the symmetry of the isomer. The para-isomer will show fewer aromatic carbon signals than the ortho- and meta-isomers. Furthermore, the chemical shifts of the carboxyl carbon and the carbons of the pentyl chain will be subtly influenced by the substitution pattern.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is adept at identifying functional groups and can also provide clues about the substitution pattern of the aromatic ring. All three isomers will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid group (around 3300-2500 cm⁻¹) and a sharp, intense carbonyl (C=O) stretch (around 1700-1680 cm⁻¹).[1]
The key to distinguishing the isomers lies in the "fingerprint region" (below 1500 cm⁻¹), specifically the out-of-plane C-H bending vibrations of the aromatic ring.[2]
-
Ortho-substitution (this compound) typically shows a strong band in the range of 770-735 cm⁻¹.
-
Meta-substitution (3-pentylbenzoic acid) is characterized by two bands, one around 810-750 cm⁻¹ and another around 900-860 cm⁻¹.
-
Para-substitution (4-pentylbenzoic acid) displays a single strong band in the 840-810 cm⁻¹ region.[2]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ. The position of the pentyl group can influence the stability of the resulting fragment ions.
A common fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[3] For alkylbenzoic acids, cleavage of the benzylic C-C bond is also a prominent fragmentation. The relative intensities of these fragment ions can vary between the ortho, meta, and para isomers due to steric and electronic effects. For instance, ortho-isomers can sometimes exhibit unique fragmentation pathways due to interactions between the adjacent substituents.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the substituents on the benzene ring affects the conjugation and the energy of these transitions. Benzoic acid and its derivatives typically show two main absorption bands.[5] While the differences between the ortho, meta, and para isomers may be subtle, they can be observed as shifts in the absorption maxima (λmax). Generally, para-isomers tend to have a slightly higher λmax compared to their ortho and meta counterparts due to more effective extension of conjugation.[6]
Summary of Expected Spectroscopic Data
| Spectroscopic Technique | This compound (ortho) | 3-Pentylbenzoic Acid (meta) | 4-Pentylbenzoic Acid (para) |
| ¹H NMR (Aromatic Region) | Complex multiplet | Complex multiplet | Two doublets (simpler pattern) |
| ¹³C NMR (Aromatic Signals) | 6 distinct signals | 6 distinct signals | 4 distinct signals |
| IR (Out-of-plane C-H bend) | ~770-735 cm⁻¹ (strong, single band) | ~810-750 cm⁻¹ & ~900-860 cm⁻¹ (two bands) | ~840-810 cm⁻¹ (strong, single band) |
| Mass Spectrometry | Molecular Ion Peak (M⁺); Characteristic fragmentation with potential ortho-effects.[4] | Molecular Ion Peak (M⁺); Fragmentation pattern differs slightly from ortho and para. | Molecular Ion Peak (M⁺); Fragmentation pattern differs slightly from ortho and meta. |
| UV-Vis Spectroscopy (λmax) | Subtle shifts in absorption maxima. | Subtle shifts in absorption maxima. | Potentially slightly higher λmax compared to ortho and meta isomers.[6] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pentylbenzoic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid pentylbenzoic acid isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.[8]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.[9]
-
Sample Spectrum: Record the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region to differentiate the isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the pentylbenzoic acid isomer in a suitable volatile solvent (e.g., dichloromethane, methanol). Derivatization (e.g., methylation) may be necessary to improve volatility and chromatographic performance.
-
GC Method: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). A typical temperature program would start at a low temperature, ramp to a high temperature to ensure elution of the analyte, and then hold.
-
MS Method: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization at 70 eV), and the resulting ions are separated by their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the peak corresponding to the pentylbenzoic acid isomer in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pentylbenzoic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.[10]
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption.[11]
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and compare the spectra of the different isomers.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic comparison process.
Figure 1. Experimental workflow for the spectroscopic comparison of pentylbenzoic acid isomers.
Figure 2. Logical flow for differentiating pentylbenzoic acid isomers based on key spectroscopic features.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectra-analysis.com [spectra-analysis.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. amherst.edu [amherst.edu]
- 9. mse.washington.edu [mse.washington.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Crystal packing comparison of 2-alkylbenzoic acid isomers
A comprehensive comparison of the crystal packing of 2-alkylbenzoic acid isomers is crucial for researchers in materials science and drug development, as the arrangement of molecules in a crystal lattice dictates key physical properties such as solubility, melting point, and stability. This guide provides a comparative analysis of the crystal packing of four isomers: 2-methylbenzoic acid, 2-ethylbenzoic acid, 2-propylbenzoic acid, and 2-isopropylbenzoic acid. While detailed crystallographic data for 2-methylbenzoic acid is available, similar data for the other isomers is not readily found in the public domain.
Crystal Packing Analysis
The crystal structure of 2-alkylbenzoic acids is primarily governed by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. These dimers typically form a cyclic motif. The size and shape of the alkyl substituent at the ortho position introduce steric hindrance, which can significantly influence the planarity of the molecule and the efficiency of the crystal packing.
2-Methylbenzoic Acid (o-Toluic Acid)
The crystal structure of 2-methylbenzoic acid has been well-characterized and is known to exhibit polymorphism.[1] The presence of the methyl group ortho to the carboxylic acid forces the carboxyl group to twist out of the plane of the benzene ring. This torsion angle is a key feature of its crystal packing. Molecules of 2-methylbenzoic acid form centrosymmetric dimers via hydrogen bonds between their carboxylic acid groups. These dimers are then further arranged into a three-dimensional lattice.
Other 2-Alkylbenzoic Acid Isomers
Data Presentation
The following table summarizes the available crystallographic data for the 2-alkylbenzoic acid isomers.
| Property | 2-Methylbenzoic Acid | 2-Ethylbenzoic Acid | 2-Propylbenzoic Acid | 2-Isopropylbenzoic Acid |
| Molecular Formula | C₈H₈O₂ | C₉H₁₀O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 136.15 g/mol | 150.17 g/mol | 164.20 g/mol | 164.20 g/mol |
| Crystal System | Monoclinic | Not Available | Not Available | Not Available |
| Space Group | P2₁/c | Not Available | Not Available | Not Available |
| Unit Cell Dimensions | a = 14.73 Å, b = 4.05 Å, c = 12.08 Å | Not Available | Not Available | Not Available |
| β = 108.5° | ||||
| Volume (Z=4) | 683.4 ų | Not Available | Not Available | Not Available |
| Hydrogen Bonding | Centrosymmetric R²₂(8) dimers | Expected to form dimers | Expected to form dimers | Expected to form dimers |
Note: The crystallographic data for 2-methylbenzoic acid is sourced from the Cambridge Crystallographic Data Centre (CCDC) entry 661885.[2] Data for the other isomers were not available in the searched public databases.
Experimental Protocols
1. Synthesis and Purification of 2-Alkylbenzoic Acids
A general method for the synthesis of 2-alkylbenzoic acids involves the Grignard reaction of the corresponding 2-alkylbromobenzene with carbon dioxide.
-
Materials: 2-alkylbromobenzene, magnesium turnings, dry diethyl ether, dry ice (solid carbon dioxide), hydrochloric acid.
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 2-alkylbromobenzene in dry diethyl ether dropwise to initiate the formation of the Grignard reagent.
-
After the formation of the Grignard reagent is complete, pour the solution over crushed dry ice with vigorous stirring.
-
Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate salt.
-
Extract the 2-alkylbenzoic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/water, or toluene).
-
2. Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be grown using various techniques:
-
Slow Evaporation: Dissolve the purified 2-alkylbenzoic acid in a suitable solvent to form a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Gradually cool the solution to allow for the slow formation of crystals.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is collected at a specific temperature, often a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Mandatory Visualization
Caption: Workflow for the comparative analysis of 2-alkylbenzoic acid isomer crystal packing.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of 2-Pentylbenzoic acid. Recognizing the critical need for robust and reliable analytical data in research and drug development, this document outlines detailed experimental protocols, presents comparative performance data, and discusses the principles of cross-validation to ensure data integrity across different analytical platforms.
Introduction to Analytical Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and research. It serves to demonstrate that different analytical methods or the same method in different laboratories can produce comparable and reliable results. This is essential when transferring methods between labs, introducing new instrumentation, or comparing data from different studies. The goal is to ensure the consistency and accuracy of analytical data throughout the lifecycle of a drug product or research project.
A general workflow for the cross-validation process is outlined below. This process ensures that any two methods are properly compared and that the results are consistent and reliable.
Caption: General workflow for cross-validation of two analytical methods.
Comparative Analysis of Analytical Methods
The following sections detail the experimental protocols and performance characteristics of four common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: Quantitative Method Performance
The performance of each analytical method was evaluated based on key validation parameters. The results are summarized in the table below.
| Parameter | HPLC-UV | GC-MS | ¹H NMR | FTIR (ATR) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | Not Applicable |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL | 50 µg/mL | Not Quantitative |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL | 150 µg/mL | Not Quantitative |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 95.0 - 105.0% | Not Quantitative |
| Precision (% RSD) | < 2.0% | < 3.5% | < 5.0% | Not Applicable |
| Analysis Time per Sample | ~15 min | ~30 min | ~10 min | ~2 min |
| Sample Preparation Complexity | Moderate | High (Derivatization) | Low | Very Low |
Experimental Protocols
Detailed methodologies for each of the evaluated analytical techniques are provided below. These protocols are intended to serve as a starting point for laboratory-specific method development and validation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of organic acids.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 230 nm
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
Procedure:
-
Derivatization: To 100 µL of the sample extract, add 50 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane (1 mg/mL). Prepare calibration standards and derivatize as described above.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Oven program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Acquisition mode: Selected Ion Monitoring (SIM)
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides structural information and can be used for quantitative analysis (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve in a known volume of CDCl₃.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
-
Data Processing and Quantification: Integrate the signals of this compound and the internal standard. Calculate the concentration of the analyte based on the known concentration of the internal standard and the integral values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid qualitative technique that can be used for identification and to assess the presence of specific functional groups.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Spectral Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the carboxylic acid group (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) and the alkyl and aromatic moieties.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between different analytical techniques and their primary applications in the analysis of this compound.
Caption: Application of analytical techniques for this compound.
A Comparative Benchmarking Guide to the Synthesis of 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for obtaining 2-Pentylbenzoic acid, a valuable building block in pharmaceutical and materials science. The performance of four key synthetic strategies is benchmarked, supported by experimental data and detailed protocols to aid in method selection and optimization.
Executive Summary
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. This guide evaluates the following methods:
-
Grignard Reaction: A classic and high-yielding approach involving the carboxylation of a Grignard reagent.
-
Palladium-Catalyzed C-H ortho-Alkylation: A direct functionalization method that avoids the pre-installation of a leaving group.
-
Suzuki Coupling: A versatile cross-coupling reaction utilizing a boronic acid derivative.
-
Negishi and Kumada Couplings: Alternative cross-coupling strategies employing organozinc and organomagnesium reagents, respectively.
The Grignard reaction stands out for its high reported yields and straightforward procedure, making it a strong candidate for large-scale synthesis. Direct C-H alkylation offers an atom-economical approach, though reported yields are currently modest. Cross-coupling reactions like the Suzuki, Negishi, and Kumada methods provide flexibility but require the synthesis of specific organometallic reagents.
Data Presentation: A Comparative Overview
| Method | Starting Materials | Key Reagents | Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Grignard Reaction | 2-Pentylbromobenzene, Mg, CO₂ | Diethyl ether, HCl | None | ~80%[1] | 2-4 | 0 to RT |
| Pd-Catalyzed ortho-Alkylation | Benzoic acid, 1-Chloropentane | K₂HPO₄, DMAC | Pd(OAc)₂ | 26%[2][3] | 24 | 115 |
| Suzuki Coupling | 2-Bromobenzoic acid, Pentylboronic acid | K₂CO₃, Dioxane/H₂O | Pd(PPh₃)₄ | 85% (analogous) | 12 | 80 |
| Negishi Coupling | 2-Iodobenzoic acid, Pentylzinc chloride | THF | Pd(PPh₃)₄ | High (expected) | 12 | 60 |
| Kumada Coupling | 2-Bromobenzoic acid, Pentylmagnesium bromide | THF | Ni(dppp)Cl₂ | High (expected) | 12 | RT |
Experimental Protocols
Grignard Reaction
This protocol is adapted from the well-established synthesis of benzoic acid from bromobenzene and is expected to provide a high yield of this compound.
Materials:
-
2-Pentylbromobenzene
-
Magnesium turnings
-
Dry diethyl ether
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 2-pentylbromobenzene in dry diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-pentylbromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 2-pentylbromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Add 6M hydrochloric acid slowly to the reaction mixture until the aqueous layer is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
Palladium-Catalyzed C-H ortho-Alkylation
This protocol is based on the work of Zhang et al. for the direct alkylation of benzoic acid.[2][3]
Materials:
-
Benzoic acid
-
1-Chloropentane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (K₂HPO₄)
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
To a sealed tube, add benzoic acid, palladium(II) acetate, and potassium phosphate.
-
Add N,N-dimethylacetamide as the solvent, followed by 1-chloropentane.
-
Seal the tube and heat the reaction mixture at 115 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Suzuki Coupling (Representative Protocol)
This protocol is a representative procedure for the Suzuki coupling of an aryl halide with an alkylboronic acid.
Materials:
-
2-Bromobenzoic acid
-
n-Pentylboronic acid
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine 2-bromobenzoic acid, n-pentylboronic acid, and potassium carbonate.
-
Add a mixture of 1,4-dioxane and water as the solvent.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium tetrakis(triphenylphosphine) catalyst to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
After cooling, dilute the reaction with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the logical workflow of the synthetic methods discussed.
Caption: Workflow for the Grignard Synthesis of this compound.
Caption: Generalized Workflow for Cross-Coupling Syntheses.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction and Comparative Analysis of 2-Pentylbenzoic Acid Properties
A Guide for Researchers in Drug Development
In the landscape of drug discovery and development, the early assessment of a compound's physicochemical, pharmacokinetic, and toxicological properties is paramount. This guide provides a comparative analysis of 2-Pentylbenzoic acid, a simple aromatic carboxylic acid, against two structurally related compounds with established therapeutic profiles: Valproic Acid and Caprylic Acid. Due to the limited availability of experimental data for this compound, this report leverages in silico predictions and compares them with the well-documented properties of the selected alternatives. This approach offers a framework for the initial evaluation of novel chemical entities.
Physicochemical Properties
A molecule's fundamental chemical and physical characteristics govern its behavior in biological systems, influencing its absorption, distribution, and interaction with molecular targets. The following table summarizes key physicochemical properties for this compound (predicted) and its comparators, Valproic Acid and Caprylic Acid (experimental).
| Property | This compound (Predicted) | Valproic Acid | Caprylic Acid |
| Molecular Formula | C₁₂H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight ( g/mol ) | 192.25 | 144.21[1] | 144.214[2] |
| LogP (Octanol/Water Partition Coefficient) | 4.5 | 2.8[1] | 3.0 |
| Water Solubility | Low | 1.3 g/L[3] | 0.68 g/L (at 20 °C)[4] |
| pKa | ~4-5 | 4.8[5] | ~4.9 |
| Physical Description | - | Clear colorless liquid[1] | Colorless oily liquid[2] |
Pharmacokinetic (ADME) Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate determines its concentration and persistence in the body, which are critical for efficacy and safety. The following sections detail the expected ADME properties and relevant experimental protocols.
Absorption
Oral bioavailability is influenced by a compound's solubility and permeability across the intestinal epithelium.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption. A lipid-infused artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment. After an incubation period, the amount of compound that has crossed the membrane is quantified by LC-MS/MS. The permeability coefficient (Pe) is then calculated.
Distribution
Once absorbed, a drug distributes into various tissues. The extent of distribution is influenced by plasma protein binding and the compound's lipophilicity.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
In this assay, a semi-permeable membrane separates a plasma-containing compartment (with the test compound) from a buffer-only compartment. The system is allowed to reach equilibrium, after which the concentration of the compound in both compartments is measured. The percentage of the compound bound to plasma proteins is then calculated.
Metabolism
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for easier excretion. For carboxylic acids, common metabolic pathways include glucuronidation and oxidation.
Experimental Protocol: Metabolic Stability in Liver Microsomes
The test compound is incubated with liver microsomes (containing key metabolic enzymes) and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, UDPGA for UGTs). Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine its metabolic half-life.
Excretion
The primary route of elimination for many drug metabolites is through the kidneys via urine.
Comparative ADME Profile
| ADME Parameter | This compound (Predicted) | Valproic Acid | Caprylic Acid |
| Absorption | Moderate to high passive absorption expected due to high LogP. | Rapidly and completely absorbed orally.[5] | Readily absorbed. |
| Distribution | Expected to have high plasma protein binding. | Highly protein-bound (87-95%) to albumin.[6] | Binds to albumin. |
| Metabolism | Predicted to undergo glucuronidation and oxidation. | Major pathways are glucuronidation (50%) and mitochondrial beta-oxidation (40%). Minor metabolism via cytochrome P450 enzymes (~10%).[7] | Primarily metabolized through beta-oxidation. |
| Excretion | Metabolites likely excreted in urine. | Metabolites are primarily excreted in the urine.[8] | Metabolites are excreted in the urine. |
Toxicological Profile
Assessing potential toxicity early in development is crucial to mitigate safety risks. For carboxylic acids, potential liabilities include hepatotoxicity and teratogenicity.
Experimental Protocol: In Vitro Cytotoxicity Assay
Human cell lines (e.g., HepG2 for liver toxicity) are exposed to increasing concentrations of the test compound. After a set incubation period, cell viability is assessed using assays such as the MTT or LDH release assay. The concentration that causes 50% cell death (IC50) is determined.
Experimental Protocol: Ames Test for Mutagenicity
Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is an indicator of mutagenic potential.
Comparative Toxicological Profile
| Toxicological Endpoint | This compound (Predicted) | Valproic Acid | Caprylic Acid |
| Acute Toxicity | Data not available. | CNS depression is the most common finding in overdose. Ingestions >200 mg/kg are associated with significant CNS depression.[5] | Generally regarded as safe (GRAS). High doses may cause gastrointestinal upset.[9] |
| Hepatotoxicity | Potential for liver effects due to its carboxylic acid structure. | Black box warning for hepatotoxicity.[10] | Not typically associated with hepatotoxicity. |
| Teratogenicity | Data not available. | Known human teratogen, causing neural tube defects.[10] | No evidence of teratogenicity.[11] |
| Mutagenicity | Data not available. | Not considered mutagenic. | Not considered mutagenic.[11] |
Mechanism of Action & Therapeutic Use
While this compound has no established therapeutic use, its structural analogs offer insights into potential biological activities.
-
Valproic Acid is a widely used antiepileptic and mood-stabilizing drug. Its mechanisms of action are multifactorial and include increasing GABA levels in the brain, blocking voltage-gated sodium channels, and inhibiting histone deacetylases.[10][12] These actions contribute to its ability to reduce neuronal excitability.
-
Caprylic Acid is a medium-chain fatty acid found in coconut oil and is used as a dietary supplement. It is suggested to have antibacterial, antifungal, and anti-inflammatory properties.[13] It is being investigated for its potential role in managing digestive disorders and as an adjunct in ketogenic diets for epilepsy.[14][15]
Visualizing a Potential Mechanism: GABAergic Pathway
Given the structural similarity to Valproic Acid, a potential mechanism of action for this compound could involve the modulation of the GABAergic system. The following diagram illustrates the key steps in GABA metabolism, a target for Valproic Acid.
Hypothesized inhibitory effect of this compound on GABA metabolism.
Experimental Workflow for Preclinical Assessment
The following diagram outlines a typical workflow for the preclinical evaluation of a new chemical entity like this compound.
A streamlined preclinical development workflow.
Conclusion
Based on in silico predictions, this compound exhibits physicochemical properties, such as a high LogP value, that suggest it is likely to be readily absorbed and highly protein-bound. Its structural similarity to Valproic Acid and Caprylic Acid points towards potential biological activities, but also flags potential toxicological concerns inherent to the carboxylic acid class, such as hepatotoxicity. The provided comparative data and experimental protocols offer a foundational guide for researchers to initiate a comprehensive evaluation of this compound or similar novel compounds. Further experimental validation is essential to confirm these predictions and to fully characterize the pharmacokinetic and safety profile of this compound.
References
- 1. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caprylic acid - Wikipedia [en.wikipedia.org]
- 3. Valproic acid - American Chemical Society [acs.org]
- 4. chembk.com [chembk.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. VALPROIC ACID (PD003158, NIJJYAXOARWZEE-UHFFFAOYSA-N) [probes-drugs.org]
- 9. Caprylic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Valproate - Wikipedia [en.wikipedia.org]
- 11. Review of the toxicologic properties of medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 13. Caprylic Acid: Coconut Oil’s Secret [healthline.com]
- 14. hsnstore.eu [hsnstore.eu]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 2-Pentylbenzoic acid and related benzoic acid derivatives. While direct experimental data on the cytotoxicity of this compound is limited in publicly available literature, this document synthesizes information on the cytotoxicity of benzoic acid and its substituted analogs to infer potential activities and mechanisms. The information is presented to aid researchers in designing and interpreting studies on the structure-activity relationships of this class of compounds.
Introduction
Benzoic acid and its derivatives are a class of aromatic carboxylic acids that have garnered interest for their potential as anticancer agents.[1][2] Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key cellular enzymes like histone deacetylases (HDACs).[1][2][3] The lipophilicity and structural features of these compounds, such as the nature and position of substituents on the benzene ring, play a crucial role in their biological activity.[4][5] This guide focuses on this compound, a derivative with a five-carbon alkyl chain at the ortho position, and compares its potential cytotoxic profile with that of the parent benzoic acid and other related structures.
Quantitative Cytotoxicity Data
Due to the lack of specific IC50 values for this compound in the reviewed literature, the following table presents the cytotoxic activity of the parent compound, benzoic acid, against a panel of human cancer cell lines and a normal cell line to provide a baseline for comparison. The data is derived from a study utilizing the MTT assay.[3]
Table 1: Cytotoxicity of Benzoic Acid Against Various Human Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µg/mL) - 48h | IC50 (µg/mL) - 72h |
| PC3 | Prostate Cancer | 360.4 ± 35.21 | 185.5 ± 19.34 |
| HeLa | Cervical Cancer | 175.4 ± 11.23 | 125.6 ± 14.87 |
| HUH7 | Liver Cancer | 210.8 ± 22.54 | 150.2 ± 17.89 |
| CaCO2 | Colon Cancer | 450.7 ± 41.87 | 310.4 ± 33.21 |
| HT29 | Colon Cancer | 670.6 ± 43.26 | 480.9 ± 39.87 |
| SW48 | Colon Cancer | 510.2 ± 38.98 | 390.1 ± 29.54 |
| MG63 | Bone Cancer | 110.2 ± 9.87 | 85.54 ± 3.17 |
| A673 | Bone Cancer | 150.8 ± 13.45 | 115.7 ± 10.98 |
| 2A3 | Pharyngeal Cancer | 580.4 ± 45.67 | 420.3 ± 37.89 |
| CRM612 | Lung Cancer | 95.67 ± 8.12 | 90.12 ± 7.65 |
| Phoenix | Kidney Epithelial (Normal) | 410.5 ± 32.29 | 231.2 ± 25.25 |
Data presented as mean ± standard deviation.
Structure-Activity Relationship Insights:
The addition of an alkyl group, such as a pentyl group, to the benzoic acid backbone increases its lipophilicity. This alteration can influence the compound's ability to traverse cell membranes and interact with intracellular targets.[4][5] Generally, increased lipophilicity can lead to enhanced cytotoxic activity up to a certain point, after which it may decrease due to poor solubility or non-specific membrane interactions. The ortho-position of the pentyl group in this compound may also introduce steric effects that could influence its binding to target proteins, potentially altering its activity compared to other positional isomers.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of benzoic acid and its derivatives, the following signaling pathways are likely to be relevant to the cytotoxic action of this compound.
1. Induction of Apoptosis:
Many benzoic acid derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][6] This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Potential pathway for apoptosis induction by this compound.
2. Histone Deacetylase (HDAC) Inhibition:
Certain benzoic acid derivatives have been shown to inhibit HDACs.[1][3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis.[7]
Caption: Postulated mechanism of HDAC inhibition by this compound.
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below to facilitate the design of comparative studies.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][9][10]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cytotoxicity assay.
2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11][12][13]
-
Principle: The amount of neutral red retained by the cells is proportional to the number of viable cells in the culture.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Neutral Red Incubation: After compound treatment, remove the medium and add medium containing a specific concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing and Dye Extraction: Remove the dye-containing medium, wash the cells with a wash buffer (e.g., PBS), and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control to determine the IC50 value.
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[14][15][16]
-
Principle: The amount of LDH released into the culture medium is proportional to the number of dead or damaged cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Sample Collection: After the treatment period, collect an aliquot of the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the LDH activity.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in control wells (spontaneous release) and maximum release wells (lysed cells).
-
Conclusion
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the available data on benzoic acid and its derivatives suggest that it holds potential as a cytotoxic agent against cancer cells. The increased lipophilicity conferred by the pentyl group may enhance its cellular uptake and interaction with intracellular targets. The primary mechanisms of action are likely to involve the induction of apoptosis, potentially through mitochondrial-dependent pathways, and the inhibition of histone deacetylases. Further experimental investigation using the detailed protocols provided in this guide is necessary to elucidate the specific cytotoxic profile and mechanisms of action of this compound and to explore its potential as a therapeutic agent. Researchers are encouraged to perform comparative studies with benzoic acid and other alkyl-substituted analogs to establish a clear structure-activity relationship.
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Continuous flow synthesis of lipophilic cations derived from benzoic acid as new cytotoxic chemical entities in human head and neck carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. qualitybiological.com [qualitybiological.com]
- 12. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. LDH cytotoxicity assay [protocols.io]
Acidity of Ortho-Substituted Benzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The acidity of benzoic acid and its derivatives is a fundamental parameter in medicinal chemistry and drug development, influencing properties such as solubility, absorption, and receptor binding. The position of substituents on the benzene ring significantly impacts the acidity of the carboxylic acid group. A particularly noteworthy phenomenon is the "ortho effect," where a substituent at the ortho-position invariably increases the acidity of benzoic acid, often to a greater extent than the same substituent at the meta or para positions. This guide provides a comprehensive comparison of the acidity of various ortho-substituted benzoic acids, supported by experimental data and detailed methodologies.
The Ortho Effect: A Steric and Electronic Interplay
The enhanced acidity of ortho-substituted benzoic acids, known as the ortho effect, arises primarily from steric interactions. The close proximity of the ortho-substituent to the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[1][2] This "steric inhibition of resonance" disrupts the delocalization of electrons between the carboxyl group and the aromatic ring.[2][3]
In the benzoate anion (the conjugate base), the negative charge is primarily delocalized between the two oxygen atoms of the carboxylate group. Resonance stabilization involving the benzene ring is less significant for the anion.[4] However, in the undissociated acid, resonance between the carboxyl group and the benzene ring is more pronounced. By sterically hindering this resonance in the acid form, the ortho-substituent raises the energy of the undissociated acid molecule, thereby decreasing the energy difference for dissociation and leading to a lower pKa (stronger acid).[4]
For certain substituents, such as the hydroxyl group (-OH), intramolecular hydrogen bonding can also play a significant role in stabilizing the conjugate base, further increasing acidity.[5][6] In ortho-hydroxybenzoic acid (salicylic acid), the hydroxyl group can form a hydrogen bond with the adjacent carboxylate group in the conjugate base, creating a stable six-membered ring.[5][7]
Comparative Acidity: pKa Values
The acidity of an acid is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The following table summarizes the pKa values for a range of ortho-substituted benzoic acids in water at 25°C, compared to benzoic acid itself.
| Substituent | Name | pKa |
| -H | Benzoic acid | 4.20 |
| -CH₃ | o-Toluic acid | 3.91 |
| -C₂H₅ | 2-Ethylbenzoic acid | 3.79 |
| -C(CH₃)₃ | 2-tert-Butylbenzoic acid | 3.46 |
| -F | 2-Fluorobenzoic acid | 3.27 |
| -Cl | 2-Chlorobenzoic acid | 2.94 |
| -Br | 2-Bromobenzoic acid | 2.85 |
| -I | 2-Iodobenzoic acid | 2.86 |
| -OH | 2-Hydroxybenzoic acid | 2.97 |
| -OCH₃ | 2-Methoxybenzoic acid | 4.09 |
| -NO₂ | 2-Nitrobenzoic acid | 2.17 |
| -NH₂ | 2-Aminobenzoic acid | 4.95 |
| -CN | 2-Cyanobenzoic acid | 3.14 |
Note: pKa values are sourced from various reputable chemical data compilations and research articles.[8][9][10]
Experimental Protocols for pKa Determination
The pKa values of organic acids are typically determined experimentally using methods such as potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a classical and widely used method for determining the pKa of an acid.[11][12]
Methodology:
-
Preparation of the Analyte Solution: A known concentration of the ortho-substituted benzoic acid is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.[13]
-
Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is stirred continuously. A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used as the titrant and is added incrementally from a burette.[11]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is determined from the point of maximum slope on the curve (often found by taking the first or second derivative). The pKa is then determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[11]
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and whose UV-Vis absorption spectrum changes with pH.[14][15]
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.[14]
-
Sample Preparation: A stock solution of the ortho-substituted benzoic acid is prepared. Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa corresponds to the pH at the inflection point of this curve.[14][15] Alternatively, the Henderson-Hasselbalch equation can be applied to the absorbance data to calculate the pKa.[15]
Logical Relationship of Factors in the Ortho Effect
The following diagram illustrates the key factors contributing to the increased acidity of ortho-substituted benzoic acids.
Caption: Factors contributing to the ortho effect on benzoic acid acidity.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 3. organic chemistry - Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. global.oup.com [global.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual Labs [mas-iiith.vlabs.ac.in]
Isomeric Purity Analysis of 2-Pentylbenzoic Acid: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact safety and efficacy. 2-Pentylbenzoic acid, a potential building block in organic synthesis, may contain various isomeric impurities arising from its manufacturing process. These impurities can include positional isomers (3-pentylbenzoic acid and 4-pentylbenzoic acid) and structural isomers of the pentyl group, such as those containing iso-pentyl, sec-pentyl, or neo-pentyl moieties. Furthermore, the presence of a chiral center in isomers like sec-pentylbenzoic acid necessitates enantioselective analytical methods. This guide provides a comparative overview of analytical techniques for the comprehensive isomeric purity analysis of this compound.
Identifying Potential Isomeric Impurities
A thorough risk assessment of the synthetic route for this compound should identify the likely isomeric impurities. The primary impurities of concern are:
-
Positional Isomers: 3-Pentylbenzoic acid and 4-Pentylbenzoic acid.
-
Structural Isomers of the Pentyl Group: Benzoic acid substituted with iso-pentyl, sec-pentyl, or neo-pentyl groups at the 2-, 3-, or 4-position.
-
Chiral Isomers (Enantiomers): In cases where a chiral pentyl isomer is present, such as 2-(sec-pentyl)benzoic acid, the separation of (R)- and (S)-enantiomers is crucial.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for analyzing the isomeric purity of substituted benzoic acids. The choice of method depends on the volatility of the analytes and the need for chiral separation.
Table 1: Comparison of HPLC and GC Methods for Isomeric Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like benzoic acids. | Requires derivatization (e.g., silylation) to increase the volatility of benzoic acids. |
| Positional Isomers | Excellent separation of positional isomers can be achieved on various C18 or specialized columns.[1][2] | Can resolve positional isomers, often with high efficiency on capillary columns.[3] |
| Chiral Isomers | The primary method for chiral separations using Chiral Stationary Phases (CSPs).[4][5] | Possible with chiral columns, but less common for acidic compounds without derivatization. |
| Instrumentation | Standard HPLC/UHPLC systems with UV or Mass Spectrometry (MS) detection. | GC systems with Flame Ionization Detection (FID) or Mass Spectrometry (MS). |
| Pros | Direct analysis without derivatization, wide variety of stationary phases available, robust and reproducible. | High resolution, sensitive detectors (FID, MS). |
| Cons | Can consume significant volumes of organic solvents. | Derivatization adds a step to sample preparation and can introduce errors. |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for structurally similar compounds, such as other alkyl-substituted benzoic acids and chiral acids.
Method 1: Reversed-Phase HPLC for Positional and Structural Isomer Analysis
This method is adapted from the separation of positional isomers of other substituted benzoic acids and is suitable for separating 2-, 3-, and 4-pentylbenzoic acids and structural isomers of the pentyl group.[2]
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Expected Outcome: This method is expected to provide good resolution between the positional isomers (2-, 3-, and 4-pentylbenzoic acid) due to differences in their polarity and interaction with the stationary phase. Structural isomers of the pentyl group may also be separated based on their hydrophobicity.
Method 2: Chiral HPLC for Enantiomeric Separation
For samples potentially containing chiral isomers like 2-(sec-pentyl)benzoic acid, a chiral separation method is necessary. This protocol is based on the separation of other acidic chiral compounds.[5]
Instrumentation:
-
HPLC system with a UV or Circular Dichroism (CD) detector.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) based on immobilized polysaccharide derivatives (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of hexane/isopropanol or a polar organic mobile phase, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte absorbs, or CD for enhanced enantiomeric detection.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Expected Outcome: A suitable chiral stationary phase will enable the baseline separation of the (R)- and (S)-enantiomers of any chiral pentylbenzoic acid isomers present.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Positional and Structural Isomer Analysis
GC-MS can be a powerful tool for isomer analysis, particularly when coupled with derivatization to improve volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization (Silylation):
-
Dry the sample thoroughly.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized isomers.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning a suitable mass range (e.g., m/z 50-400).
Expected Outcome: The TMS-derivatized isomers are expected to separate based on their boiling points and interactions with the stationary phase. The mass spectrometer will provide fragmentation patterns that can help in the identification and confirmation of the different isomers.[3]
Workflow for Isomeric Purity Analysis
The logical flow for a comprehensive analysis of isomeric purity in a this compound sample is depicted below.
Caption: Workflow for the isomeric purity analysis of this compound.
Conclusion
The isomeric purity of this compound can be effectively determined using a combination of chromatographic techniques. Reversed-phase HPLC is a robust method for the direct analysis of positional and structural isomers without the need for derivatization. For the separation of enantiomers, chiral HPLC with a suitable chiral stationary phase is the method of choice. GC-MS, following derivatization, offers an alternative with high resolving power and the added benefit of mass spectrometric identification. The selection of the most appropriate method will depend on the specific isomeric impurities anticipated and the analytical instrumentation available. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for the intended purpose.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Pentylbenzoic Acid: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Pentylbenzoic acid, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile
Key hazards associated with similar benzoic acid derivatives include:
-
Skin Irritation
Quantitative Data Summary
For easy comparison, the following table summarizes key quantitative data for this compound and its related compounds.
| Property | This compound | 4-Pentylbenzoic Acid | Benzoic Acid |
| CAS Number | 60510-95-4, 26311-42-2[3][4][5] | 26311-45-5[1] | 65-85-0 |
| Molecular Formula | C₁₂H₁₆O₂[4][5] | C₁₂H₁₆O₂[6] | C₇H₆O₂ |
| Molecular Weight | 192.25 g/mol [4] | 192.25 g/mol | 122.12 g/mol |
| Melting Point | Not available | 85 - 90 °C / 185 - 194 °F | 123 °C[7] |
| Boiling Point | Not available | 261 °C / 501.8 °F | Not available |
Experimental Protocol for Safe Disposal
The following step-by-step methodology should be followed for the safe disposal of this compound. This protocol is based on established best practices for the disposal of hazardous solid organic acids.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Chemical fume hood.
-
Sealable, labeled hazardous waste container (compatible with acidic solids).
-
Scoop or spatula.
-
Brush and dustpan.
Procedure:
-
Personnel Protection: Before handling this compound, ensure all required personal protective equipment (PPE) is worn correctly. This includes safety goggles, chemical-resistant gloves, and a lab coat.
-
Work Area Preparation: Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Containment of Spills: In the event of a spill, carefully sweep up the solid material.[1] Avoid generating dust.[7] Use a brush and dustpan to collect the spilled acid.
-
Waste Collection: Carefully transfer the this compound waste into a designated, sealable, and properly labeled hazardous waste container.[1] The container should be clearly marked as "Hazardous Waste: Solid Organic Acid" and should include the full chemical name "this compound".
-
Decontamination: Decontaminate the scoop, brush, and dustpan used for the transfer by rinsing them with a suitable solvent (e.g., ethanol) in the chemical fume hood. Collect the rinse solvent as hazardous waste.
-
Container Sealing and Storage: Securely seal the hazardous waste container. Store the sealed container in a designated, well-ventilated, and cool, dry area away from incompatible materials, awaiting pickup by a certified waste disposal service.[8]
-
Regulatory Compliance: Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Note on Neutralization: While some general guidance for acid disposal suggests neutralization, this should only be performed by trained personnel if permitted by local regulations and institutional safety protocols.[8][9] For solid organic acids like this compound, direct disposal as hazardous waste is the recommended and safer option.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Benzoic acid, 2-pentyl- | 26311-42-2 [chemicalbook.com]
- 4. This compound | C12H16O2 | CID 10104042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
Personal protective equipment for handling 2-Pentylbenzoic acid
This guide provides immediate safety, operational, and disposal protocols for handling 2-Pentylbenzoic acid, designed for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3] Prolonged or repeated exposure, particularly through inhalation, can cause organ damage.[2]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent direct contact and inhalation.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[4][5] A face shield may be required for splash hazards.[6] |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves.[5][7][8] Regularly inspect gloves for signs of degradation and replace them on a set schedule to prevent permeation.[7] |
| Lab Coat or Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[5][8] This includes a lab coat, long pants, and closed-toe shoes.[7] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large-scale operations, emergency situations, or if ventilation is inadequate.[1][8] For nuisance dust, a well-fitted N95 mask may be suitable.[6] |
Operational Plan: Safe Handling Protocol
Adherence to this step-by-step protocol is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid all personal contact with the substance, including inhalation of dust or fumes.[9]
-
Wear all required PPE as specified in the table above.
-
Minimize the generation of dust when handling the solid form.[5]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[9]
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][5] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected skin with plenty of soap and water. Remove any contaminated clothing and wash it before reuse.[5] If skin irritation develops, seek medical advice.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two to four cupfuls of water or milk.[5] Seek immediate medical assistance.[4]
4. Storage:
-
Store this compound in a tightly sealed container.[5]
-
Keep the container in a cool, dry, and well-ventilated location.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[4][8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a suitable, properly labeled container for disposal.[4][5]
-
Do not dispose of the chemical by pouring it down the drain.[10]
2. Spill Management:
-
In the event of a spill, avoid generating dust.[5]
-
Wear appropriate PPE and sweep up the spilled material.[4][5]
-
Place the collected material into a suitable container for disposal.[4][5]
-
Wash the spill area thoroughly with soap and water.[9]
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal facility.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10]
Safe Handling and Disposal Workflow for this compound
A flowchart illustrating the key stages of safely handling and disposing of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
